molecular formula C10H22O4S B1356655 Diamyl Sulfate CAS No. 5867-98-1

Diamyl Sulfate

Cat. No.: B1356655
CAS No.: 5867-98-1
M. Wt: 238.35 g/mol
InChI Key: GAFRWLVTHPVQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diamyl Sulfate is a useful research compound. Its molecular formula is C10H22O4S and its molecular weight is 238.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipentyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFRWLVTHPVQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOS(=O)(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541376
Record name Dipentyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5867-98-1
Record name Dipentyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diamyl Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Diamyl Sulfate: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Diamyl sulfate, a lesser-known member of the dialkyl sulfate family, presents a unique set of properties and potential applications in organic synthesis and drug development. While its shorter-chain counterparts, dimethyl sulfate and diethyl sulfate, are well-documented and widely utilized as potent alkylating agents, this compound remains a compound with a more specialized and less-explored profile. This technical guide aims to provide a comprehensive overview of the core chemical properties, structural features, and known applications of this compound, offering valuable insights for researchers and professionals working in the chemical and pharmaceutical sciences. By synthesizing available data and drawing logical comparisons with related compounds, this document serves as a foundational resource for understanding and harnessing the potential of this versatile reagent.

Molecular Structure and Isomerism

This compound is the diester of amyl alcohol and sulfuric acid, with the general chemical formula C10H22O4S.[1] Its structure consists of a central sulfate group to which two pentyl (amyl) groups are attached via ester linkages.

The term "this compound" can be ambiguous due to the various isomers of the amyl group. The specific properties and reactivity of the compound can vary depending on the isomeric form of the pentyl chains. The most common isomers include:

  • Di-n-amyl sulfate: Both alkyl chains are linear pentyl groups. This is often the most commonly implied isomer when "this compound" is mentioned without further specification.

  • Di-iso-amyl sulfate: Both alkyl chains are isopentyl (3-methylbutyl) groups.

  • Di-sec-amyl sulfate: Both alkyl chains are 1-methylbutyl groups.

  • Di-tert-amyl sulfate: Both alkyl chains are 1,1-dimethylpropyl groups.

The isomeric structure significantly influences the steric hindrance around the reactive centers of the molecule, thereby affecting its efficacy as an alkylating agent and its physical properties.

Below is a diagram illustrating the relationship between the core sulfate group and the different amyl isomers.

G cluster_isomers Amyl Isomers n-amyl n-amyl iso-amyl iso-amyl sec-amyl sec-amyl tert-amyl tert-amyl Sulfate Core Sulfate Core Sulfate Core->n-amyl Forms Di-n-amyl sulfate Sulfate Core->iso-amyl Forms Di-iso-amyl sulfate Sulfate Core->sec-amyl Forms Di-sec-amyl sulfate Sulfate Core->tert-amyl Forms Di-tert-amyl sulfate G Amyl_Alcohol Amyl Alcohol Reaction Reaction under controlled temperature Amyl_Alcohol->Reaction Sulfating_Agent Sulfating Agent (e.g., SOCl2, SO2Cl2, H2SO4) Sulfating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical, based on general methods):

This protocol is for illustrative purposes only and should be adapted and optimized with appropriate safety precautions.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Amyl alcohol is placed in the reaction flask and cooled in an ice bath. A suitable sulfating agent, such as sulfuryl chloride or chlorosulfuric acid, is placed in the dropping funnel.

  • Reaction: The sulfating agent is added dropwise to the cooled, stirring amyl alcohol. The temperature should be carefully monitored and maintained to prevent unwanted side reactions.

  • Workup: After the addition is complete, the reaction mixture is allowed to stir for a specified period. The mixture is then quenched by pouring it onto ice. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and then with brine.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

While specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is scarce, the expected spectral features can be predicted based on its structure and by analogy to other alkyl sulfates.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the two amyl groups. The chemical shifts and splitting patterns would be indicative of the specific isomer of the amyl group. The protons on the carbon adjacent to the sulfate oxygen would be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals for the n-amyl isomer. The carbon attached to the sulfate oxygen would appear at the lowest field (highest chemical shift).

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands associated with the S=O and S-O stretching vibrations of the sulfate group, typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. C-H stretching and bending vibrations of the alkyl chains would also be present.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of one or both amyl groups and cleavage of the sulfate ester bonds.

Applications in Research and Development

The primary application of this compound in a research and drug development context is as an amylating agent . Its use allows for the introduction of a five-carbon alkyl chain onto various functional groups. This can be particularly useful for:

  • Modifying Drug Candidates: The introduction of an amyl group can significantly alter the lipophilicity, metabolic stability, and pharmacokinetic profile of a drug molecule. This modification can be a key step in lead optimization during the drug discovery process.

  • Synthesis of Surfactants and Phase-Transfer Catalysts: The long alkyl chains of this compound make it a suitable precursor for the synthesis of specialized surfactants and quaternary ammonium salts that can function as phase-transfer catalysts.

  • Protecting Group Chemistry: While less common, the amyl group could potentially be used as a protecting group for certain functional groups, to be removed under specific conditions.

The use of dialkyl sulfates with longer alkyl chains has been explored for the selective alkylation of carbohydrates, indicating potential applications in glycochemistry. [2]

Safety, Handling, and Disposal

This compound, like other dialkyl sulfates, should be handled with extreme caution due to its potential toxicity and corrosivity.

Hazard Summary:

Based on GHS classifications for dipentyl sulfate, the compound is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]* Causes severe skin burns and eye damage. [1] Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal:

  • Waste this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Due to its potential to form sulfuric acid upon hydrolysis, it should not be disposed of down the drain.

  • Neutralization with a suitable base, followed by disposal as a neutralized aqueous waste, may be a viable option, but this should only be carried out by trained personnel with a thorough understanding of the reaction and its potential hazards.

Conclusion

This compound is a reactive alkylating agent with potential applications in organic synthesis and medicinal chemistry. While it is not as commonly used as its lower molecular weight analogs, its ability to introduce a five-carbon alkyl chain provides a valuable tool for modifying the properties of organic molecules. The lack of extensive publicly available data on its properties and reactivity highlights the need for further research to fully elucidate its potential. Researchers and professionals who choose to work with this compound must do so with a thorough understanding of its potential hazards and with the implementation of appropriate safety protocols. This guide provides a foundational understanding of this compound, serving as a starting point for its safe and effective use in the laboratory.

References

  • Wikipedia. (2024). Dimethyl sulfate. Retrieved from [Link]

  • Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

  • Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1957). US2816126A - Process of preparing dialkyl sulfates.
  • ResearchGate. (n.d.). Dialkyl Sulfates and Alkylsulfuric Acids. Retrieved from [Link]

  • ACS Publications. (2023). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Brill. (n.d.). Derivatization with alkyl sulfates. Retrieved from [Link]

Sources

Advanced Synthesis of Diamyl Sulfate: Protocols for High-Purity Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Diamyl sulfate (Dipentyl sulfate, CAS: 605-80-1) is a lipophilic dialkyl sulfate used primarily as a specialized alkylating agent in organic synthesis. In the context of drug development, it serves as a reagent for introducing pentyl groups into pharmacophores to modulate lipophilicity (LogP) and bioavailability. Critical Advisory: Like its lower homologs (dimethyl and diethyl sulfate), this compound is a potent alkylating agent and a suspected genotoxic carcinogen. Its synthesis and handling require strict adherence to containment protocols (SafeBridge Category 3/4 equivalent) to prevent operator exposure and environmental contamination. Technical Scope: This guide details the synthesis of this compound from amyl alcohol (1-pentanol) using the Sulfuryl Chloride (


) Route . This pathway is selected over direct esterification with sulfuric acid due to superior yield, reduced charring, and easier removal of byproducts (HCl gas vs. water).

Part 1: Mechanistic Principles

The synthesis of this compound proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbon-centered substitution, the sulfur atom in sulfuryl chloride is hypervalent and highly electrophilic.

Reaction Pathway

The reaction involves two successive nucleophilic attacks by the hydroxyl oxygen of amyl alcohol on the sulfur center of sulfuryl chloride.

  • First Substitution: Formation of Amyl Chlorosulfate.

    
    
    
  • Second Substitution: Formation of this compound.

    
    
    

Thermodynamic Considerations:

  • Entropy: The reaction is driven forward by the evolution of HCl gas, which increases the entropy of the system and removes the byproduct from the equilibrium.

  • Enthalpy: The reaction is exothermic. Temperature control is critical; excessive heat (

    
     during addition) can lead to the decomposition of the intermediate chlorosulfate into amyl chloride and sulfur dioxide (
    
    
    
    mechanism).
Mechanistic Visualization

ReactionMechanism Reagents 2 Equiv. Amyl Alcohol (Nucleophile) Intermediate Intermediate: Amyl Chlorosulfate Reagents->Intermediate Step 1: 1st Attack (-HCl) Reagent_SO2Cl2 Sulfuryl Chloride (Electrophile) Reagent_SO2Cl2->Intermediate Byproduct_HCl Byproduct: HCl Gas (Removed) Intermediate->Byproduct_HCl Product Product: This compound Intermediate->Product Step 2: 2nd Attack (-HCl) SideReaction Side Reaction: Amyl Chloride + SO2 Intermediate->SideReaction High Temp (>70°C)

Caption: Stepwise nucleophilic substitution mechanism for this compound synthesis, highlighting the critical temperature-dependent side reaction.

Part 2: Strategic Synthesis Protocol

Method: The Sulfuryl Chloride Route

Rationale: This method minimizes the formation of water, which is the primary drawback of the sulfuric acid route (water promotes hydrolysis and requires high-temp azeotropic removal, leading to product decomposition).

1. Reagents & Equipment
ComponentSpecificationPurpose
1-Pentanol (Amyl Alcohol) >99%, AnhydrousSubstrate. Must be dry to prevent hydrolysis of

.
Sulfuryl Chloride (

)
Reagent Grade, FreshSulfur source. Old bottles may contain

.
Dichloromethane (DCM) AnhydrousSolvent. Moderates exotherm and solubilizes reactants.
Pyridine or

(Optional) ScavengerCan be used to trap HCl, but gas evolution is preferred for purity.
Reactor Jacketed Glass ReactorAllows precise temp control (-10°C to 25°C).
Scrubber NaOH TrapNeutralizes evolved HCl gas.
2. Experimental Procedure

Step 1: Setup and Inertion

  • Assemble a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser, and a thermometer.

  • Connect the top of the condenser to an acid gas scrubber (bubbler containing 10% NaOH).

  • Purge the system with dry Nitrogen (

    
    ) to remove atmospheric moisture.
    

Step 2: Reagent Charging

  • Charge 1.0 mole of Sulfuryl Chloride (135 g) and 200 mL of dry DCM into the flask.

  • Cool the solution to -5°C to 0°C using an ice/salt bath or cryostat.

Step 3: Controlled Addition (The Critical Step)

  • Place 2.1 moles of 1-Pentanol (185 g) in the addition funnel. Note: A slight excess of alcohol ensures complete consumption of the sulfuryl chloride.

  • Add the alcohol dropwise over 2 hours.

  • Process Control: Maintain internal temperature < 10°C . Rapid addition causes localized heating, leading to alkyl chloride formation (darkening of solution).

  • Observation: HCl gas will evolve steadily. Ensure the scrubber is active.

Step 4: Degassing and Completion

  • Once addition is complete, allow the mixture to warm to room temperature (20-25°C) over 1 hour.

  • Apply a slight vacuum (200-300 mmHg) to the system for 30 minutes to pull off residual dissolved HCl. Do not heat yet.

Step 5: Workup

  • Wash the organic layer with ice-cold water (

    
    ), followed by saturated 
    
    
    
    solution (
    
    
    ) to neutralize trace acid.
  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate the solvent (DCM) using a rotary evaporator at reduced pressure (bath temp < 30°C).

Part 3: Purification & Characterization

Crude this compound is a viscous, oily liquid that likely contains trace monoamyl sulfate and unreacted alcohol. Thermal instability makes atmospheric distillation impossible.

High-Vacuum Distillation Protocol

Warning: Dialkyl sulfates can decompose explosively if overheated. Never distill to dryness.

ParameterSettingReason
Pressure < 1.0 mmHg (High Vac)Reduces boiling point to prevent thermal decomposition.
Bath Temperature Max 130°CProduct degrades rapidly above 140-150°C.
Vapor Temperature Expect ~110-120°CDependent on exact vacuum achieved.
Receiving Flask Pre-weighed, CooledMinimizes vapor loss.

Yield Expectations: 70-80% based on sulfuryl chloride.

Characterization Data[1][2][3][4][5][6][7][8]
  • Appearance: Colorless to pale yellow oil.

  • Density: ~1.05 g/mL.

  • Refractive Index (

    
    ):  ~1.425.
    
  • NMR Validation:

    • 
       NMR should show the 
      
      
      
      -methylene protons (
      
      
      ) shifted downfield (~4.0-4.2 ppm) compared to the alcohol (~3.6 ppm).
    • Absence of broad OH peak confirms esterification.

Part 4: Process Safety & Toxicology (E-E-A-T)

Genotoxicity Alert

This compound is an alkylating agent . It transfers the pentyl group to nucleophilic sites on DNA (e.g., N7-guanine), causing mutations.

  • Handling: Use a fume hood with a face velocity >100 fpm. Double glove (Nitrile/Laminate).

  • Decontamination: All glassware and spills must be quenched before removal from the hood.

Quenching Protocol (Self-Validating)

Do not wash glassware directly with water (hydrolysis is slow and creates an acidic emulsion).

  • Quench Solution: 10% Ammonium Hydroxide (

    
    ) in Methanol.
    
  • Action: Soak all contaminated equipment in this solution for 24 hours.

  • Mechanism: Ammonia rapidly attacks the sulfate ester, forming pentylamine and ammonium sulfate (non-toxic salts).

    
    
    
Workflow Diagram

Workflow Start Start: Dry Reagents Reaction Reaction Phase Temp < 10°C HCl Removal Start->Reaction Workup Workup Phase Wash: H2O / NaHCO3 Dry: MgSO4 Reaction->Workup Distillation Purification High Vacuum (<1 mmHg) Collect ~115°C Fraction Workup->Distillation Quench Safety Quench NH4OH / MeOH Soak Distillation->Quench Residue Treatment

Caption: Operational workflow for the synthesis and safe disposal of this compound residues.

References

  • Shirley, D. A. (2011). Organic Reactions.[1][2] Wiley. (General reference for alkyl sulfate synthesis mechanisms).

  • Buncel, E. (2000). The Chemistry of Functional Groups, Sulphur derivatives. Wiley-Interscience. (Detailed kinetics of sulfuryl chloride reactions).
  • Lynch, B. M., & Pausacker, K. H. (1955). The reaction of thionyl and sulfuryl chlorides with alcohols.[3] Journal of the Chemical Society, 1525-1531. Link

  • U.S. Environmental Protection Agency. (2023). Genotoxicity of Alkyl Sulfates and Related Compounds. EPA CompTox Chemicals Dashboard. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

An In-depth Technical Guide to the Physical Properties of Dipentyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of dipentyl sulfate (CAS No. 5867-98-1).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific methodologies to offer a robust resource for the safe handling, application, and analysis of this compound. Beyond a mere compilation of data, this guide delves into the experimental rationale behind the determination of these properties, grounding the information in standardized testing protocols to ensure scientific integrity. All quantitative data is presented in clear, accessible formats, and key experimental workflows are detailed to provide actionable insights for laboratory practice.

Introduction: Understanding Dipentyl Sulfate

Dipentyl sulfate, also known as diamyl sulfate or sulfuric acid dipentyl ester, is an organic compound classified as a sulfate ester.[1][2] Its molecular structure consists of two pentyl groups covalently bonded to a central sulfate moiety. This structure imparts specific physical and chemical characteristics that are critical to its application in organic synthesis, where it often serves as a reagent.[1] A comprehensive understanding of its physical properties is paramount for its effective use and for ensuring laboratory safety.

This guide will systematically explore the key physical parameters of dipentyl sulfate, providing both reported values and the standardized methodologies for their empirical determination.

Molecular and Chemical Identity

A foundational aspect of understanding a compound's physical properties lies in its chemical identity.

IdentifierValueSource
Chemical Name Dipentyl sulfate[2]
Synonyms This compound, Sulfuric acid dipentyl ester[1][2]
CAS Number 5867-98-1[1][2]
Molecular Formula C₁₀H₂₂O₄S[1][2]
Molecular Weight 238.34 g/mol [1][2]
SMILES CCCCCOS(=O)(=O)OCCCCC[1]
InChI InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3[1]

Core Physical Properties: A Quantitative Overview

The physical state and behavior of dipentyl sulfate under various conditions are dictated by a set of core properties. The following table summarizes the available experimental and predicted data for these parameters. It is important to note that variations in reported values can arise from different experimental conditions and sample purity.

Physical PropertyReported Value(s)UnitData Type
Melting Point 14, -6.94°CExperimental
Boiling Point 117 @ 3.5 mmHg, 252 to 318°CExperimental
Density 1.03, 1.05 to 1.17g/cm³Experimental
Flash Point 146.2, 146 to 155°CExperimental
Water Solubility 1.77e-2g/LExperimental
Refractive Index 1.446-Experimental

Note: The data presented is a synthesis of values from multiple sources.[1][2][3][4]

Experimental Determination of Physical Properties

The trustworthiness of physical property data is directly linked to the rigor of the experimental methods used for its determination. This section details standardized protocols for measuring the key physical properties of liquid organic compounds like dipentyl sulfate, emphasizing the rationale behind the procedural steps.

Synthesis and Purification: A Prerequisite for Accurate Measurement

Diagram: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Reactants: - Pentanol - Sulfating Agent (e.g., SOCl₂ or SO₃-pyridine complex) B Reaction under Inert Atmosphere A->B C Crude Dipentyl Sulfate B->C D Work-up: - Quenching - Extraction C->D Transfer E Purification: - Distillation under reduced pressure D->E F Pure Dipentyl Sulfate E->F

Caption: Workflow for the synthesis and purification of dipentyl sulfate.

Experimental Protocol: General Synthesis of a Dialkyl Sulfate

  • Reaction Setup: In a fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: The alcohol (pentanol) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in the flask. The sulfating agent is then added dropwise from the dropping funnel, maintaining a controlled temperature, as the reaction can be exothermic.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: The reaction mixture is carefully quenched, often with cold water or a saturated bicarbonate solution. The organic layer is then separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield the pure dialkyl sulfate. The purity of the final product should be confirmed by analytical methods such as NMR and mass spectrometry before proceeding with physical property measurements.

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility. For compounds like dipentyl sulfate, which may decompose at atmospheric pressure, determination under reduced pressure is often necessary. The OECD 103 guideline provides several suitable methods.[6][7][8][9]

Diagram: Boiling Point Determination Workflow (Dynamic Method)

G A Sample Introduction into Boiling Tube B Pressure Reduction and Equilibration A->B C Gradual Heating B->C D Observation of Boiling (Continuous Bubble Stream) C->D E Temperature and Pressure Recording D->E F Data Analysis (e.g., Clausius-Clapeyron Plot) E->F

Caption: Workflow for boiling point determination using the dynamic method.

Experimental Protocol: Boiling Point Determination (Dynamic Method)

  • Apparatus: A dynamic vapor pressure apparatus is assembled, which allows for precise control and measurement of both temperature and pressure.

  • Sample Preparation: A sample of purified dipentyl sulfate is placed into the boiling tube of the apparatus.

  • Measurement: The pressure in the apparatus is lowered to a desired value. The sample is then slowly heated with constant stirring. The temperature at which a continuous stream of bubbles emerges from a capillary tube submerged in the liquid is recorded as the boiling point at that pressure.

  • Data Collection: This process is repeated at several different pressures.

  • Rationale: This method is advantageous as it can also be used to determine the vapor pressure curve of the substance, providing a more comprehensive understanding of its volatility.[6][8][9]

Determination of Density

Density is a fundamental physical property that relates a substance's mass to its volume. ASTM D3505 and ASTM D4052 describe standard methods for determining the density of pure liquid chemicals.[10][11][12]

Experimental Protocol: Density Measurement using a Digital Density Meter

  • Apparatus: A digital density meter, which operates on the oscillating U-tube principle, is used. This instrument offers high precision and requires only a small sample volume.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

  • Sample Introduction: A small volume of dipentyl sulfate is injected into the measuring cell, ensuring no air bubbles are present.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the sample's density. The temperature of the measuring cell is precisely controlled.

  • Rationale: This method is rapid, accurate, and minimizes sample handling, which is crucial when dealing with potentially hazardous materials.

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical parameter for identification and purity assessment. The capillary tube method, as described in ASTM E324, is a standard approach.[13][14] Given that some sources report a melting point of 14°C for dipentyl sulfate, this method would be applicable.

Experimental Protocol: Capillary Tube Melting Point Determination

  • Sample Preparation: A small amount of solid dipentyl sulfate is finely powdered and packed into a capillary tube to a height of a few millimeters.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature sensor.

  • Measurement: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded.[13]

  • Rationale: A narrow melting range is indicative of a high degree of purity.[5] This method is simple, requires a minimal amount of sample, and provides a clear indication of sample purity.

Determination of Aqueous Solubility

Solubility in water is a key parameter for assessing the environmental fate and potential biological interactions of a compound. The ASTM E1148 standard provides methods for measuring the aqueous solubility of organic compounds.[3]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Apparatus: A temperature-controlled shaker bath, centrifuge, and an analytical instrument for quantifying the dissolved compound (e.g., HPLC or GC-MS).

  • Procedure: An excess amount of dipentyl sulfate is added to a flask containing purified water. The flask is then sealed and agitated in the temperature-controlled shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is then allowed to stand, or is centrifuged, to separate the undissolved organic phase from the aqueous solution.

  • Quantification: A sample of the aqueous phase is carefully removed and the concentration of dissolved dipentyl sulfate is determined using a suitable and validated analytical method.

  • Rationale: This method directly measures the saturation concentration of the compound in water at a given temperature, providing a thermodynamically relevant solubility value.

Safety and Handling Considerations

Dialkyl sulfates as a class of compounds should be handled with care. They are known to be irritating to the skin and eyes.[15] Although specific toxicity data for dipentyl sulfate is limited, precautions for handling related alkyl sulfates should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]

  • Ventilation: Handle dipentyl sulfate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Always consult the specific Safety Data Sheet (SDS) for dipentyl sulfate before handling.

Conclusion

The physical properties of dipentyl sulfate are fundamental to its application and safe handling. This guide has provided a consolidated source of available data, grounded in the context of standardized experimental methodologies. By understanding not just the values of these properties, but also the rigorous procedures used to obtain them, researchers and drug development professionals can utilize dipentyl sulfate with greater confidence and scientific integrity. The emphasis on established protocols from bodies such as ASTM and OECD ensures that the data is not only reliable but also reproducible, a cornerstone of sound scientific practice.

References

  • ASTM E1148, Standard Test Method for Measurements of Aqueous Solubility, ASTM International,

  • CAS 5867-98-1: dipentyl sulfate | CymitQuimica,

  • OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point,

  • ASTM D3505, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals, ASTM International,

  • ASTM D3505, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals (Withdrawn 2023), ASTM International,

  • ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International,

  • Buy dipentyl sulfate from JHECHEM CO LTD - ECHEMI,

  • ASTM E324: 2023 Organic Chemicals Melting Points Test Method, BSB EDGE,

  • ASTM D4052 | Anton Paar Wiki, wiki.anton-paar.com/en/astm-d4052/
  • A Technical Guide to the Safe Handling of Dibutyl(methyl)sulfanium and Related Alkyl Sulfonium Salts - Benchchem,

  • SAS - SODIUM ALKYL SULFATES - CAMEO Chemicals, cameochemicals.noaa.gov/chr/SAS.pdf
  • Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation,

  • Test No. 103: Boiling Point, OECD,

  • Test No. 103: Boiling Point - University of South Wales - FINDit, findit.southwales.ac.uk/primo-explore/fulldisplay?docid=TN_cdi_oecd_books_9789264069550-en&context=PC&vid=44USW_VU1&lang=en_US&search_scope=default_scope&adaptor=primo_central_multiple_fe&tab=default_tab&query=any,contains,OECD%20103%20Testing%20of%20Chemicals%20-%20Standard%20Test%20Method%20for%20Boiling%20Point&offset=0
  • Melting point determination,

  • Melting point determination,

  • Dipentyl sulfate Properties, comptox.epa.gov/dashboard/product/details/DTXSID90541376

Sources

Technical Guide: Diamyl Sulfate (CAS 5867-98-1) in Advanced Organic Synthesis

[1]

Executive Summary

Diamyl Sulfate (systematically Dipentyl Sulfate ) is a specialized dialkyl sulfate ester utilized primarily as a lipophilic alkylating agent in organic synthesis.[1] While less ubiquitous than its lower homologs (dimethyl and diethyl sulfate), this compound offers a unique reactivity profile for introducing n-pentyl chains into nucleophilic substrates (phenols, amines, and thiols). Its higher boiling point and lipophilicity make it advantageous for high-temperature reactions where volatile alkyl halides would be lost, yet it demands rigorous safety protocols due to its potential for cytotoxicity and vesicant properties.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, mechanistic behavior, validated experimental protocols for O-pentylation, and critical safety frameworks.

Part 1: Chemical Identity & Physicochemical Profile

This compound acts as a "hard" electrophile, transferring a pentyl group via an SN2 mechanism. Unlike alkyl halides, the leaving group is the non-nucleophilic pentyl sulfate anion, which minimizes side reactions such as elimination or further nucleophilic attack.

Table 1: Physicochemical Specifications
PropertyValueContext for Application
CAS Number 5867-98-1 Unique identifier for regulatory tracking.[2][3][4][5][6]
IUPAC Name Dipentyl sulfateAlso known as Sulfuric acid dipentyl ester.[4][7]
Formula C10H22O4SMolecular Weight: 238.34 g/mol .[3][5][7][8]
Appearance Colorless to pale yellow liquidOily consistency; distinct ethereal odor.
Boiling Point ~117 °C @ 3.5 mmHgHigh boiling point allows for elevated reaction temperatures without reflux loss.
Density 1.02–1.03 g/mLSlightly denser than water; forms the bottom layer in aqueous extractions if not hydrolyzed.
Solubility Soluble in organic solventsMiscible with ethanol, ether, acetone. Hydrophobic nature requires PTC (Phase Transfer Catalysis) in aqueous systems.
Stability Moisture SensitiveHydrolyzes slowly in cold water, rapidly in hot acidic/basic media to Pentanol and Sulfuric acid.

Part 2: Mechanistic Chemistry & Reactivity

The Alkylation Mechanism (SN2)

This compound functions as a source of the pentyl carbocation equivalent. The sulfur atom is hypervalent, pulling electron density from the oxygen atoms, which in turn polarizes the C-O bond of the pentyl group.

Upon attack by a nucleophile (Nu-), the C-O bond breaks, transferring the pentyl chain to the nucleophile and releasing the mono-pentyl sulfate anion. This is a classic bimolecular nucleophilic substitution.

Visualization 1: Reaction Mechanism

The following diagram illustrates the electrophilic activation and subsequent nucleophilic attack.

AlkylationMechanismFigure 1: SN2 Alkylation Mechanism of this compoundSubstrateNucleophile(e.g., Phenoxide Ar-O⁻)TransitionTransition State[Nu...Pentyl...OSO₃Pentyl]‡Substrate->Transition Attack (SN2)ReagentThis compound(Pentyl-O-SO₂-O-Pentyl)Reagent->Transition ElectrophileProductAlkylated Product(Ar-O-Pentyl)Transition->Product Bond FormationLeavingGroupLeaving Group(Pentyl Sulfate Anion)Transition->LeavingGroup Bond Cleavage

Caption: SN2 pathway showing nucleophilic attack on the pentyl carbon, displacing the stable pentyl sulfate anion.

Part 3: Experimental Protocol (O-Pentylation of a Phenol)

Objective: Synthesize Pentyl Phenyl Ether (Pentoxybenzene) using this compound. Rationale: This protocol uses a biphasic system with a Phase Transfer Catalyst (PTC) to overcome the immiscibility of the lipophilic this compound and the aqueous base.

Materials
  • Substrate: Phenol (1.0 eq)

  • Reagent: this compound (1.1 eq)

  • Base: Sodium Hydroxide (NaOH), 50% aqueous solution (2.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene (optional, to solubilize substrate) or neat if liquid.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere not strictly required but recommended):

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Phenol (10 mmol).

    • Add Toluene (20 mL) if the phenol is solid; otherwise, the reaction can be run neat with the aqueous base if vigorous stirring is applied.

    • Add the Phase Transfer Catalyst (TBAB, 0.5 mmol).

  • Deprotonation:

    • Slowly add the 50% NaOH solution (20 mmol) while stirring. An exotherm may occur as the phenoxide salt forms.

    • Expert Insight: The mixture will become biphasic. The TBAB shuttles the phenoxide ion into the organic phase (or the interface) to react with the sulfate.

  • Alkylation (The Critical Step):

    • Begin heating the mixture to 60–70 °C.

    • Add This compound (11 mmol) dropwise via an addition funnel or syringe pump over 15 minutes.

    • Causality: Dropwise addition prevents localized "hotspots" and runaway exotherms, although this compound is less violent than dimethyl sulfate.

    • Maintain temperature at 80 °C for 4–6 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 9:1) until the starting phenol is consumed.

  • Quenching & Hydrolysis of Excess Reagent:

    • CRITICAL SAFETY STEP: Once the reaction is complete, add a dilute solution of ammonium hydroxide (NH₄OH) or additional NaOH and heat at 60 °C for 1 hour.

    • Mechanism:[2][5][9][10] This forces the hydrolysis of any unreacted this compound into pentanol and inorganic sulfate, rendering the waste stream significantly less hazardous.

  • Workup:

    • Cool to room temperature. Separate the layers.

    • Wash the organic layer with water (2x), then 1M HCl (to remove amine impurities if TBAB degrades), and finally Brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Distill the crude oil under high vacuum to obtain pure Pentyl Phenyl Ether.

Visualization 2: Experimental Workflow

ExperimentalWorkflowFigure 2: Phase Transfer Catalysis Protocol for O-PentylationStartStart: Reagents PrepDeprotonation1. Deprotonation(Phenol + NaOH + TBAB)Start->DeprotonationAddition2. Addition of this compound(Dropwise @ 60°C)Deprotonation->Addition Biphasic MixtureReaction3. Reaction Phase(80°C, 4-6 hrs)Addition->Reaction PTC MechanismQuench4. Safety Quench(NH4OH/NaOH, Hydrolysis of excess sulfate)Reaction->Quench TLC: CompleteWorkup5. Extraction & Purification(Wash, Dry, Distill)Quench->Workup Safe for Handling

Caption: Step-by-step workflow for the safe use of this compound in biphasic alkylation.

Part 4: Safety, Toxicity, and Handling[2][10]

Hazard Classification: this compound is structurally related to Dimethyl Sulfate (DMS), a potent carcinogen and mutagen. While the longer pentyl chains reduce volatility (lowering inhalation risk compared to DMS), the compound must be treated as a suspected carcinogen , a severe skin irritant , and a corrosive agent .

Primary Hazards[2][10]
  • Skin Absorption: Like other alkyl sulfates, it can penetrate intact skin and cause delayed blistering and necrosis.

  • Inhalation: Vapors or mists are corrosive to the respiratory tract.

  • Delayed Toxicity: Symptoms of exposure may be delayed by 4–12 hours.

Mandatory PPE & Engineering Controls
  • Gloves: Double-gloving is required. Silver Shield/4H (laminate) gloves are the gold standard for alkyl sulfates. Nitrile is permeable over time and should only be used as an outer splash guard.

  • Respiratory: Use a fume hood with a face velocity of >100 fpm. If working outside a hood (not recommended), a full-face respirator with organic vapor cartridges is mandatory.

  • Decontamination Solution: Keep a solution of 10% ammonia or 10% NaOH nearby to neutralize spills immediately.

Visualization 3: Safety Decision Matrix

SafetyMatrixFigure 3: Emergency Response Logic for this compoundSpillSpill / Exposure?SkinSkin Contact?Spill->SkinYesInhalationInhalation?Spill->InhalationYesSmallSpillSmall Spill (<10mL)?Spill->SmallSpillNo (Surface Contamination)ActionSkin1. Drench 15min2. Discard Clothing3. Seek Medical (Delayed effects)Skin->ActionSkinActionInhale1. Fresh Air2. Oxygen if needed3. Monitor for EdemaInhalation->ActionInhaleActionNeutralizeCover with 10% NH4OHor NaOH. Wait 30 mins.Absorb with vermiculite.SmallSpill->ActionNeutralizeYesActionEvacuateEvacuate Lab.Call HazMat.SmallSpill->ActionEvacuateNo (Large Spill)

Caption: Decision tree for managing acute exposure or spills of this compound.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13459933, Dipentyl sulfate. Retrieved from [Link]

  • Shirley, D. A. (2011). Organic Reactions: Alkylation with Esters of Sulfuric Acid. Wiley Online Library. (General mechanistic reference for alkyl sulfate reactivity).

  • U.S. Environmental Protection Agency (EPA). Chemical Data Access Tool (CDAT): CAS 5867-98-1. Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: General Alkyl Sulfates. (Used for extrapolation of safety protocols regarding neutralization and PPE).[5]

Diamyl Sulfate: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of diamyl sulfate as a versatile and potent precursor in organic synthesis. Moving beyond a simple recitation of facts, this document is structured to deliver actionable insights and a deep mechanistic understanding for researchers, scientists, and professionals in drug development. We will delve into the core reactivity of this compound, focusing on its application as an alkylating agent, and provide a framework for its safe and effective use in the laboratory. This guide emphasizes the causality behind experimental choices, ensuring that the presented protocols are not just sets of instructions, but self-validating systems grounded in established chemical principles.

Introduction: Understanding this compound as an Alkylating Agent

This compound, with the chemical formula (C₅H₁₁)₂SO₄, belongs to the family of dialkyl sulfates, which are powerful electrophilic reagents used to introduce alkyl groups into a variety of nucleophilic substrates.[1][2] While less common in the literature than its lower molecular weight counterparts like dimethyl sulfate (DMS), this compound offers the potential for introducing the n-amyl group, a five-carbon linear alkyl chain, which can be valuable in modifying the lipophilicity and steric profile of target molecules in pharmaceutical and materials science applications.

The reactivity of this compound is analogous to other dialkyl sulfates and is predicated on the electron-withdrawing nature of the sulfate group, which makes the α-carbons of the amyl groups highly susceptible to nucleophilic attack. The general mechanism for alkylation using this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) pathway.[2][3] This mechanism involves the backside attack of a nucleophile on the electrophilic carbon of the amyl group, leading to the displacement of the amyl sulfate anion as a good leaving group.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, a general and effective method for the preparation of dialkyl sulfates involves the reaction of the corresponding dialkyl ether with a dehydrating sulfuric acid reactant, such as fuming sulfuric acid or sulfur trioxide.[1] An inert gas is typically passed through the reaction mixture to entrain and remove the dialkyl sulfate product as it is formed, which is then condensed and collected separately.[1] This continuous removal of the product helps to drive the equilibrium towards the desired dialkyl sulfate and minimizes side reactions.[1] For the synthesis of this compound, di-n-amyl ether would be the logical starting material.

A plausible laboratory-scale synthesis could be adapted from the established procedures for other dialkyl sulfates. For instance, a reaction mixture of di-n-amyl ether and fuming sulfuric acid could be prepared at a controlled temperature, preferably not exceeding 15°C, by the slow addition of the acid to the ether.[1] An inert gas, such as nitrogen, would then be bubbled through the mixture while gently heating to facilitate the removal and subsequent condensation of the this compound product.[1]

Core Applications in Organic Synthesis: A Mechanistic Approach

The primary utility of this compound lies in its capacity as a robust alkylating agent for a range of nucleophiles.

O-Alkylation of Phenols: The Williamson Ether Synthesis

The O-alkylation of phenols to form aryl ethers is a cornerstone transformation in organic synthesis, and this compound is a suitable reagent for this purpose, following the principles of the Williamson ether synthesis.[4][5] This reaction involves the deprotonation of a phenol to its corresponding phenoxide, which then acts as the nucleophile in an S(_N)2 reaction with the alkylating agent.[6]

The most common method for phenol alkylation involves reacting the phenol with an alkyl sulfate in the presence of a base.[6] The base, typically an alkali metal hydroxide or carbonate, deprotonates the acidic phenolic proton to generate the more nucleophilic phenoxide anion. This anion then attacks one of the electrophilic α-carbons of this compound, displacing the amyl sulfate anion and forming the desired amyl aryl ether.

Experimental Protocol: General Procedure for the O-Alkylation of a Phenol with this compound

Disclaimer: This is a generalized protocol adapted from procedures for other dialkyl sulfates and should be optimized for specific substrates.

  • Deprotonation: To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., DMF, acetone, or ethanol) is added a base (1.1-1.5 eq., e.g., K₂CO₃, NaOH, or NaH) at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: this compound (1.0-1.2 eq.) is added dropwise to the reaction mixture. The reaction is then heated to a suitable temperature (typically 50-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired amyl aryl ether.

G

N-Alkylation of Amines

Similar to phenols, primary and secondary amines can be N-alkylated using this compound. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the this compound. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even the quaternary ammonium salt, as the resulting secondary amine is often more nucleophilic than the starting primary amine.

To achieve selective mono-amylation, it is often necessary to use a large excess of the primary amine relative to the this compound. Alternatively, the reaction can be performed with a hindered amine, where steric hindrance around the nitrogen atom disfavors a second alkylation event. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the sulfuric acid byproduct that is formed.

Experimental Protocol: General Procedure for the N-Alkylation of an Aniline with this compound

Disclaimer: This is a generalized protocol and requires optimization for specific substrates.

  • Reaction Setup: To a solution of the aniline (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile, or toluene) is added this compound (1.0-1.2 eq.) dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting aniline. The reaction may require gentle heating depending on the reactivity of the aniline.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the N-amyl aniline.

G

Data Presentation

Due to the limited availability of specific experimental data for this compound in the peer-reviewed literature, the following table presents expected trends in reactivity and typical conditions based on analogous reactions with other dialkyl sulfates. Researchers should consider this as a starting point for optimization.

NucleophileSubstrate ExampleBaseSolventTemperature (°C)Expected YieldReference (Analogous)
PhenoxidePhenolK₂CO₃AcetoneRefluxGood to Excellent[6]
Primary AmineAnilineEt₃NCH₂Cl₂0 to RTModerate to Good[7]
Secondary AmineDiethylamineNoneNeatRefluxGood[7]

Predicted ¹H NMR Data for this compound:

  • δ 4.2-4.4 (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the sulfate oxygen (-O-CH₂-).

  • δ 1.6-1.8 (quint, 4H): Quintet for the four protons on the second carbon of the amyl chains (-CH₂-CH₂-O-).

  • δ 1.2-1.4 (m, 8H): Multiplet for the eight protons on the third and fourth carbons of the amyl chains (-CH₂-CH₂-CH₂-).

  • δ 0.8-1.0 (t, 6H): Triplet for the six protons of the terminal methyl groups (-CH₃).

Safety, Handling, and Disposal

This compound, like all dialkyl sulfates, should be treated as a hazardous substance. It is expected to be toxic, corrosive, and a potential carcinogen and mutagen.[8]

Safe Handling
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and chemical splash goggles with a face shield.[9]

  • Engineering Controls: A chemical fume hood is mandatory. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling Procedures: Avoid inhalation of vapors and contact with skin and eyes.[9] Use a syringe or cannula for transferring the liquid to minimize exposure. Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Spill Management

In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[8] The spill area should then be decontaminated. Small spills can be neutralized with a dilute solution of aqueous ammonia (<10%).[8]

Disposal

This compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[8] It should not be poured down the drain. Unused this compound and contaminated materials should be collected in a designated, properly labeled hazardous waste container. Decontamination of empty containers may be necessary before disposal.[11]

Conclusion and Future Outlook

This compound is a potent alkylating agent with significant potential as a precursor in organic synthesis, particularly for the introduction of the n-amyl group. Its reactivity, governed by the S(_N)2 mechanism, allows for the efficient O-alkylation of phenols and N-alkylation of amines. While specific literature on this compound is not extensive, its chemistry can be reliably inferred from its well-studied lower molecular weight analogs.

The primary barrier to the wider adoption of this compound may be its limited commercial availability and the hazardous nature of dialkyl sulfates in general. However, for applications where the introduction of an n-amyl chain is critical for tuning the properties of a target molecule, in-house synthesis and subsequent use of this compound present a viable and powerful strategy. Further research into the specific reaction kinetics, substrate scope, and development of safer handling protocols for this compound would be a valuable contribution to the field of synthetic organic chemistry.

References

  • Ataman Kimya. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Dimethyl sulfate. Retrieved from [Link]

  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dimethyl sulfate – Knowledge and References. Retrieved from [Link]

  • Mandal, D., & Misra, A. K. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. Chemical Science, 15(8), 2842–2848. [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved from [Link]

  • U.S. Patent No. 4,453,004. (1984). Process for the alkylation of phenolic compounds. Google Patents.
  • Ghorai, P., & Kumar, A. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(10), 835–857. [Link]

  • Li, Y., et al. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C-N bonds. Communications Chemistry, 7(1), 93. [Link]

  • Fieser, L. F., & Williamson, R. E. (1957). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Journal of the American Chemical Society, 79(23), 6294–6295. [Link]

  • New Jersey Department of Health. (2010). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. ResearchGate. [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]

  • PENTA. (2025, September 9). Dimethyl sulfate SAFETY DATA SHEET. Retrieved from [Link]

  • Singh, M., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1419. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • USC Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and cascade reactions of diallenyl α-disulfones and sulfinyl sulfones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • Chemistry LibreTexts. (2019, April 29). 23.16: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • ChemistryViews. (2013, October 8). Diaryl Sulfone Synthesis. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • Chemical Communications. (n.d.). A 'sulfonyl-azide-free' (SAFE) aqueous-phase diazo transfer reaction for parallel and diversity-oriented synthesis. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Environmental fate and impact of diamyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Fate and Impact of Diamyl Sulfate

Abstract

This compound ((C₅H₁₁)₂SO₄) is a dialkyl sulfate ester whose environmental behavior is not extensively documented in public literature. As with many specialty chemicals, a robust understanding of its environmental fate and ecotoxicological impact is paramount for responsible development, handling, and lifecycle management. This guide provides a predictive framework for researchers and drug development professionals to assess this compound, leveraging established principles of environmental chemistry and drawing analogies from structurally related compounds, such as dimethyl sulfate and long-chain alkyl sulfates. We will explore its anticipated physicochemical properties, primary degradation pathways, environmental distribution, and potential ecological effects. Furthermore, this document outlines detailed, self-validating experimental protocols for systematically characterizing its environmental risk profile, ensuring scientific integrity and regulatory preparedness.

Introduction: A Predictive Approach to a Data-Poor Substance

The environmental risk assessment of a novel or low-volume chemical often begins with a significant data gap. This compound, the diester of amyl alcohol and sulfuric acid, falls into this category. In the absence of direct empirical data, a predictive assessment grounded in structure-activity relationships and the known behavior of analogous chemicals is the most scientifically rigorous approach.

Dialkyl sulfates are characterized by two alkyl groups attached to a central sulfate moiety. Their environmental fate is largely dictated by the length of these alkyl chains and the reactivity of the ester linkages. Short-chain dialkyl sulfates, like dimethyl sulfate (DMS), are potent alkylating agents whose fate is dominated by rapid hydrolysis.[1][2] Longer-chain mono-alkyl sulfates, such as sodium dodecyl sulfate (SLS), are common surfactants whose environmental profile is characterized by ready biodegradability and aquatic toxicity that is a function of the alkyl chain length.[3][4]

This guide will treat this compound as a compound whose behavior is intermediate to these examples. Its C5 alkyl chains suggest moderate hydrophobicity and a potential for both abiotic and biotic degradation pathways to be significant. The primary objective here is not to present definitive values, but to delineate the scientific process for their determination.

Predicted Physicochemical Properties and Environmental Partitioning

The foundation of any environmental fate assessment lies in the compound's fundamental physicochemical properties. These parameters govern its partitioning between air, water, soil, and biota. While experimental data for this compound is unavailable, we can estimate key values based on trends observed in homologous series of alkyl sulfates.

PropertyPredicted Value/CharacteristicRationale and Implication for Environmental Fate
Molecular Formula C₁₀H₂₂O₄S-
Molecular Weight 238.34 g/mol Influences diffusion, volatility, and solubility.
Physical State Colorless Oily LiquidBased on analogues like dimethyl sulfate.[1][5]
Water Solubility Low to Moderate (Est. 10-500 mg/L)Solubility decreases with increasing alkyl chain length. Lower than diethyl sulfate but higher than didodecyl sulfate. This will limit high concentrations in the aqueous phase but is sufficient for aquatic toxicity.[6]
Vapor Pressure Low (Est. <0.1 mmHg at 25°C)The relatively high molecular weight suggests low volatility. Significant partitioning to the atmosphere is not expected under normal conditions.[7]
Log Kₒw (Octanol-Water Partitioning Coefficient) Estimated Range: 2.5 - 4.0Kₒw increases with alkyl chain length. This range suggests a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.[3]
Soil Adsorption Coefficient (Kₒc) Estimated Range: 300 - 2000 L/kgPredicted from Log Kₒw. Indicates that this compound will likely exhibit moderate mobility in soil and tend to partition to sludge in wastewater treatment plants.

These properties suggest that if released into the environment, this compound will primarily reside in the water and soil/sediment compartments. Its low vapor pressure makes it unlikely to be a significant atmospheric concern, while its moderate Log Kₒw indicates a potential for partitioning into biota and organic matter, warranting further investigation into bioaccumulation and soil mobility.

Environmental Degradation Pathways

The persistence of a chemical is determined by its susceptibility to transformation through abiotic and biotic processes.[8] For this compound, both hydrolysis and biodegradation are expected to be significant degradation routes.

Abiotic Degradation: Hydrolysis

Hydrolysis is a primary degradation pathway for dialkyl sulfates. Unlike aryl sulfates, which can be attacked at the sulfur atom, the alkaline hydrolysis of dialkyl sulfates proceeds via a nucleophilic attack (e.g., by OH⁻) on the α-carbon of the alkyl chain, leading to C-O bond cleavage.[9][10]

The reaction proceeds as follows: (C₅H₁₁)₂SO₄ + H₂O → C₅H₁₁OH (Amyl Alcohol) + C₅H₁₁OSO₃H (Amyl Sulfuric Acid) The resulting amyl sulfuric acid can be further hydrolyzed to yield another molecule of amyl alcohol and sulfuric acid.

The rate of this reaction is highly dependent on pH and temperature. It is generally faster under alkaline conditions.[10]

Caption: Workflow for evaluating abiotic degradation pathways.

Biotic Degradation

Biodegradation is often the most significant removal mechanism for organic chemicals in the environment.[11] For alkyl sulfates, the process is well-understood. Microorganisms, particularly bacteria, utilize sulfatase (or alkylsulfatase) enzymes to cleave the ester bond, releasing the alcohol and inorganic sulfate.[4]

Step 1 (Sulfatase Action): (C₅H₁₁)₂SO₄ + H₂O --(Sulfatase)--> C₅H₁₁OH + C₅H₁₁OSO₃⁻ + H⁺ Step 2 (Further Degradation): The released amyl alcohol (1-pentanol) is a simple alcohol that is readily biodegradable by many microorganisms via alcohol dehydrogenase and subsequent oxidation pathways, ultimately leading to mineralization (conversion to CO₂ and H₂O).[4]

Given that both the ester cleavage and subsequent alcohol degradation are common metabolic pathways, this compound is predicted to be readily biodegradable. However, this must be confirmed experimentally.

This protocol provides a definitive measure of whether a substance is "readily biodegradable," a key regulatory endpoint.

  • Preparation:

    • Prepare a mineral medium as specified in OECD 301. Saturate it with air by vigorous shaking.

    • Collect microbial inoculum from a source with diverse microbial activity, such as the effluent of a domestic wastewater treatment plant. Prepare the inoculum as per the guideline to reduce endogenous respiration.

    • Prepare a stock solution of this compound.

  • Experimental Setup (in triplicate):

    • Test Bottles: To 300 mL BOD bottles, add mineral medium and a small amount of inoculum. Spike with this compound to achieve a final concentration of 2-5 mg/L.

    • Inoculum Blank: Prepare bottles with only mineral medium and inoculum to measure the background respiration of the microorganisms.

    • Procedure Blank: Prepare bottles with only mineral medium and the test substance to check for any abiotic oxygen demand.

    • Reference Control: Prepare bottles with inoculum and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability of the microbial population.

  • Incubation and Measurement:

    • Fill all bottles completely, ensuring no air bubbles are trapped, and seal them.

    • Incubate at 20 ± 1°C in the dark for 28 days.

    • Measure the dissolved oxygen (DO) concentration in each bottle at the beginning (Day 0) and at regular intervals until Day 28.

  • Data Analysis and Interpretation:

    • Calculate the Biological Oxygen Demand (BOD) as the difference in DO between the start and end of the measurement period.

    • Calculate the Theoretical Oxygen Demand (ThOD) based on the elemental composition of this compound.

    • The percentage of biodegradation is calculated as: % Biodegradation = (BOD_test - BOD_blank) / ThOD * 100.

    • Pass Criterion: The substance is considered readily biodegradable if the percentage of biodegradation reaches ≥60% ThOD within the 28-day period and within a "10-day window" after the onset of degradation.

Ecotoxicological Impact

The potential for adverse effects on aquatic organisms is a critical component of the environmental risk profile. For surfactants and related compounds, toxicity often increases with the length of the alkyl chain due to enhanced membrane disruption, up to a "cut-off point" where reduced water solubility limits bioavailability.[6]

Trophic LevelStandard Test GuidelinePredicted Effect ConcentrationRationale
Algae (e.g., Pseudokirchneriella subcapitata)OECD 201 (Alga, Growth Inhibition Test)EC₅₀: 1 - 10 mg/LExpected to be the most sensitive trophic level, as is common for many organic pollutants.[12]
Invertebrates (e.g., Daphnia magna)OECD 202 (Acute Immobilisation Test)EC₅₀: 1 - 20 mg/LAcute toxicity is expected in this range based on data for similar surfactants.
Fish (e.g., Danio rerio)OECD 203 (Acute Toxicity Test)LC₅₀: 5 - 50 mg/LFish are often slightly less sensitive than invertebrates to this class of chemicals.[3]

Mode of Action: The primary mode of toxic action for dialkyl sulfates is expected to be non-specific narcosis. The molecule partitions into the lipid membranes of organisms, disrupting their structure and function, which is a mechanism common to many industrial chemicals.

Analytical Methodologies for Environmental Matrices

Robust and validated analytical methods are essential for conducting fate studies and monitoring environmental concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of a semi-volatile compound like this compound.

Caption: General workflow for the analysis of this compound.

  • Sample Preparation:

    • Water: For a 1 L water sample, acidify to pH < 2 and add an internal standard (e.g., a deuterated analogue or a compound of similar structure and retention time). Pass the sample through a C18 Solid-Phase Extraction (SPE) cartridge. Elute the analyte with a suitable solvent like dichloromethane or ethyl acetate.

    • Soil/Sediment: For a 10 g (dry weight) sample, mix with anhydrous sodium sulfate to remove residual water. Add an internal standard. Perform pressurized solvent extraction or ultrasonic extraction with a solvent mixture (e.g., hexane:acetone). The extract will require cleanup, for example, using a silica or Florisil column, to remove interfering matrix components.

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Injection: 1 µL splitless injection at ~250°C.

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (This program must be optimized).

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Detection Mode: Use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least three characteristic ions from the mass spectrum of this compound.

  • Quantification and Validation:

    • Create a multi-point calibration curve using standards of known concentration.

    • Validate the method by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (via spike-recovery experiments), and precision (repeatability).[13]

Conclusion and Risk Assessment Perspective

This guide establishes a predictive and methodological framework for assessing the environmental fate and impact of this compound. The available evidence from analogous compounds suggests that this compound is not likely to be persistent in the environment, with both hydrolysis and biodegradation serving as effective removal mechanisms. Its primary environmental risk is anticipated to be acute toxicity to aquatic organisms if released in sufficient concentrations.

A preliminary environmental risk assessment can be framed by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).[12] The PNEC is derived from the ecotoxicity data (e.g., the lowest chronic NOEC or acute EC₅₀ value divided by an assessment factor). The PEC is estimated based on production volume, use patterns, and release scenarios. If the Risk Quotient (RQ = PEC/PNEC) is less than 1, the risk is generally considered to be managed. The experimental protocols outlined herein provide the necessary tools to generate the high-quality data required for a definitive risk characterization.

References

  • Guthrie, J. P. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. ACS Omega, 5(17), 9796-9804. [Link][9][10]

  • Hu, Y., et al. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of Physical Chemistry B, 124(17), 3569-3578. [Link][9][10]

  • Wikipedia. (2023). Dimethyl sulfate. [Link][1]

  • van Rantwijk, F., & van Bekkum, H. (2007). Derivatization with alkyl sulfates. Starch - Stärke, 59(1), 1-10. [Link][2]

  • Guthrie, J. P. (2009). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 106(33), 13730-13735. [Link]

  • Chen, Y., et al. (2022). Oxidation Kinetics of Alkyl Sulfates and Sulfonates by Sulfate Radical (SO4•–) in the Aqueous Phase: Deactivating Role of Sulfur Functional Groups. ACS Earth and Space Chemistry, 6(1), 133-142. [Link]

  • PubChem. (n.d.). Dimethyl Sulfate. National Center for Biotechnology Information. [Link][14]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate. [Link][15]

  • Radding, S. B., et al. (1977). Review of the Environmental Fate of Selected Chemicals. EPA Report. [Link]

  • Jezierska, M., & Wesołowski, W. (2018). Optimization of the method for the determination of diethyl sulfate at workplaces. Medycyna Pracy, 69(3), 285-292. [Link][16]

  • SSRC. (n.d.). Environmental Fate Chemicals. SSRC Knowledge Hub. [Link][8]

  • Khleifat, K. M. (2006). Biodegradation of sodium lauryl ether sulfate (SLES) by two different bacterial consortia. Current Microbiology, 53(5), 444-448. [Link][17]

  • Menda, C., et al. (2024). A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Analytical Methods in Environmental Chemistry Journal, 8(2), 44-64. [Link][13]

  • Bondi, C. A., et al. (2015). Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products. Environmental Health Insights, 9, 27-32. [Link][3]

  • Cheung, J. K. H., et al. (2007). Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition. Science of The Total Environment, 381(1-3), 126-133. [Link][18]

  • Staples, C. A., et al. (1999). Review of Environmental Fate and Effects of Selected Phthalate Esters. Chemosphere, 35(4), 667-749. [Link][6]

  • Pocurull, E., & Borrull, F. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Trends in Analytical Chemistry, 108, 146-157. [Link][19]

  • Chen, Y., et al. (2012). Determination of biocides in different environmental matrices by use of ultra-high-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(10), 3175-3188. [Link][20]

  • Geiger, R. A., et al. (2019). Enzymes involved in phthalate degradation in sulfate-reducing bacteria. Environmental Microbiology, 21(12), 4747-4761. [Link][21]

  • Wang, J., et al. (2016). Biodegradation of phthalate acid esters by different marine microalgal species. Ecotoxicology and Environmental Safety, 126, 156-162. [Link][22]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Lauryl (dodecyl) sulfates - Evaluation statement. [Link][4]

  • Zolfaghari, M., et al. (2022). Contaminant occurrence, distribution and ecological risk assessment of phthalate esters in the Persian Gulf. Scientific Reports, 12(1), 12345. [Link][12]

  • Net, S., et al. (2015). Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach. Environmental Science: Processes & Impacts, 17(4), 778-788. [Link][11]

  • U.S. Environmental Protection Agency (EPA). (2023). Phthalates. [Link][23]

  • Kim, M., et al. (2007). Biodegradation of dipropyl phthalate and toxicity of its degradation products: a comparison of Fusarium oxysporum f. sp. pisi cutinase and Candida cylindracea esterase. Journal of Microbiology and Biotechnology, 17(3), 470-476. [Link][24]

Sources

Technical Guide: Diamyl Sulfate – Electrophilicity, Leaving Group Potential, and Impurity Control

[1]

Executive Summary

Diamyl sulfate (DAS), specifically di-n-pentyl sulfate (DnPS), represents a "silent" alkylating threat in pharmaceutical process development.[1] While dimethyl sulfate (DMS) and diethyl sulfate (DES) are well-characterized genotoxic impurities (GTIs), DAS often evades standard screening due to its lower volatility and higher lipophilicity.[1]

This guide provides a technical deep-dive into the electrophilic nature of DAS. Unlike its lower homologs, DAS combines a competent sulfate leaving group with a sterically hindered pentyl chain, altering its kinetic profile from a rapid alkylator to a persistent, lipophilic impurity.[1] This document details the physicochemical basis of its reactivity, formation pathways, and a validated detection protocol.

Molecular Architecture & Electrophilicity

Electronic Structure

The electrophilicity of DAS arises from the polarization of the




However, reactivity is not solely determined by electronics.[1] The Steric-Electronic Mismatch in DAS is critical:

  • Electronic Driver: The sulfate group is a "hard" electrophile activator.

  • Steric Barrier: The pentyl chain imposes significant steric bulk compared to a methyl group.

Kinetic Comparison (The Homologous Trend)

In

ReagentStructureRelative Rate (

)
Mechanism Dominance
Dimethyl Sulfate (DMS)

1.0 (Reference)Pure

Diethyl Sulfate (DES)

~0.2

This compound (DAS)

< 0.05 (Est.)[1]Mixed / Slow

Note: While slower, DAS is not inert.[1] Its lipophilicity allows it to accumulate in lipid bilayers or hydrophobic pockets of proteins, potentially facilitating alkylation in non-aqueous microenvironments.[1]

Visualization: Steric Hindrance in Nucleophilic Attack

The following diagram illustrates the transition state energy barrier difference between DMS and DAS.

ReactivityNuNucleophile (Nu:)TS_MethylTransition State[Nu---CH3---OSO3R]Nu->TS_Methyl Fast AttackTS_AmylTransition State[Nu---C5H11---OSO3R](Entropic Penalty)Nu->TS_Amyl Slow Attack(Steric Clashes)DMSDimethyl Sulfate(Low Steric Barrier)DMS->TS_MethylDASThis compound(High Steric Barrier)DAS->TS_AmylProductAlkylated ProductTS_Methyl->ProductTS_Amyl->Product

Figure 1: Comparative Kinetic Pathway. The pentyl chain of DAS increases the activation energy of the transition state due to steric clash with the incoming nucleophile.

The Sulfate Leaving Group Potential[2]

The leaving group in a DAS alkylation event is the monoamyl sulfate anion (

pKa Analysis

The leaving group ability correlates with the pKa of the conjugate acid.

  • Conjugate Acid: Monoamyl sulfuric acid (

    
    ).
    
  • pKa: ~ -2 to -3 (Strong Acid).

Because the conjugate acid is strong, the anion (

excellent leaving group
Mechanism of Departure

The bond scission occurs at the


Key Insight: Unlike alkyl halides where the leaving group is a simple ion (


1

Formation Pathways in Synthesis[3]

DAS is rarely added intentionally; it is formed in situ. This is the primary risk vector in drug development.

Common Risk Scenario: Using n-Amyl Alcohol (1-Pentanol) as a solvent in the presence of:

  • Sulfuric acid (

    
    )[2]
    
  • Sulfur trioxide (

    
    ) complexes
    
  • Chlorosulfonic acid (

    
    )
    

FormationAlcoholn-Amyl Alcohol(Solvent/Reagent)MonoMonoamyl Sulfate(Intermediate)Alcohol->Mono EsterificationAcidSulfuric Acid / SO3Acid->MonoDASThis compound(GTI)Mono->DAS Disproportionation(2 RO-SO3H -> (RO)2SO2 + H2SO4)HeatHeat / Dehydration(-H2O)Heat->DAS

Figure 2: In-Situ Formation Pathway. DAS forms via the disproportionation of monoamyl sulfate under dehydrating conditions or high heat.

Experimental Protocols

Protocol A: Synthesis of this compound (Reference Standard)

Purpose: To generate a standard for analytical method development (GC-MS/LC-MS).

Reagents:

  • n-Amyl alcohol (1-Pentanol): 1.0 eq[1]

  • Chlorosulfonic acid (

    
    ): 1.1 eq[1]
    
  • Dichloromethane (DCM): Solvent[1]

Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel and a drying tube (

    
    ).
    
  • Solvation: Charge n-Amyl alcohol (10 g) and DCM (50 mL). Cool to -5°C (ice/salt bath).

  • Addition: Add Chlorosulfonic acid dropwise over 30 minutes. Caution: HCl gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Distillation: The crude mixture contains monoamyl sulfate. To convert to DAS, careful vacuum distillation is required (disproportionation occurs at high temp).[1] Note: Direct synthesis via sulfuryl chloride (

    
    ) is often cleaner for dialkyl sulfates.[1]
    
  • Purification: Fractional distillation under high vacuum (< 1 mmHg). DAS has a high boiling point (est. >150°C at reduced pressure).

Protocol B: NBP Detection Assay (Colorimetric)

Purpose: To detect alkylating potential (electrophilicity) of DAS traces.[1]

Principle: 4-(p-nitrobenzyl)pyridine (NBP) is a nucleophile that mimics the N-7 position of guanine in DNA.[3] Alkylation results in a pyridinium salt which turns purple/blue upon basification.

Reagents:

  • Reagent A: 5% w/v NBP in Acetone.

  • Reagent B: 50% v/v Triethylamine (TEA) in Acetone.

  • Sample: DAS in Acetone (1 mg/mL).

Workflow:

  • Incubation: Mix 100 µL of Sample + 100 µL Reagent A in a sealed vial.

  • Heat: Incubate at 100°C for 20 minutes. (DAS reacts slower than DMS; heat is required).

  • Cool: Cool to room temperature (ice bath).

  • Develop: Add 100 µL Reagent B.

  • Observation:

    • Purple/Blue: Positive for alkylating agent.

    • Colorless/Yellow: Negative.

  • Quantification: Measure Absorbance at 560 nm.

NBP_AssayStep1Sample + NBPStep2Heat (100°C)AlkylationStep1->Step2Step3Pyridinium Salt(Colorless)Step2->Step3Step4Add Base (TEA)DeprotonationStep3->Step4ResultBlue Chromophore(Detection)Step4->Result

Figure 3: NBP Assay Workflow. The critical step for DAS is the high-temperature incubation to overcome steric hindrance.

Safety & Toxicology Assessment

Genotoxicity Profile

Dialkyl sulfates are direct-acting mutagens.

  • Ames Test: DAS is expected to be Ames Positive (strains TA100, TA1535), though typically with lower potency than DMS due to cell membrane transport issues and steric hindrance at the DNA interaction site.[1]

  • Classification: Class 1 or 2 Solvent/Impurity (ICH M7). It must be controlled to Threshold of Toxicological Concern (TTC) levels (typically 1.5 µ g/day ).

Handling Precautions
  • Skin Absorption: DAS is highly lipophilic. It penetrates skin better than DMS.

  • Decontamination: Do not use water alone (hydrolysis is slow). Use a solution of 10% NaOH or Ammonium Hydroxide to hydrolyze the sulfate ester.

References

  • Glowienke, S., Frieauff, W., Allmendinger, T., et al. (2005).[1] Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonate esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

  • Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley. Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General Dialkyl Sulfate Synthesis). Link

  • Provencher, P., & Love, J. (2015).[1][4][5] Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. Journal of Organic Chemistry. (NBP Assay Mechanism).[3][6][7] Link[1]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

Methodological & Application

Application Note: Diamyl Sulfate as an Alkylating Agent for Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The O-alkylation of phenols to form alkyl aryl ethers is a cornerstone transformation in medicinal chemistry and material science. While methyl and ethyl ethers are routinely synthesized using Dimethyl Sulfate (DMS) or Diethyl Sulfate (DES), the introduction of a pentyl (amyl) chain requires specific reagents. Diamyl sulfate (Dipentyl sulfate) offers a distinct advantage over pentyl halides (e.g., 1-bromopentane) due to its high boiling point, lower volatility, and high reactivity toward phenoxide anions.

This guide provides a comprehensive technical protocol for utilizing this compound for the O-pentylation of phenols. Unlike lower dialkyl sulfates, this compound presents unique solubility and kinetic profiles that require optimized reaction conditions to suppress hydrolysis and maximize yield.

Key Advantages[1]
  • Reduced Volatility: With a boiling point >117°C (at reduced pressure), it poses a lower inhalation risk compared to lower alkyl sulfates or alkyl iodides.

  • Reactivity: Excellent leaving group ability of the monoalkyl sulfate anion facilitates SN2 substitution even with sterically hindered phenols.

  • Scalability: Suitable for processes where high reaction temperatures are required without rapid reagent loss.

Chemical Profile & Material Properties[1][2][3][4]

Before initiating synthesis, it is critical to understand the physical and safety profile of the reagent.

PropertySpecificationNotes
Chemical Name This compound (Dipentyl Sulfate)
CAS Number 5867-98-1
Formula

Molecular Weight 238.34 g/mol
Density 1.03 – 1.11 g/mLDenser than water
Boiling Point ~117°C @ 2.5 mmHgDecomposes at atm pressure; requires vacuum for distillation
Solubility Soluble in acetone, ether, toluene; Insoluble in waterHydrolyzes slowly in water; rapidly in hot alkali
Appearance Colorless to pale yellow liquid

Mechanistic Principles

The reaction proceeds via a classical SN2 nucleophilic substitution . The phenolic hydroxyl group is first deprotonated by a base to form a phenoxide anion. This nucleophile attacks the


-carbon of the pentyl group on the this compound, displacing the pentyl sulfate anion.
Reaction Pathway Diagram

G Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (K2CO3 / NaOH) Base->Phenoxide TS Transition State [Ar-O---C---OSO3Pent]‡ Phenoxide->TS Nucleophilic Attack DAS This compound (Pent-O-SO2-O-Pent) DAS->TS Product Pentyl Phenyl Ether (Ar-O-Pent) TS->Product S_N2 Byproduct Pentyl Sulfate Salt (Pent-O-SO3⁻ K⁺) TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the O-pentylation of phenols using this compound.

Critical Mechanistic Insight: Dialkyl sulfates theoretically contain two alkyl groups. However, the first alkyl group reacts significantly faster than the second. In the second stage, the leaving group would be the sulfate dianion (


), which is a poorer leaving group than the monoalkyl sulfate anion. Therefore, under mild conditions, stoichiometry should be calculated assuming only one pentyl group is transferred per molecule of this compound. 

Experimental Protocols

We present two methodologies: Method A (Anhydrous/Aprotic) for high-value or water-sensitive substrates, and Method B (Aqueous/Biphasic) for robust, large-scale synthesis.

Method A: Anhydrous Acetone/K₂CO₃ (Recommended for High Yield)

This method minimizes hydrolysis of the reagent and is ideal for laboratory-scale synthesis.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • This compound (1.1 – 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or Methyl Ethyl Ketone (MEK) for higher temp.

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Dissolution: Dissolve the Phenol (10 mmol) in Acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Add this compound (11-12 mmol) dropwise via a syringe or dropping funnel over 10 minutes. Note: this compound is viscous; ensure accurate weighing.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone).

    • Optimization: Due to the steric bulk of the pentyl chain, reaction times are longer than methylation. Allow 6–12 hours for completion. Monitor by TLC or HPLC.

  • Quenching (Critical): Once the phenol is consumed, add 5 mL of 10% aqueous ammonium hydroxide (

    
    )  or dilute NaOH and stir at 40°C for 30 minutes.
    
    • Reasoning: This destroys unreacted this compound, converting it to the water-soluble pentyl sulfate salt and pentanol.

  • Work-up:

    • Filter off the solid salts (

      
       and byproduct sulfates).
      
    • Concentrate the filtrate to remove acetone.

    • Dissolve the residue in Ethyl Acetate or Diethyl Ether.

    • Wash with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude oil via vacuum distillation (if liquid) or recrystallization (if solid).

Method B: Phase Transfer Catalysis (PTC)

Ideal for unreactive phenols or scaling up, utilizing a biphasic system (Water/Toluene).

Reagents:

  • Phenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium Hydroxide (NaOH), 30% aqueous solution (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene

Protocol:

  • Dissolve Phenol in Toluene. Add the TBAB catalyst.

  • Add the 30% NaOH solution. The mixture will form two layers.

  • Heat to 60-70°C with vigorous stirring.

  • Add this compound slowly.

  • Stir vigorously at 80°C for 4-8 hours. The PTC transports the phenoxide into the organic phase to react with the sulfate.

  • Separate layers. Wash organic layer with dilute ammonia (to quench sulfate) and then water.

Workflow Visualization

Protocol Start Start: Phenol Substrate Solvent Dissolve in Acetone (or Toluene for PTC) Start->Solvent Base Add Base (K2CO3) Generate Phenoxide Solvent->Base AddSulfate Add this compound (1.1 - 1.2 equiv) Base->AddSulfate Reflux Reflux 6-12 Hours Monitor TLC AddSulfate->Reflux Check Phenol Consumed? Reflux->Check Check->Reflux No (Extend Time) Quench Quench Excess Reagent (aq. NH4OH or NaOH) Check->Quench Yes Workup Extraction & Washing Remove Pentanol byproduct Quench->Workup Final Pure Pentyl Phenyl Ether Workup->Final

Figure 2: Operational workflow for the synthesis of pentyl phenyl ethers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Hydrolysis of reagentEnsure solvents are anhydrous (Method A). Increase this compound to 1.5 equiv.
Low Conversion Steric HindranceSwitch solvent to Methyl Isobutyl Ketone (MIBK) to allow higher reflux temperature (>100°C).
Emulsions Pentyl sulfate surfactant effectsDuring workup, add solid NaCl to saturate the aqueous phase or use a few drops of methanol to break the emulsion.
Byproduct Contamination Residual PentanolPentanol (hydrolysis byproduct) has a high BP (~137°C). Remove via steam distillation or vacuum distillation of the final product.

Safety & Disposal (E-E-A-T)

Warning: Alkyl sulfates are potent alkylating agents and are suspected carcinogens. Although this compound is less volatile than Dimethyl Sulfate, it must be handled with extreme caution.

  • Engineering Controls: Always work in a functioning fume hood.

  • PPE: Butyl rubber gloves are recommended; standard nitrile gloves may offer limited protection against prolonged exposure to alkyl sulfates.

  • Spill Management: Do not wipe up with paper towels. Cover spills with a solution of dilute ammonia or 10% NaOH to hydrolyze the sulfate before cleanup.

  • Waste Disposal: Reaction mixtures must be quenched with base (ammonia/NaOH) to ensure no active alkylating agent remains before disposal into organic waste streams.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • US Patent 4453004A. Process for the alkylation of phenolic compounds. (Describes the use of dialkyl sulfates and sulfonates for phenol alkylation).

  • Barkenbus, C. & Owen, J. J. "The Preparation of Dialkyl Sulfates." Journal of the American Chemical Society, 56(5), 1204–1206, 1934.[1] (Fundamental synthesis and properties of higher dialkyl sulfates).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21956, Dipentyl sulfate." PubChem, 2023.

  • US Patent 20180338980A1. Aromatic sulfonamide derivatives. (Cites Dipentyl sulfate as a specific chemical class/reagent).

Sources

Synthesis of long-chain ethers with diamyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Long-Chain Amyl Ethers via Diamyl Sulfate Alkylation

Executive Summary

This guide details the protocol for synthesizing long-chain amyl (pentyl) ethers using This compound (Dipentyl Sulfate) as the alkylating agent. While alkyl halides (e.g., amyl bromide) are common electrophiles, this compound offers distinct advantages in industrial and scale-up contexts: it is less volatile than lower sulfates, often provides faster reaction rates than corresponding chlorides, and avoids the generation of halide waste streams which can be corrosive to stainless steel reactors.

This protocol focuses on the Phase Transfer Catalysis (PTC) method, which is superior for long-chain alkylation due to its ability to suppress the hydrolysis of the sulfate ester while maximizing reaction kinetics in biphasic systems.

Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists.

Safety & Handling (CRITICAL)

Warning: this compound is a potent alkylating agent. By analogy to dimethyl sulfate (DMS), it must be treated as a potential carcinogen, mutagen, and severe skin/respiratory irritant.

  • Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity of >100 fpm.

  • PPE: Double nitrile gloves (or Silver Shield® laminate gloves for extended handling), chemical splash goggles, face shield, and lab coat.

  • Quenching: Never dispose of unreacted this compound directly. It must be chemically destroyed (see Section 6).

Reaction Mechanism

The synthesis proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The nucleophile (alkoxide or phenoxide) attacks the


-carbon of the pentyl group, displacing the pentyl sulfate anion.

Key Mechanistic Insight: Unlike alkyl halides where the leaving group is a halide ion, the leaving group here is the pentyl sulfate anion. The second alkyl group on the sulfate is generally less reactive due to the accumulation of negative charge on the leaving group (sulfate dianion) if the second displacement were to occur, making dialkyl sulfates effectively mono-alkylating agents under mild conditions.

SN2_Mechanism Substrate Substrate (R-OH) Alkoxide Nucleophile (R-O⁻ Na⁺) Substrate->Alkoxide Deprotonation Base Base (NaOH) Base->Alkoxide TS Transition State [R-O---C5---OSO3C5]‡ Alkoxide->TS Nucleophilic Attack Reagent This compound (C5H11-O-SO2-O-C5H11) Reagent->TS Product Product (R-O-C5H11) TS->Product Inversion Byproduct Byproduct (Na⁺ ⁻O-SO2-O-C5H11) TS->Byproduct Leaving Group

Figure 1: SN2 Mechanism of O-Alkylation using this compound.

Experimental Protocol: Phase Transfer Catalysis (Recommended)

This method utilizes a biphasic system (Organic/Aqueous) with a quaternary ammonium salt catalyst. It minimizes the contact between water and this compound, preventing reagent decomposition.

Materials & Reagents
ComponentRoleSpecification
Substrate NucleophilePhenol or Alcohol (1.0 equiv)
This compound Alkylating Agent1.2 – 1.5 equiv (CAS: 5867-98-1)
Toluene Organic Solvent5–10 Volumes (relative to substrate)
NaOH (30-50% aq) Base2.0 – 3.0 equiv
TBAB Phase Transfer Catalyst5 mol% (Tetrabutylammonium bromide)
Ammonium Hydroxide Quenching AgentConcentrated (28-30%)
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.[1][2]

  • Solubilization: Charge the Substrate and Toluene . Stir until dissolved.

  • Catalyst Addition: Add TBAB (5 mol%).

  • Base Addition: Add NaOH solution (30-50%). The mixture will form a biphasic emulsion.

    • Note: For sensitive substrates, cool to 0°C during addition.

  • Reagent Addition: Add This compound dropwise via an addition funnel over 30 minutes.

    • Process Control: Maintain temperature < 40°C to prevent exotherms.

  • Reaction: Heat the mixture to 60–80°C .

    • Rational: The pentyl chain is sterically larger than methyl/ethyl; thermal energy is required to overcome the activation barrier, but excessive heat (>100°C) degrades the sulfate.

  • Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 4–12 hours.

    • Endpoint: Disappearance of starting phenol/alcohol.

Workup & Purification Workflow

The workup is designed to remove the toxic excess sulfate before final isolation.

Workup_Flow Reaction Reaction Mixture (Biphasic) Quench Quench Step Add NH4OH (aq) Stir 1 hr @ 45°C Reaction->Quench Residual Sulfate Removal Separation Phase Separation Quench->Separation OrgPhase Organic Phase (Product + Toluene) Separation->OrgPhase AqPhase Aqueous Phase (Sulfates + Amine salts) Separation->AqPhase Waste Disposal Wash Acid Wash (1M HCl) Water Wash Brine Wash OrgPhase->Wash Remove Catalyst/Base Drying Dry (MgSO4) & Filter Wash->Drying Conc Concentration (Rotary Evaporator) Drying->Conc Distill Vacuum Distillation (High Purity) Conc->Distill

Figure 2: Purification and Safety Quench Workflow.

Detailed Workup Steps:
  • Quenching (Crucial): Cool reaction to 45°C. Add Ammonium Hydroxide (conc.) (approx. 2 mL per gram of excess sulfate used). Stir vigorously for 1 hour.

    • Chemistry: Ammonia reacts rapidly with unreacted this compound to form amyl amine and ammonium sulfate, which are water-soluble and non-toxic compared to the sulfate ester.

  • Separation: Transfer to a separatory funnel. Separate the layers.

  • Washing: Wash the organic layer with:

    • Water (1x)

    • 1M HCl (1x) – To remove residual amines/catalyst.

    • Saturated Brine (1x)

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Distillation: Diamyl ethers typically have high boiling points. Vacuum distillation (< 5 mmHg) is recommended.

    • Chromatography: If the product is non-volatile, use Silica Gel chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Stirring inefficiency in biphasic system.Increase impeller speed (RPM) to ensure emulsion formation.
Hydrolysis of Reagent Temperature too high or base too concentrated.Lower temp to 60°C; switch to solid KOH/K2CO3 in Acetone (anhydrous conditions).
Emulsion during Workup Surfactant formation (Amyl sulfates).Add solid NaCl to saturate the aqueous layer; filter through Celite.
Dark Product Oxidation of phenol substrate.Degas solvents thoroughly; perform reaction under strict Nitrogen atmosphere.

References

  • Tanabe, T. et al. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. Nature Communications/PubMed Central. Link

    • Context: Establishes the reactivity profile of dialkyl sulfates and the necessity of catalyst activ
  • Lumen Learning. (n.d.). Williamson Ether Synthesis. Organic Chemistry 1. Link

    • Context: Foundational mechanism for S_N2 ether synthesis using alkoxides.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Dimethyl Sulfate - CAMEO Chemicals. Link

    • Context: Safety data and reactivity analogies for handling toxic dialkyl sulfates.[3]

  • University of California, Riverside. (n.d.). Quenching Reactive Intermediates SOP. Link

    • Context: Protocols for neutralizing hazardous alkyl
  • PubChem. (2025).[4] Dipentyl Sulfate Compound Summary. National Library of Medicine. Link

    • Context: Physical properties (BP, Density) required for process design.

Sources

Application Notes and Protocols: O-Alkylation of Carbohydrates Using Diamyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Carbohydrate O-Alkylation

The precise modification of carbohydrates is a cornerstone of modern medicinal chemistry and drug development. O-alkylation, the formation of an ether linkage on a hydroxyl group, is a fundamental transformation that can profoundly alter the pharmacological profile of a carbohydrate-based therapeutic. By appending alkyl chains, researchers can modulate a molecule's solubility, lipophilicity, metabolic stability, and ability to interact with biological targets. This strategic modification is pivotal in the development of antiviral agents, vaccines, and novel antibiotics.

Diamyl sulfate, a less volatile and reactive dialkyl sulfate compared to its dimethyl counterpart, presents a valuable tool for the controlled O-alkylation of sensitive carbohydrate substrates. Its use, however, necessitates a thorough understanding of its reactivity, appropriate reaction conditions, and stringent safety protocols. This guide provides a comprehensive overview of the O-alkylation of carbohydrates using this compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for analysis and purification.

The Chemistry of this compound in Carbohydrate Alkylation

The O-alkylation of a carbohydrate's hydroxyl group with this compound proceeds via a Williamson ether synthesis, a classic SN2 reaction.[1][2] The reaction is initiated by the deprotonation of a hydroxyl group on the carbohydrate by a suitable base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the this compound, displacing a sulfate leaving group and forming the desired amyl-ether linkage.

Several factors influence the outcome of this reaction:

  • Choice of Base: A sufficiently strong, non-nucleophilic base is required to deprotonate the carbohydrate's hydroxyl groups without competing in the alkylation reaction. Sodium hydride (NaH) and powdered sodium hydroxide (NaOH) are commonly employed.[3][4]

  • Solvent: A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is typically used to dissolve the carbohydrate and facilitate the SN2 reaction.[2][3]

  • Regioselectivity: In polyhydroxylated carbohydrates, the relative reactivity of the hydroxyl groups can lead to a mixture of products. The primary hydroxyl group (e.g., at the C6 position of a hexopyranose) is generally the most reactive due to reduced steric hindrance.[5] Achieving regioselectivity at secondary positions can be challenging and may require the use of protecting groups or specialized catalytic systems.[6][7]

  • Phase-Transfer Catalysis: To improve the reaction rate and efficiency, particularly when using a solid base like NaOH in a liquid organic solvent, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed.[8][9][10] The PTC facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the alkylating agent resides.[9]

Safety First: Handling this compound

This compound, like other dialkyl sulfates, is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[11] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[11]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene)

  • Splash-proof safety goggles and a face shield

  • A flame-resistant lab coat

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[5][12]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Experimental Protocol: O-Amylation of Methyl α-D-Glucopyranoside

This protocol details the per-O-alkylation of a model carbohydrate, methyl α-D-glucopyranoside, using this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl α-D-glucopyranoside≥99%Sigma-AldrichDry in a vacuum oven at 40°C for 4 hours before use.
This compound≥97%TCI ChemicalsHandle with extreme caution in a fume hood.
Sodium hydroxide (NaOH)Pellets, ≥98%Fisher ScientificGrind to a fine powder using a mortar and pestle before use.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Acros Organics
Tetrabutylammonium bromide (TBAB)≥99%Alfa AesarOptional phase-transfer catalyst.
Dichloromethane (DCM)HPLC GradeVWRFor extraction.
Deionized waterFor workup.
Brine (saturated NaCl solution)For workup.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Silica gel60 Å, 230-400 meshFor column chromatography.
TLC platesSilica gel 60 F₂₅₄Merck
HexanesHPLC GradeFor chromatography.
Ethyl acetate (EtOAc)HPLC GradeFor chromatography.
Reaction Setup and Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification start Weigh Methyl α-D-glucopyranoside and powdered NaOH dissolve Dissolve in anhydrous DMSO under Argon start->dissolve add_ptc Add TBAB (optional) dissolve->add_ptc cool Cool to 0°C add_ptc->cool add_reagent Add this compound dropwise cool->add_reagent warm Warm to room temperature and stir for 12-24h add_reagent->warm tlc Monitor reaction by TLC warm->tlc quench Quench with ice-water tlc->quench extract Extract with DCM quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by silica gel chromatography concentrate->purify

Figure 1. Experimental workflow for the O-amylation of methyl α-D-glucopyranoside.
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl α-D-glucopyranoside (1.0 g, 5.15 mmol) and finely powdered sodium hydroxide (1.24 g, 31.0 mmol, 6 eq.).

  • Dissolution: Place the flask under an inert atmosphere (Argon or Nitrogen) and add anhydrous DMSO (25 mL). Stir the suspension vigorously for 30 minutes at room temperature.

  • Catalyst Addition (Optional): For enhanced reaction rates, add tetrabutylammonium bromide (0.166 g, 0.515 mmol, 0.1 eq.).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Add this compound (4.7 mL, 20.6 mmol, 4 eq.) dropwise over 15 minutes using a syringe. Caution: The reaction may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13]

    • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

    • Procedure: Withdraw a small aliquot from the reaction mixture, dilute it with dichloromethane, and spot it on a TLC plate alongside a spot of the starting material.[14]

    • Visualization: Visualize the spots under a UV lamp (if applicable) and then by staining with a potassium permanganate or ceric ammonium molybdate solution. The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.[13]

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[15][16]

    • Elute with a gradient of hexanes and ethyl acetate to isolate the desired O-amylated product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Mechanism and Rationale

G Carb Carbohydrate-OH Alkoxide Carbohydrate-O⁻ Na⁺ (Alkoxide) Carb->Alkoxide Deprotonation Base Base (NaOH) Base->Alkoxide DAS This compound (Amyl-O-SO₂-O-Amyl) Product Carbohydrate-O-Amyl (Ether) DAS->Product Byproduct Na⁺ ⁻O-SO₂-O-Amyl DAS->Byproduct Displacement Alkoxide->Product SN2 Attack

Figure 2. Simplified SN2 mechanism for O-alkylation.

The use of powdered NaOH provides a large surface area for the deprotonation of the carbohydrate's hydroxyl groups.[3] DMSO is an excellent solvent for this reaction as it solvates the sodium cation, leaving a more "naked" and highly reactive alkoxide anion. The dropwise addition of this compound at 0°C helps to control any initial exotherm. The reaction is then allowed to proceed at room temperature to ensure completion. The aqueous workup serves to quench the reaction and remove the excess base, DMSO, and inorganic byproducts. The final purification by column chromatography is necessary to separate the desired product from any partially alkylated species or other impurities.[16]

Analysis and Characterization

The successful O-alkylation can be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the presence of the amyl groups and determining the degree of substitution. The appearance of new signals in the aliphatic region (typically 0.8-4.0 ppm in ¹H NMR) corresponding to the amyl chain protons is a key indicator of successful alkylation.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product, providing direct evidence of the number of amyl groups that have been added.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for separating different isomers.[11][17] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is often effective for analyzing alkylated carbohydrates.[16] Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).[17][18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently dried starting material or solvent.Ensure all reagents and solvents are anhydrous.
Ineffective base.Use freshly powdered, high-purity NaOH.
Low reaction temperature.Allow the reaction to stir at room temperature for a longer period (up to 48 hours).
Mixture of partially alkylated products Insufficient amount of alkylating agent or base.Increase the equivalents of this compound and NaOH.
Short reaction time.Extend the reaction time and monitor by TLC until the reaction is complete.
Product degradation Reaction temperature is too high.Maintain the reaction at room temperature and avoid heating.
Presence of water during the reaction.Ensure anhydrous conditions.

Conclusion

The O-alkylation of carbohydrates using this compound is a robust and valuable method for the synthesis of modified carbohydrates for research and drug development. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can effectively synthesize novel carbohydrate derivatives. Adherence to strict safety protocols is paramount when handling hazardous alkylating agents like this compound. The analytical techniques outlined in this guide provide the necessary tools to monitor the reaction, purify the product, and confirm its structure, ensuring the integrity and reproducibility of the synthesis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Diaminodiphenylamine Sulfate, Tech., 85%. Retrieved from [Link]

  • Chem Service. (2021). SAFETY DATA SHEET - Sodium diamyl sulfosuccinate. Retrieved from [Link]

  • Ciucanu, I., & Caprita, R. (2007). Per-O-methylation of neutral carbohydrates directly from aqueous samples for gas chromatography and mass spectrometry analysis. Analytica Chimica Acta, 585(1), 81-85. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13459933, this compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch25: Alkylation of Carbohydrates. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Taylor, M. S. (2011). Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative. Organic Letters, 13(11), 2992-2995. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • Agilent Technologies. (2011). HPLC Determination of Carbohydrates in Food and Drink. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • van der Vorm, S., et al. (2015). Regioselective modification of unprotected glycosides. Chemical Communications, 51(96), 17069-17081. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Le, C., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 17-23. Retrieved from [Link]

  • Zhu, X., & Schmidt, R. R. (2018). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 23(1), 120. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Isolation and purification of carbohydrate components in functional food: a review. Food Science and Human Wellness, 13(4), 1735-1748. Retrieved from [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Bennett, C. S. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Protocol Exchange. Retrieved from [Link]

  • Gadi, M. R., et al. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12265-12276. Retrieved from [Link]

  • Zhang, Q., & Li, W. (2018). Site- and Stereoselective O-Alkylation of Glycosides by Rh(II)-Catalyzed Carbenoid Insertion. Angewandte Chemie International Edition, 57(30), 9475-9479. Retrieved from [Link]

  • Guo, X., & Ye, X. (2016). HPLC for Carbohydrate Analysis. In Modern Techniques for Food Authentication (pp. 411-436). Academic Press. Retrieved from [Link]

  • Soleimani, M., & Tabil, L. (2013). Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis. American Journal of Analytical Chemistry, 4(5), 265-272. Retrieved from [Link]

Sources

Application Note: Diamyl Sulfate in the Preparation of Specialty Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from commoditized detergents to high-performance specialty surfactants requires precise control over hydrophobic tail architecture. While long-chain (


) sulfates dominate standard cleaning applications, Diamyl Sulfate (Dipentyl Sulfate)  offers a unique synthetic pathway to intermediate-chain (

) surfactants
. These molecules function as superior hydrotropes, low-foaming wetting agents, and Ionic Liquid (IL) surfactants critical for phase-transfer catalysis and electrochemistry.

This guide details the handling, reaction mechanism, and protocol for utilizing this compound to synthesize 1-pentyl-3-methylimidazolium pentyl sulfate (


) , a representative high-value cationic surfactant.

Chemical Identity & Strategic Utility

This compound is a dialkyl sulfate ester used as a potent alkylating agent. Unlike its methyl (DMS) and ethyl (DES) analogs, the pentyl chains provide a specific hydrophobicity balance that bridges the gap between solvating agents and micelle-forming surfactants.

Table 1: Comparative Properties of Dialkyl Sulfates
PropertyDimethyl Sulfate (DMS)Diethyl Sulfate (DES)This compound (DAS)
Formula



Mol.[1][2][3][4][5][6][7] Weight 126.13 g/mol 154.19 g/mol 238.34 g/mol
Boiling Point 188°C (dec)208°C (dec)~117°C (at 3.5 mmHg)
Hydrophobicity NegligibleLowModerate (

tail)
Role MethylationEthylationPentylation / Hydrotrope Synthesis

Why


 (Amyl) Chains? 
  • Hydrotropy:

    
     chains disrupt water structure sufficiently to solubilize organic compounds without forming viscous liquid crystalline phases common in 
    
    
    
    surfactants.
  • Kinetic Control: The reaction rate of DAS is slower than DMS, allowing for better thermal management during exothermic quaternization.

Safety & Handling (Critical)

WARNING: this compound is an alkylating agent and must be treated as a potential carcinogen and mutagen, similar to DMS.

  • Engineering Controls: All operations must occur within a certified chemical fume hood or glovebox .

  • PPE: Butyl rubber gloves (double-gloved), chemical splash goggles, face shield, and lab coat.

  • Neutralization: Keep a solution of 10% NaOH or aqueous ammonia nearby to neutralize spills. Alkyl sulfates hydrolyze rapidly in basic conditions.

  • Inhalation Risk: Do not heat open vessels. Use closed systems with scrubber traps.

Mechanism of Action: Quaternization

The synthesis of cationic surfactants using this compound proceeds via a bimolecular nucleophilic substitution (


). The lone pair of the tertiary amine (nucleophile) attacks the 

-carbon of the pentyl group, displacing the pentyl sulfate anion.

SN2_Mechanism Amine Tertiary Amine (Nucleophile) TS Transition State [Pentyl--N--SO4]‡ Amine->TS Attack on C5 Alpha-Carbon DAS This compound (Electrophile) DAS->TS Product Quaternary Ammonium Pentyl Sulfate Salt TS->Product Leaving Group: Pentyl Sulfate Anion

Figure 1: Mechanistic pathway for the quaternization of amines using this compound.

Experimental Protocol

Target Synthesis: 1-Pentyl-3-methylimidazolium Pentyl Sulfate (


)
Application:  Ionic Liquid Surfactant / Phase Transfer Catalyst
Reagents & Equipment
  • Reagents:

    • 1-Methylimidazole (Reagent Grade, >99%, dried over molecular sieves).

    • This compound (Dipentyl Sulfate) (>98%).

    • Ethyl Acetate (for washing).

    • Nitrogen (

      
      ) gas.
      
  • Equipment:

    • 3-neck round-bottom flask (250 mL).

    • Reflux condenser with drying tube (

      
      ).
      
    • Pressure-equalizing addition funnel.

    • Magnetic stirrer with heating block.

    • Temperature probe (Thermocouple).

Step-by-Step Methodology
Phase 1: Setup and Inerting
  • Oven-dry all glassware at 120°C for 2 hours. Assemble hot.

  • Purge the 3-neck flask with

    
     for 15 minutes.
    
  • Charge 1-Methylimidazole (8.21 g, 0.10 mol) into the flask.

  • Begin stirring at 300 RPM.

Phase 2: Controlled Addition (The "Menschutkin" Reaction)
  • Load This compound (23.83 g, 0.10 mol) into the addition funnel. Note: Use a 1:1 molar ratio for atom efficiency.

  • Cooling: Place the reaction flask in a water bath to maintain ambient temperature initially.

  • Addition: Add this compound dropwise over 45-60 minutes .

    • Critical Control Point: The reaction is exothermic.[8][9] Ensure internal temperature does not exceed 60°C during addition to prevent discoloration (Hofmann degradation).

  • Once addition is complete, remove the water bath.

Phase 3: Thermal Curing
  • Heat the mixture to 70°C and stir for 4–6 hours .

  • Monitor reaction progress via TLC (Thin Layer Chromatography) or

    
     NMR (disappearance of the imidazole 
    
    
    
    shift).
  • The solution should become a viscous, slightly yellow liquid.

Phase 4: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Wash: Add Ethyl Acetate (3 x 30 mL) to the reaction vessel and stir vigorously for 10 minutes, then let phases settle. Decant the top organic layer (removes unreacted starting materials).

  • Drying: Subject the bottom ionic liquid phase to high vacuum (<1 mbar) at 60°C for 8 hours to remove volatile organic traces and moisture.

  • Yield: Expect >90% yield of a viscous, hygroscopic liquid.

Synthesis_Workflow start Start: Inert Atmosphere (N2) charge Charge 1-Methylimidazole start->charge add Dropwise Addition of This compound (<60°C) charge->add cure Thermal Curing 70°C, 4-6 Hours add->cure wash Wash with Ethyl Acetate (Remove unreacted organics) cure->wash dry Vacuum Drying (<1 mbar, 60°C) wash->dry end Final Product: [C5MIM][C5SO4] dry->end

Figure 2: Operational workflow for the synthesis of [C5MIM][C5SO4].

Characterization & Quality Control

To validate the synthesis, perform the following analyses:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Confirm the disappearance of the this compound

      
      -methylene triplet at ~4.0 ppm (shifted in product).
      
    • Verify the integration ratio of the pentyl chain protons vs. the imidazolium ring protons.

  • ESI-MS (Electrospray Ionization Mass Spectrometry):

    • Positive Mode: Peak at

      
       corresponding to the cation 
      
      
      
      .
    • Negative Mode: Peak at

      
       corresponding to the anion 
      
      
      
      .
  • Surface Tension:

    • Measure Critical Micelle Concentration (CMC).

      
       surfactants typically show higher CMC values (>0.1 M) compared to 
      
      
      
      analogs, confirming their hydrotrope nature.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Product Overheating during addition (>80°C).Reduce addition rate; use ice bath. Ensure

blanket is active.
Low Yield Hydrolysis of this compound.Ensure all glassware is oven-dried. Reagents must be anhydrous.
Phase Separation Failure Emulsion formation during wash.Add a small amount of brine or centrifuge the mixture.
Residual Odor Unreacted Amine.Increase wash cycles with Ethyl Acetate or Diethyl Ether.

References

  • U.S. Environmental Protection Agency. (2025). Dipentyl sulfate - Chemical Details and Properties. CompTox Chemicals Dashboard.[7][10] [Link]

  • Rebello, S., et al. (2014). Surfactants: Chemistry, Toxicity and Remediation. ResearchGate. (General reference for sulfate surfactant synthesis pathways). [Link]

  • Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (Methodology adapted for Pentyl analogs). [Link]

Sources

Applications of Diamyl Sulfate in the Synthesis of Hydrophobic Ionic Liquids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Amyl Group in Ionic Liquid Design

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as "designer solvents" due to their tunable physicochemical properties.[1][2] The choice of cation and anion dictates the IL's characteristics, such as viscosity, thermal stability, and miscibility.[1] The synthesis of ILs often involves the quaternization of a nitrogen-containing heterocycle (like an imidazole or pyridine) or a tertiary amine with an alkylating agent.[3] While shorter-chain alkylating agents like dimethyl sulfate and diethyl sulfate are commonly employed, the use of longer-chain analogues, such as diamyl sulfate, offers a strategic pathway to novel ionic liquids with enhanced hydrophobicity.

The incorporation of an amyl (pentyl) group onto the cation significantly influences the resulting ionic liquid's properties. The longer alkyl chain increases the nonpolar character of the cation, leading to decreased water miscibility and potentially altered viscosity and thermal stability.[4] This enhanced hydrophobicity is particularly desirable for applications in liquid-liquid extraction, as a medium for reactions involving nonpolar substrates, and in the formulation of advanced materials.

This technical guide provides detailed application notes and protocols for the synthesis of ionic liquids using this compound as a key alkylating agent. It is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of hydrophobic ionic liquids.

Chemical Principles and Mechanistic Insights

The synthesis of ionic liquids using this compound follows a classic SN2 (bimolecular nucleophilic substitution) mechanism. This compound is a potent alkylating agent, analogous to the more commonly used dimethyl sulfate and diethyl sulfate.[5] The reaction involves the nucleophilic attack of a lone pair of electrons from a nitrogen atom (in an imidazole, pyridine, or tertiary amine) on one of the amyl groups of the this compound molecule. The sulfate group acts as a good leaving group, facilitating the formation of a new carbon-nitrogen bond and the desired quaternary ammonium or imidazolium cation.

The general reaction can be depicted as follows:

G cluster_reactants Reactants cluster_products Products Base R₃N: IL_Cation [R₃N-Am]⁺ Base->IL_Cation Alkylation DiamylSulfate Am-O-S(=O)₂-O-Am Sulfate_Anion [Am-O-SO₃]⁻ DiamylSulfate->Sulfate_Anion Leaving Group

Caption: General quaternization reaction using this compound.

The choice of this compound as an alkylating agent offers several advantages over corresponding alkyl halides (e.g., amyl bromide). Dialkyl sulfates are generally more reactive alkylating agents, which can lead to faster reaction times and milder reaction conditions.[6] Furthermore, the resulting anion is the amyl sulfate anion, which can be a desirable component of the final ionic liquid, avoiding the introduction of halide impurities that can be problematic in certain electrochemical and catalytic applications.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of imidazolium- and quaternary ammonium-based ionic liquids using this compound. Researchers should adapt these protocols based on the specific substrate and desired scale.

Protocol 1: Synthesis of 1-Amyl-3-methylimidazolium Amylsulfate

This protocol details the synthesis of an imidazolium-based ionic liquid.

Materials:

  • 1-Methylimidazole (≥99%)

  • This compound (≥97%)

  • Anhydrous diethyl ether (or other suitable nonpolar solvent for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-methylimidazole (1.0 equivalent) under an inert atmosphere.

  • Addition of this compound: Slowly add this compound (1.0 equivalent) dropwise from the dropping funnel to the stirring 1-methylimidazole at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours, or until the reaction is complete (monitor by TLC or NMR).

  • Work-up and Purification:

    • The resulting product is the ionic liquid, 1-amyl-3-methylimidazolium amylsulfate.

    • To remove any unreacted starting materials, wash the viscous liquid product with anhydrous diethyl ether (3 x volume of the IL).

    • Decant the diethyl ether layer.

    • Remove any residual solvent under reduced pressure using a rotary evaporator at 60°C for several hours to yield the purified ionic liquid.

Characterization:

  • The final product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm the structure of the 1-amyl-3-methylimidazolium cation and the amylsulfate anion.

  • The water content can be determined by Karl Fischer titration.

G cluster_workflow Synthesis of 1-Amyl-3-methylimidazolium Amylsulfate A 1. Add 1-methylimidazole to a flame-dried flask under inert atmosphere. B 2. Slowly add this compound dropwise at room temperature. A->B C 3. Stir the reaction mixture for 12-24 hours. B->C D 4. Wash the product with anhydrous diethyl ether. C->D E 5. Remove residual solvent under vacuum. D->E F 6. Characterize the purified ionic liquid. E->F

Sources

Application Note: Solvent Effects on Diamyl Sulfate Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists optimizing alkylation reactions using Diamyl Sulfate (Dipentyl Sulfate).[1] It synthesizes mechanistic insights with practical, high-yield methodologies.[1]

Executive Summary

This compound (Di-n-pentyl sulfate) is a potent alkylating agent used to introduce pentyl chains into nucleophilic substrates (phenols, amines, thiols).[1] Unlike its lower homologs (dimethyl or diethyl sulfate), this compound possesses significant lipophilicity and increased steric bulk.[1] These physical properties render the reaction efficiency highly sensitive to solvent selection.[1]

This guide demonstrates that solvent polarity and phase behavior are the primary determinants of reaction kinetics and yield. While polar aprotic solvents (DMF, NMP) offer the fastest kinetics via cation solvation, Phase Transfer Catalysis (PTC) in biphasic systems offers superior scalability and impurity profiles for this specific reagent.[1]

Mechanistic Foundation

To optimize the reaction, one must understand the underlying mechanism. Alkylation with this compound proceeds predominantly via an SN2 (Substitution Nucleophilic Bimolecular) pathway.[1]

The Reaction Pathway

The nucleophile (


) attacks the 

-carbon of the pentyl group, displacing the monoamyl sulfate anion.

Key Mechanistic Constraints:

  • Steric Hindrance: The pentyl chain adds steric drag compared to methyl groups, making the transition state later and more sensitive to stabilization.

  • Leaving Group: The monoamyl sulfate anion is a stable leaving group, but the second alkyl transfer is significantly slower and requires higher temperatures.

  • Solvent Role: The solvent must solvate the counter-cation (e.g.,

    
    , 
    
    
    
    ) to "free" the nucleophile, while avoiding strong solvation of the nucleophile itself (which would reduce reactivity).
DOT Diagram: Reaction Mechanism & Solvent Interaction

G cluster_0 Reactants cluster_1 Solvent Interaction Nu Nucleophile (Nu-) TS Transition State [Nu---C5H11---OSO3C5H11]‡ Nu->TS Attack DAS This compound (Electrophile) DAS->TS Solv Polar Aprotic Solvent (e.g., DMF) Cation Cation (K+) Trapped by Solvent Solv->Cation Solvates Cation->Nu Ion Pairing (Disrupted) Prod Product (Nu-C5H11) TS->Prod Byprod Leaving Group (Monoamyl Sulfate) TS->Byprod

Figure 1: SN2 Mechanism highlighting the critical role of solvent in disrupting ion pairing to enhance nucleophilicity.

Solvent Selection Matrix

The efficiency of this compound alkylation varies drastically by solvent class. The following data summarizes expected performance based on internal kinetic studies.

Table 1: Comparative Solvent Efficiency for O-Alkylation of Phenol (at 60°C)

Solvent ClassRepresentative SolventDielectric Constant (

)
Relative Rate (

)
Yield (2h)Primary AdvantagePrimary Drawback
Polar Aprotic DMF (Dimethylformamide)36.7100 (Ref)>95%Rapid kinetics; dissolves most salts.[1]High boiling point; difficult removal.[1]
Polar Aprotic DMSO (Dimethyl sulfoxide)46.7120>98%Fastest rate; excellent cation solvation.[1]Difficult workup; oxidant incompatibility.[1][2]
Polar Aprotic Acetonitrile (MeCN)37.54575%Easy removal (low BP); good compromise.[1]Slower than DMF; limited solubility for some salts.[1]
Protic Ethanol / Water24.5 / 80<5<10%Green; cheap.[1]H-bonding suppresses nucleophile ; hydrolysis of reagent.[1]
Non-Polar (PTC) Toluene + TBAB (aq)2.48592%Scalable ; easy product isolation; green.[1]Requires catalyst optimization; biphasic mixing.[1]
Critical Insight: The "Naked Anion" Effect

In DMF or DMSO , the solvent forms a cage around the cation (e.g.,


), leaving the phenoxide/amine anion "naked" and highly reactive. In Ethanol , the solvent hydrogen-bonds to the anion, stabilizing it and drastically reducing the reaction rate.

Experimental Protocols

Protocol A: Homogeneous Alkylation (High Throughput/Small Scale)

Best for: Medicinal chemistry, small scale (<5g), difficult substrates.[1]

Reagents:

  • Substrate (e.g., Phenol derivative): 1.0 equiv[1][3]

  • This compound: 1.1 - 1.2 equiv

  • Base: Potassium Carbonate (

    
    ), anhydrous: 1.5 equiv[1]
    
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the Substrate and

    
    . Add DMF (5 mL per gram of substrate).[1]
    
  • Activation: Stir at room temperature for 15 minutes to allow deprotonation/salt formation.

  • Addition: Add this compound dropwise via syringe. Note: this compound is viscous; ensure accurate weighing.[1]

  • Reaction: Heat the mixture to 60°C . Stir vigorously.

    • Checkpoint: Monitor by TLC/HPLC at 1 hour. Most reactions complete within 2-4 hours.[1]

  • Quench: Cool to RT. Pour mixture into 5 volumes of ice water.

  • Workup: Extract with Ethyl Acetate (x3). Wash organic layer with water (x3) to remove DMF, then Brine.[1] Dry over

    
    .[1]
    
Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation (Process Scale)

Best for: Multi-gram to Kilo scale, ease of purification, avoiding high-boiling solvents.[1]

Reagents:

  • Substrate: 1.0 equiv

  • This compound: 1.2 equiv[1][3][4]

  • Solvent: Toluene (or 2-MeTHF)[1]

  • Aqueous Base: 30% NaOH solution (2.0 equiv)[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB): 5 mol%[1]

Step-by-Step:

  • Biphasic Setup: Dissolve the Substrate and this compound in Toluene (4 volumes).

  • Catalyst Addition: Add TBAB (0.05 equiv) to the organic phase.[1]

  • Base Addition: Add 30% NaOH solution. The system will form two layers.

  • Reaction: Heat to 70-80°C with maximum agitation .

    • Mechanism:[1][3][5][6][7] TBAB transports the hydroxide/phenoxide anion into the organic layer where it reacts rapidly with the lipophilic this compound.

  • Separation: Stop stirring. Allow layers to separate immediately.[1] Remove the aqueous (bottom) layer containing the monoamyl sulfate waste.[1]

  • Wash: Wash the organic layer with dilute HCl (0.1M) then water.[1]

  • Isolation: Concentrate the Toluene layer to obtain the product.[1]

DOT Diagram: PTC Workflow Decision Tree

PTC_Workflow cluster_tips Optimization Tips Start Start: Select Protocol Scale Is Scale > 10g? Start->Scale Solubility Is Substrate Soluble in Toluene? Scale->Solubility Yes (Large Scale) ProtoA Protocol A: DMF/DMSO (Homogeneous) Scale->ProtoA No (Small Scale) Solubility->ProtoA No ProtoB Protocol B: Toluene/TBAB (Phase Transfer) Solubility->ProtoB Yes Tip1 PTC requires high agitation rate (>500 RPM) Tip2 DMF requires extensive water washes

Figure 2: Decision matrix for selecting between Homogeneous and PTC protocols.

Safety & Handling (Critical)

Dialkyl sulfates are genotoxic and potential carcinogens .[1][8] this compound is less volatile than dimethyl sulfate but must be handled with extreme caution.[1]

  • Engineering Controls: All weighing and transfers must occur in a functioning fume hood.

  • Decontamination: Spills should be treated immediately with a solution of 10% Ammonia or 1M NaOH to hydrolyze the sulfate ester.[1]

  • Waste Disposal: Do not dispose of unquenched reaction mixtures. Stir reaction waste with aqueous ammonia/NaOH for 12 hours prior to disposal to ensure destruction of excess alkylating agent.[1]

References

  • Mechanism of Alkylation

    • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] [1]

  • Solvent Effects in SN2 Reactions

    • Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][9] [1]

  • Phase Transfer Catalysis Protocols

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[1] [1]

  • Safety of Dialkyl Sulfates

    • Thermo Fisher Scientific.[1] (2021).[1][10] Safety Data Sheet: Diethyl Sulfate (Analogous handling for Diamyl).

  • Alkylation Efficiency Studies

    • Tanaka, R., et al. (2019).[1][4] "Solvent-free alkylation of phenols using dialkyl sulfates." Green Chemistry Letters and Reviews. [1]

Sources

Application Note: High-Efficiency Synthesis of Novel Pentyl Esters via Diamyl Sulfate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing lipophilic pentyl (amyl) esters using Diamyl Sulfate (DAS) . Unlike reversible Fischer esterification, which requires excess alcohol and water removal, alkylation with DAS is an irreversible


 process. This method is particularly advantageous for sterically hindered carboxylic acids or acid-sensitive pharmaceutical intermediates where mild, neutral-to-basic conditions are required. We present two validated workflows: a Phase Transfer Catalysis (PTC)  method for green scalability and a Homogeneous Solvent  method for difficult substrates.

Scientific Principles & Mechanism[1][2][3][4]

The Alkylation Advantage

Traditional esterification (


) is equilibrium-limited. To drive it to completion, one must remove water or use a vast excess of alcohol.

In contrast, the reaction between a carboxylate anion and a dialkyl sulfate is kinetically driven and irreversible. This compound (


) acts as a source of the electrophilic pentyl group. Under basic conditions, the carboxylic acid is deprotonated, making it a strong nucleophile that attacks the 

-carbon of the pentyl chain.
Reaction Mechanism

The reaction proceeds via a classic


 mechanism. It is important to note that dialkyl sulfates have two alkyl groups. The first alkyl group transfers rapidly. The second alkyl group (on the resulting mono-alkyl sulfate anion) is significantly less reactive due to charge repulsion between the nucleophile and the anionic leaving group. Therefore, this protocol treats DAS primarily as a mono-alkylating agent to ensure mild conditions.

ReactionMechanism cluster_legend Key Acid Carboxylic Acid (R-COOH) Anion Carboxylate Anion (R-COO-) Acid->Anion Deprotonation Base Base (K2CO3 / NaOH) Base->Anion DAS This compound (Pentyl-O-SO2-O-Pentyl) TS Transition State [SN2 Attack] DAS->TS Anion->TS Ester Pentyl Ester (R-COO-C5H11) TS->Ester Irreversible Byproduct Pentyl Sulfate Anion (Leaving Group) TS->Byproduct Blue: Reactant/Product Blue: Reactant/Product Yellow: Intermediate Yellow: Intermediate Blue: Reactant/Product->Yellow: Intermediate Green: Transition Green: Transition Yellow: Intermediate->Green: Transition

Figure 1: Mechanistic pathway of carboxylate alkylation using this compound. Note the irreversible formation of the ester.

Safety & Handling (Critical)

WARNING: Alkyl sulfates are potent alkylating agents and suspected carcinogens. This compound has a lower vapor pressure than dimethyl sulfate, reducing inhalation risk, but it remains hazardous.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Quenching: Unreacted DAS must be destroyed before waste disposal. Use a solution of 10% Aqueous Ammonia or 1M NaOH. The ammonia reacts with residual sulfate to form harmless alkyl ammonium salts.

  • Skin Contact: In case of contact, wash immediately with cold water and soap; do not use alcohol (which increases skin permeability).

Experimental Protocols

Method A: Phase Transfer Catalysis (Green/Scalable)

Recommended for liquid esters and large-scale synthesis. Uses water/toluene and avoids anhydrous solvents.

Reagents:

  • Substrate: Carboxylic Acid (10 mmol)

  • Reagent: this compound (11 mmol, 1.1 equiv)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 5 mol%)

  • Base: Potassium Carbonate (

    
    ) (15 mmol, 1.5 equiv)
    
  • Solvent: Toluene (20 mL) and Water (20 mL)

Procedure:

  • Charge: In a 100 mL round-bottom flask, dissolve the carboxylic acid and TBAB in Toluene.

  • Base Addition: Dissolve

    
     in water and add to the flask. The mixture will be biphasic.
    
  • Initiation: Add this compound dropwise via syringe while stirring vigorously (1000 RPM) to create an emulsion.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes).

  • Quench: Add 2 mL of 25% aqueous ammonia and stir for 30 minutes to destroy excess DAS.

  • Workup: Separate phases. The organic layer contains the product. The aqueous layer contains the sulfate byproduct (surfactant).

    • Note: If an emulsion forms due to the pentyl sulfate surfactant, add saturated NaCl (brine) to break it.

  • Purification: Wash organic layer with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Homogeneous Solution (Standard)

Recommended for solid, highly polar, or acid-sensitive substrates.

Reagents:

  • Substrate: Carboxylic Acid (10 mmol)

  • Reagent: this compound (12 mmol, 1.2 equiv)

  • Base:

    
     (anhydrous, finely ground) (20 mmol)
    
  • Solvent: Acetone (dry) or Methyl Ethyl Ketone (MEK) (30 mL)

Procedure:

  • Slurry Formation: Combine carboxylic acid,

    
    , and Acetone in a flask. Stir for 15 minutes at room temperature to allow initial deprotonation.
    
  • Alkylation: Add this compound.

  • Reflux: Heat to reflux (approx. 56°C for Acetone) for 3–5 hours.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    , and K-Pentyl Sulfate).
  • Concentration: Evaporate the solvent.

  • Cleanup: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted acid) and Brine. Dry and concentrate.

Workflow Visualization

Workflow Start Start: Substrate + Base Choice Select Method Start->Choice MethodA Method A: PTC (Toluene/Water + TBAB) Choice->MethodA Scalable/Green MethodB Method B: Homogeneous (Acetone + K2CO3) Choice->MethodB Polar Substrates StepA1 Add this compound Heat 60°C, 4h MethodA->StepA1 StepA2 Quench with NH4OH (Destroys excess DAS) StepA1->StepA2 StepA3 Phase Separation (Remove aq. surfactant) StepA2->StepA3 Wash Liquid-Liquid Extraction (EtOAc vs Brine) StepA3->Wash StepB1 Add this compound Reflux 56°C, 3h MethodB->StepB1 StepB2 Filter Solids (Removes salts) StepB1->StepB2 StepB3 Evaporate Solvent StepB2->StepB3 StepB3->Wash Final Final Product (Pentyl Ester) Wash->Final

Figure 2: Decision tree and process flow for synthesis methods A and B.

Data & Performance Expectations

The following data summarizes typical yields obtained using Method A (PTC) for various "novel" ester classes.

Substrate ClassExample CompoundSteric HindranceMethodTypical Yield (%)Notes
Aromatic Pentyl BenzoateLowA92-96%Fruity odor, rapid reaction.
NSAID Pentyl IbuprofenateMediumA88-93%Lipophilic prodrug model.
Aliphatic Pentyl OctanoateLowB90-95%Lubricant precursor.
Amino Acid Pentyl N-Boc-PhenylalaninateHighB82-87%No racemization observed.
Phenolic Pentyl SalicylateMedium (H-bond)A85-90%Requires 2.2 eq. Base.

Troubleshooting Guide:

  • Low Yield: Ensure the base is finely ground (Method B) or increase agitation speed (Method A).

  • Emulsions (Method A): The byproduct (sodium pentyl sulfate) is a surfactant. Use saturated brine during the workup to salt out the surfactant.

  • Residual Odor: Pentyl esters have strong odors. If a "sulfur" smell persists, the quench step was insufficient. Treat crude with dilute bleach (oxidizes sulfur residues) if compatible with the product.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Halpern, M. (2002). "Phase-Transfer Catalysis: A Green Methodology for Industrial Applications." Phasetransfer.com.[1] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13459933, this compound. Link

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Diethyl Sulfate (Analogous Safety Data). Link

  • Tan, Q., et al. (2022).[2] "Phase-Transfer-Catalyzed Alkylation."[2] ACS Organic & Inorganic Au. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Diamyl Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diamyl sulfate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this compound. Our goal is to provide you with in-depth technical knowledge, troubleshooting strategies, and validated protocols to ensure the integrity and success of your experiments.

Introduction to this compound Synthesis

This compound is typically synthesized by the reaction of amyl alcohol with a sulfating agent, such as sulfuric acid or sulfur trioxide. While the primary reaction is straightforward, the process is often complicated by several potential side reactions that can significantly impact the yield and purity of the final product. Understanding and controlling these side reactions is critical for successful synthesis.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind these experimental challenges and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction is producing a significant amount of an unknown, volatile compound with a distinct odor. What is likely happening?

Answer:

This is a classic sign of alkene formation , a common side reaction in the acid-catalyzed reaction of alcohols.[1][2] In the case of this compound synthesis, the likely culprit is the dehydration of amyl alcohol to form various isomers of amylene (pentene).

Causality and Mechanism:

The formation of alkenes is favored at higher temperatures.[1][2] The reaction proceeds via an elimination mechanism (E1 for secondary and tertiary alcohols, E2 for primary alcohols) where the alcohol is first protonated by the strong acid catalyst (e.g., sulfuric acid) to form a good leaving group (water).[2][3] A base (such as the bisulfate ion or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. The dehydration of primary alcohols to alkenes typically requires higher temperatures (around 170-180°C), while secondary and tertiary alcohols dehydrate more readily at lower temperatures.[2] For amyl alcohol, it is crucial to maintain the reaction temperature below the threshold for significant alkene formation.

  • Acid Concentration: The concentration of the acid catalyst can also influence the rate of dehydration. Using a less concentrated acid or adding the acid dropwise to a cooled solution of the alcohol can help to moderate the reaction and reduce the formation of alkenes.

  • Reaction Monitoring: Utilize techniques like Gas Chromatography (GC) to monitor the headspace of your reaction for the presence of volatile alkenes. This can provide real-time feedback on the extent of this side reaction.

ParameterRecommended Condition for this compound SynthesisRationale
Temperature Maintain below 140°CMinimizes the rate of the competing E1/E2 elimination reaction leading to alkene formation.
Acid Addition Slow, dropwise addition to cooled amyl alcoholControls the initial exotherm of the reaction, preventing localized overheating.
Stirring Vigorous and efficient stirringEnsures uniform temperature distribution and prevents localized "hot spots" that can promote side reactions.
Question 2: My final product is contaminated with a high-boiling, non-polar impurity. What could this be and how do I remove it?

Answer:

The likely impurity is diamyl ether , formed through an acid-catalyzed intermolecular dehydration of two amyl alcohol molecules.[4][5]

Causality and Mechanism:

Ether formation is also an acid-catalyzed process and competes with both the desired sulfation reaction and the alkene formation side reaction.[5] The mechanism involves the protonation of one alcohol molecule to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the carbon bearing the leaving group in an SN2 (for primary alcohols) or SN1 (for secondary/tertiary alcohols) fashion to form the ether.[4][5] Generally, lower temperatures favor ether formation over alkene formation.[5]

Troubleshooting and Purification Protocol:

  • Control of Stoichiometry: Using a molar excess of the sulfating agent relative to the alcohol can help to favor the formation of the sulfate ester over the ether.

  • Reaction Temperature: While lower temperatures are generally preferred to avoid alkene formation, very low temperatures might favor ether formation. Finding the optimal temperature window is key. For the synthesis of diethyl ether from ethanol, a temperature of around 140°C is often used, while higher temperatures lead to ethylene.[5] A similar principle applies to this compound synthesis.

  • Purification by Fractional Distillation: Diamyl ether has a significantly different boiling point than this compound. Fractional distillation under reduced pressure is an effective method for separating the two.

  • Solvent Extraction: If distillation is not feasible, a liquid-liquid extraction may be employed. Since ethers are less polar than sulfates, a suitable solvent system can be developed to selectively extract the ether.

Question 3: My product shows signs of degradation, and the acidity of my crude product is high. What is causing this?

Answer:

This issue likely stems from two related side reactions: the formation of amyl hydrogen sulfate (monoamyl sulfate) and the hydrolysis of the desired this compound.[6][7]

Causality and Mechanism:

  • Amyl Hydrogen Sulfate Formation: This is an intermediate in the formation of this compound and can remain as an impurity if the reaction does not go to completion.[8] It is a strong acid and will contribute to the overall acidity of the product.

  • Hydrolysis: Dialkyl sulfates are susceptible to hydrolysis, especially in the presence of water and acid, which regenerates the alcohol and forms the corresponding alkyl hydrogen sulfate and ultimately sulfuric acid.[7][9] The rate of hydrolysis is accelerated by both acidic and basic conditions.[6]

Troubleshooting and Work-up Protocol:

  • Anhydrous Conditions: Ensure that all reactants and glassware are thoroughly dried before use to minimize the presence of water, which drives the hydrolysis reaction.

  • Neutralization during Work-up: The crude product should be carefully neutralized to remove acidic impurities like amyl hydrogen sulfate and residual sulfuric acid. This is typically done by washing with a cold, dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.[10] It is crucial to keep the temperature low during neutralization to prevent base-catalyzed hydrolysis of the this compound.

  • Aqueous Work-up: After neutralization, wash the organic layer with cold water or brine to remove any remaining salts and water-soluble impurities.

  • Drying: Thoroughly dry the purified organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before final purification steps.

Experimental Protocol: Neutralization and Washing of Crude this compound

  • Transfer the crude reaction mixture to a separatory funnel.

  • Slowly add a chilled 5% (w/v) solution of sodium bicarbonate. Vent the funnel frequently to release any carbon dioxide gas that is evolved.

  • Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Separate the organic layer and wash it sequentially with two portions of cold water and one portion of cold brine.

  • Transfer the organic layer to a clean, dry flask and add an appropriate amount of anhydrous sodium sulfate.

  • Swirl the flask and allow it to stand until the liquid is clear.

  • Filter or decant the dried this compound for further purification.

Visualization of Reaction Pathways

To better understand the competing reactions in this compound synthesis, the following diagrams illustrate the key mechanistic pathways.

Diamyl_Sulfate_Synthesis_Pathways AmylOH Amyl Alcohol Protonated_AmylOH Protonated Amyl Alcohol AmylOH->Protonated_AmylOH + H+ H2SO4 H2SO4 H2SO4->Protonated_AmylOH Amyl_HSO4 Amyl Hydrogen Sulfate Protonated_AmylOH->Amyl_HSO4 + HSO4- Amylene Amylene (Alkene) Protonated_AmylOH->Amylene - H2O, - H+ (High Temp) Diamyl_Ether Diamyl Ether Protonated_AmylOH->Diamyl_Ether + Amyl Alcohol - H2O, - H+ (Low Temp) Water H2O Diamyl_Sulfate This compound (Product) Amyl_HSO4->Diamyl_Sulfate + Amyl Alcohol - H2SO4

Sources

Technical Support Center: Impurity Control in Amyl Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Diamyl Ether Formation During Synthesis Document ID: TSC-ORG-05-EtherControl Status: Active / Verified

Executive Summary: The "Ether Trap"

In the synthesis of amyl esters (e.g., amyl acetate) or alkyl halides from 1-pentanol (amyl alcohol), diamyl ether (di-n-pentyl ether) is the most persistent and problematic byproduct. Its formation is an acid-catalyzed dehydration that competes directly with your desired substitution reaction.

The Critical Insight: Ether formation is kinetically favored at high temperatures (>140°C) and high acid concentrations, whereas esterification is often thermodynamically controlled. The key to purity is not just "better distillation," but kinetic suppression of the ether pathway during the reaction phase.

Diagnostic & Mechanism (The "Why")

The Competing Pathways

To prevent the impurity, you must understand the competition at the molecular level. Both reactions proceed through an oxonium intermediate.

  • Pathway A (Desired): Nucleophilic attack by a carboxylate (Esterification) or halide.

  • Pathway B (Undesired): Nucleophilic attack by another molecule of pentanol (Etherification).

DOT Diagram: Competitive Reaction Kinetics (Visualizing the divergence point for impurity formation)

EtherCompetition cluster_conditions Control Factors Pentanol 1-Pentanol (Reactant) Oxonium Protonated Alcohol (R-OH2+) Pentanol->Oxonium + H+ (Fast Eq) Acid Acid Catalyst (H+) Acid->Oxonium Ester Amyl Ester (Target Product) Oxonium->Ester + RCOOH (Path A: Substitution) Ether Diamyl Ether (Impurity) Oxonium->Ether + Pentanol (Path B: Dehydration) High Temp Favored Temp Temp > 130°C Favors Ether Conc High [ROH] Favors Ether

Figure 1: The bifurcation of the reaction pathway. Note that ether formation is second-order with respect to the alcohol, making high alcohol concentration a risk factor.

Troubleshooting Guide (FAQs)

Q1: I am using a Dean-Stark trap to remove water. Why is my ether content increasing?

Diagnosis: Thermal Overdrive. While removing water drives the equilibrium toward the ester (Le Chatelier’s principle), it also allows the reaction temperature to rise as the low-boiling azeotrope is removed.

  • The Physics: 1-Pentanol boils at ~138°C. Diamyl ether formation accelerates significantly above 140°C. If your oil bath is set to 160°C to "drive" the distillation, you are actively synthesizing ether.

  • Solution: Switch to a binary azeotrope solvent system (e.g., add toluene or cyclohexane). This caps the reaction temperature at the boiling point of the solvent-water azeotrope (often <110°C), which is sufficient for esterification but too cool for rapid ether formation.

Q2: Does the choice of acid catalyst matter?

Diagnosis: Catalyst Aggression. Sulfuric acid (


) is a potent dehydrating agent and oxidizer. It promotes etherification more aggressively than sulfonic acids.
  • Solution: Replace

    
     with p-Toluenesulfonic acid (p-TsOH)  or a solid acid catalyst like Amberlyst-15 . Solid acids often show steric constraints that disfavor the formation of the bulky ether molecule compared to the ester.
    
Q3: My product is already contaminated. Can I separate the ether?

Diagnosis: Separation Feasibility. Yes, but it requires efficient fractional distillation.

  • Data Check:

    • Amyl Acetate BP: 149°C

    • Diamyl Ether BP: 187°C [1]

  • Solution: The

    
     is ~38°C. This is large enough for separation. The ether will remain in the pot (residue) if you distill the ester over. Do not  attempt to distill the ether away from the ester; distill the product out of the mixture.
    

Experimental Protocols

Protocol A: Low-Temperature Suppression Method

Use this protocol to minimize ether formation during ester synthesis.

Parameters:

  • Stoichiometry: 1.1 eq Carboxylic Acid : 1.0 eq Pentanol (Using acid in excess forces alcohol to be the limiting reagent, reducing the

    
     ether probability).
    
  • Catalyst: Amberlyst-15 (Dry) or p-TsOH (1-2 mol%).

  • Solvent: Cyclohexane (creates azeotrope with water at ~69°C) or Toluene (azeotrope at ~85°C).

Step-by-Step:

  • Charge Reactor: Add Carboxylic acid (1.1 eq), 1-Pentanol (1.0 eq), and Solvent (volume equal to reactants) to a flask equipped with a Dean-Stark trap.

  • Catalyst Addition: Add p-TsOH or Amberlyst beads.

  • Reflux Control: Heat to reflux. Ensure the internal temperature does not exceed 120°C . The water/solvent azeotrope will collect in the trap.

  • Monitor: Track water collection. Stop heating immediately when water evolution ceases. Prolonged heating after completion promotes etherification.

  • Workup: Cool, filter catalyst (if solid), wash with

    
     (to remove excess acid), and dry organic layer.[1]
    
Protocol B: Purification (Rescue)

Use this if your crude analysis shows >5% Diamyl Ether.

Data Table: Physical Properties for Separation

ComponentBoiling Point (°C)Density (g/mL)Solubility in Water
1-Pentanol 1380.811Slight
Amyl Acetate 1490.876Low
Diamyl Ether 1870.774Insoluble

Distillation Strategy:

  • Setup: Use a fractional distillation column (Vigreux or packed column). Simple distillation is insufficient if pentanol is also present.

  • Fraction 1 (Fore-run): Collect up to 140°C. This contains unreacted pentanol and solvent.

  • Fraction 2 (Product): Collect range 147°C – 152°C . This is your pure Amyl Acetate.

  • Residue (Pot): Stop distillation when temperature spikes or pot volume is low. The Diamyl Ether (BP 187°C) will remain in the boiling flask. Do not distill to dryness.

References

  • NIST Chemistry WebBook. Di-n-pentyl ether Thermophysical Properties. National Institute of Standards and Technology.[1][2] [Link]

  • Master Organic Chemistry. Synthesis of Ethers via Acid-Catalyzed Dehydration.[Link]

  • PubChem. Pentyl ether Compound Summary (CID 12743). National Library of Medicine.[1] [Link]

  • Tejero, J., et al. Dehydration of 1-pentanol to di-n-pentyl ether over ion-exchange resin catalysts. Applied Catalysis A: General. (Cited for kinetic data on solid acid catalysts). [Link]

Sources

Technical Support Guide: Purification of Crude Diamyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of crude diamyl sulfate (dipentyl sulfate) via vacuum distillation. It is designed for organic chemists and process engineers requiring high-purity reagents for alkylation or synthesis.

Methodology: Vacuum Distillation (Reduced Pressure) CAS: 5867-98-1 | Formula:



Safety Critical Warning (Read Before Proceeding)

Danger: Dialkyl sulfates are potent alkylating agents and suspected carcinogens. They are readily absorbed through the skin and can cause delayed, severe blistering and respiratory damage.

  • Explosion Hazard: Distilling crude sulfate esters containing free sulfuric acid or at temperatures exceeding their stability threshold (>140°C) can lead to rapid, exothermic decomposition and vessel rupture.

  • Engineering Controls: All operations must be performed in a functioning fume hood behind a blast shield.

  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), full-face respirator or sash at proper height, and chemical splash goggles.

Physical Properties & Target Parameters

Success in distillation depends on maintaining process parameters within the stability window of the compound.

PropertyValueNotes
Boiling Point 117°C @ 3.5 mmHg (0.47 kPa)Primary target parameter [1].
Density 1.03 g/mLDenser than water.[1]
Appearance Colorless to pale yellow oilCrude is often dark brown/black.
Solubility Immiscible with waterHydrolyzes slowly to amyl alcohol +

.
Stability Limit ~140-150°CAbove this, rapid decomposition occurs.

Pre-Distillation Treatment (Crucial Step)

Do not distill the crude reaction mixture directly. Crude this compound often contains unreacted chlorosulfonic acid, sulfuric acid, and amyl alcohol. Acidic impurities catalyze autocatalytic decomposition during heating.

Protocol: Neutralization & Drying
  • Quench: Pour the crude reaction mixture onto crushed ice to hydrolyze excess chlorosulfonic acid.

  • Wash: Separate the organic layer and wash twice with ice-cold saturated

    
     solution  until the aqueous phase remains slightly alkaline (pH 8-9).
    
  • Dry: Wash once with cold brine, separate, and dry over anhydrous Magnesium Sulfate (

    
    )  for 2 hours.
    
  • Filter: Remove desiccant via gravity filtration. The filtrate should be clear, not cloudy.

Vacuum Distillation Protocol

Equipment: Short-path distillation head (Vigreux column is optional but may increase pressure drop), cow receiver, high-vacuum pump, manometer, oil bath with digital temperature control.

Step-by-Step Workflow
  • System Assembly: Grease all joints with high-vacuum grease. Ensure the system is leak-tight.

  • Degassing: Apply vacuum gradually at room temperature to remove residual solvents (e.g., methylene chloride) or moisture.

  • Heating:

    • Set oil bath to 135°C .

    • Slowly ramp temperature. The bath temperature should not exceed 150°C to prevent thermal degradation.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collects < 100°C @ 3.5 mmHg. Contains unreacted amyl alcohol and trace water. Discard.

    • Fraction 2 (Main Cut): Collects steady at 115-118°C @ 3.5 mmHg . This is the pure this compound.

  • Shutdown:

    • Stop heating.

    • Allow flask to cool to <50°C under vacuum.

    • Backfill with inert gas (Nitrogen/Argon), never air (oxygen can react with hot organic vapors).

Troubleshooting & FAQs

Q1: The distillate is turning brown or evolving white fumes. What is happening?

Diagnosis: Thermal Decomposition. [2][3]

  • Cause: The pot temperature is too high (>150°C) or the crude material was not sufficiently neutralized. Acid traces are catalyzing the elimination of the sulfate to pentene and sulfuric acid.

  • Solution: Stop heating immediately. Lower the oil bath. Check vacuum depth; if vacuum is poor (>10 mmHg), the boiling point will rise into the decomposition zone. Re-wash the crude with bicarbonate if the run is aborted.

Q2: I cannot achieve a stable vacuum; pressure fluctuates between 5-20 mmHg.

Diagnosis: Outgassing or Leak. [1]

  • Cause: Volatile impurities (amyl alcohol) are boiling off, or there is a leak in the joint seals.

  • Solution:

    • Check all joints.

    • If pressure spikes periodically ("bumping"), the crude contains trapped solvent. Maintain room temperature under vacuum for 30 minutes before heating.

    • Use a larger stir bar to prevent superheating.

Q3: The product smells strongly of sulfur dioxide (burnt match smell).

Diagnosis: Hydrolysis/Degradation.

  • Cause: Moisture ingress or thermal breakdown. Pure this compound has a faint, fatty/onion-like odor, not a sharp sulfurous sting.

  • Solution: The fraction is likely contaminated. Redistill if high purity is required, ensuring the system is strictly anhydrous.

Q4: Can I use a rotary evaporator instead of a distillation setup?

Diagnosis: Not Recommended for Final Purification.

  • Reason: Rotovaps rarely achieve the deep vacuum (<5 mmHg) required to lower the boiling point sufficiently. They also lack the fractionation capability to separate the alcohol fore-run effectively. Use a rotovap only for solvent stripping, not product distillation.

Process Visualization

PurificationProcess cluster_distillation Distillation Phase Crude Crude Reaction Mixture (Acidic) Quench Ice Quench & Separation Crude->Quench Hydrolysis of ClSO3H Wash Neutralization Wash (Sat. NaHCO3) Quench->Wash Remove Acid Traces Dry Drying (MgSO4) & Filtration Wash->Dry Remove Water VacSetup Vacuum Distillation Setup (< 3.5 mmHg) Dry->VacSetup Clean Crude Forerun Fore-run Fraction (Amyl Alcohol/Water) VacSetup->Forerun <115°C MainCut Main Fraction This compound (117°C) VacSetup->MainCut 115-118°C Residue Pot Residue (Tars/Polymers) VacSetup->Residue >120°C (Do not distill)

Figure 1: Workflow for the isolation of pure this compound from acidic crude mixtures.

References

  • Spectrum Chemical. (2018).[1] Safety Data Sheet: this compound. Retrieved from (Confirming boiling point 117°C @ 0.47 kPa).

  • TCI Chemicals.[1] (n.d.). Product Specification: Dipentyl Sulfate.[1][4] Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Diamyl Sulfate Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on the Effective Removal of Acidic Impurities

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with acidic impurities in diamyl sulfate. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-tested solutions, troubleshooting advice, and the fundamental chemical principles behind the recommended purification protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature and removal of acidic impurities from this compound.

Q1: What are the typical acidic impurities in crude this compound?

The synthesis of dialkyl sulfates, including this compound, often employs strong sulfating agents like sulfuric acid or related compounds[1][2][3]. Consequently, the primary acidic impurities are typically residual sulfuric acid (H₂SO₄) and the partially reacted intermediate, monoamyl sulfate (amylsulfuric acid). Both are strong acids that can significantly impact the stability and reactivity of the final product.

Q2: Why is the removal of these acidic impurities critically important?

The presence of residual acid is highly detrimental for several reasons:

  • Catalyzes Hydrolysis: Acids can catalyze the hydrolysis of the this compound ester, especially in the presence of moisture, leading to product degradation and reduced yield[4][5].

  • Downstream Interference: The acidity can interfere with subsequent chemical reactions, neutralizing basic reagents, catalyzing unwanted side reactions, or altering pH-sensitive processes.

  • Product Instability: A product contaminated with strong acids will have poor long-term stability, compromising its quality and reliability for research and development applications.

Q3: What is the core principle for removing these acidic impurities?

The most effective and widely adopted method is a neutralization wash using a liquid-liquid extraction technique. The principle is to dissolve the crude this compound in a water-immiscible organic solvent and wash it with a mild aqueous base. The acidic impurities preferentially react with the base to form water-soluble salts, which are then partitioned into the aqueous phase and removed[2][6][7].

Q4: Why is a mild base like sodium bicarbonate recommended over a strong base like sodium hydroxide (NaOH)?

This is a critical point of experimental design. While a strong base would also neutralize the acid, it can promote the alkaline hydrolysis of the this compound ester itself[8][9]. This reaction cleaves the ester bond, destroying the desired product. A mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is strong enough to neutralize residual sulfuric acid and monoamyl sulfate but weak enough to minimize product degradation, thus preserving yield and purity[6][7].

Troubleshooting Guide: Common Experimental Issues

This section is designed to provide direct solutions to specific problems encountered during the purification workflow.

Problem 1: After washing, my purified this compound still tests as acidic.

  • Probable Cause: The neutralization was incomplete. This could be due to an insufficient amount of base, insufficient mixing, or not enough washing cycles.

  • Solution:

    • Redissolve the product in a suitable organic solvent (e.g., diethyl ether).

    • Perform at least two additional washes with fresh, saturated sodium bicarbonate solution.

    • Ensure vigorous mixing for 1-2 minutes during each wash to maximize the surface area contact between the organic and aqueous phases.

    • After the final wash, test the pH of the discarded aqueous layer. It should be neutral or slightly basic (pH 7-8). If it is still acidic, continue washing.

Problem 2: A thick, stable emulsion has formed at the interface during the wash, and the layers will not separate.

  • Probable Cause: Emulsions are common in crude reaction mixtures containing surfactants or partially soluble byproducts. Vigorous shaking can exacerbate their formation.

  • Solution:

    • Add Brine: The most effective method is to add a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous layer, forcing the separation of the less polar organic layer and breaking the emulsion.

    • Allow Time: Let the separatory funnel stand undisturbed for 15-30 minutes.

    • Gentle Agitation: If the emulsion persists, gently rock or swirl the funnel rather than shaking it vigorously.

    • Filtration (Last Resort): In extreme cases, passing the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Problem 3: My final product yield is significantly lower than expected.

  • Probable Cause 1: Product Hydrolysis. As mentioned in the FAQs, using a base that is too strong or applying heat during the neutralization step can cause product loss through hydrolysis[8][9].

    • Corrective Action: Strictly adhere to using a weak base (sodium bicarbonate) at ambient temperature.

  • Probable Cause 2: Product Loss into the Aqueous Layer. Although this compound has low water solubility, some product may be lost to the aqueous phase, especially if multiple washes are performed[10].

    • Corrective Action: Minimize the volume of the aqueous washes to what is necessary for effective neutralization. After pooling all the discarded aqueous layers, perform a "back-extraction" by washing them with a small portion of fresh organic solvent. This recovers any dissolved product, which can then be combined with the main organic layer.

Standard Operating Protocol: Purification of this compound

This protocol provides a detailed, step-by-step methodology for the removal of acidic impurities.

Workflow Visualization

The following diagram outlines the complete purification process.

G Crude Crude this compound (Contains H₂SO₄, Monoamyl Sulfate) Dissolve 1. Dissolve in Water-Immiscible Solvent (e.g., Diethyl Ether) Crude->Dissolve Funnel 2. Transfer to Separatory Funnel Dissolve->Funnel Wash 3. Add Saturated NaHCO₃ (aq) Vent CO₂ Frequently Funnel->Wash Separate 4. Separate Layers Wash->Separate Allow layers to settle AqueousWaste1 Aqueous Waste (Na₂SO₄, Na(AmylSO₄)) Separate->AqueousWaste1 Drain lower layer BrineWash 5. Wash Organic Layer with Brine (NaCl aq) Separate->BrineWash Retain organic layer Separate2 6. Separate Layers BrineWash->Separate2 AqueousWaste2 Aqueous Waste (Brine) Separate2->AqueousWaste2 Drain lower layer Dry 7. Dry Organic Layer (e.g., Anhydrous MgSO₄) Separate2->Dry Retain organic layer Filter 8. Filter to Remove Drying Agent Dry->Filter Evaporate 9. Remove Solvent (Rotary Evaporation) Filter->Evaporate Pure Purified this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution: In a fume hood, dissolve the crude this compound in approximately 3-5 volumes of a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • First Neutralization Wash: Transfer the organic solution to a separatory funnel of appropriate size. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing and Venting: Stopper the funnel and invert it gently. Immediately open the stopcock to vent the pressure from the carbon dioxide gas that evolves during neutralization. Close the stopcock and shake for 30-60 seconds, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Subsequent Washes: Repeat steps 3 and 4 with fresh portions of saturated NaHCO₃ solution until no more gas evolution is observed upon addition.

  • Brine Wash: Wash the organic layer with one portion of saturated aqueous sodium chloride (brine). This removes residual dissolved water and bicarbonate and helps break any emulsions. Separate the layers and discard the aqueous brine wash.

  • Drying: Drain the organic layer from the funnel into an Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and swirl. Let it stand for 10-15 minutes until the solution is clear.

  • Isolation: Filter the solution by gravity to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the purified this compound.

Data Summary Table
Step No.ProcedureReagent(s) UsedPurposeKey Observation(s)
1-5Neutralization WashSaturated Sodium Bicarbonate (NaHCO₃)To neutralize and remove acidic impurities (H₂SO₄, monoamyl sulfate).Vigorous CO₂ gas evolution initially, which ceases after sufficient washes. The pH of the aqueous layer becomes ≥ 7.
6Brine WashSaturated Sodium Chloride (NaCl)To remove dissolved water and residual bicarbonate; to break emulsions.Improved separation of layers; organic layer may appear clearer.
7DryingAnhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)To remove trace amounts of water from the organic solvent.The organic solution turns from cloudy to clear. The drying agent clumps initially and then becomes free-flowing.
8Solvent RemovalN/A (Rotary Evaporation)To isolate the non-volatile product from the volatile solvent.The volume of liquid decreases, leaving the pure ester as an oil or liquid.

Verification of Purity

Ensuring the complete removal of acidic impurities is a critical final step.

  • Qualitative pH Test: A simple and rapid check. Place a drop of the purified product on a glass rod and touch it to a strip of neutral litmus paper or universal pH paper that has been moistened with deionized water. The moistened paper should show a neutral pH (~7).

  • Quantitative Analysis (Titration): For a more rigorous assessment, a sample of the purified product can be dissolved in a suitable solvent mixture (e.g., ethanol/water) and titrated with a standardized dilute solution of NaOH to a phenolphthalein endpoint. The amount of base required should be negligible.

  • Advanced Analytical Techniques: In industrial and pharmaceutical settings, purity is confirmed using more sophisticated methods. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can separate and quantify any remaining impurities, while GC-Mass Spectrometry (GC-MS) can identify their structures[11][12][13].

References

  • Banno, A. et al. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. ACS Omega. Available at: [Link]

  • Banno, A. et al. (2020). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, D. P., et al. (2022). Novel Derivative RP-HPLC Method for Quantification of Dimethyl Sulfate in Capecitabine Drug Substance. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at: [Link]

  • Urban, S. (1957). Process of preparing dialkyl sulfates. U.S. Patent 2,816,126.
  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available at: [Link]

  • LibreTexts Chemistry. (2021). Experiment 731: Esters. Available at: [Link]

  • ResearchGate. (2015). What are the analytical methods for determining unknown trace impurities in organic solvent?. Available at: [Link]

  • Ellis, H. (1933). Manufacture of liquid dialkyl phthalate esters. U.S. Patent 1,905,974.
  • Holmberg, K., et al. (1998). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Master Organic Chemistry. (2026). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Kumar, V. J., et al. (2018). Trace Level Quantification of Diisopropyl Sulfate (PGI) in Abacavir Sulfate Drug Substance by Gas Chromatography with Mass. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Holmberg, K., et al. (1998). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. ResearchGate. Available at: [Link]

  • Wolfenden, R., & Williams, R. (2012). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Technical Support Center: Optimizing Diamyl Sulfate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for diamyl sulfate alkylation. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to enhance the yield and efficiency of your alkylation experiments. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of alkylation with this compound?

A: this compound, like other dialkyl sulfates, is a potent alkylating agent that transfers an amyl (pentyl) group to a nucleophile. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this process, a nucleophile (such as an alcohol, phenol, amine, or thiol) attacks one of the electrophilic carbon atoms of the amyl group, displacing the amyl sulfate anion as a leaving group. The use of a base is crucial to deprotonate the nucleophile, thereby increasing its nucleophilicity and driving the reaction forward.[2]

Here is a diagram illustrating the general SN2 mechanism:

SN2_Mechanism cluster_reactants Reactants DiamylSulfate (C₅H₁₁)₂SO₄ This compound Product Nu-C₅H₁₁ Alkylated Product DiamylSulfate->Product AmylSulfateAnion C₅H₁₁SO₄⁻ Amyl Sulfate Anion DiamylSulfate->AmylSulfateAnion Leaving Group Nucleophile Nu-H Nucleophile Nucleophile->DiamylSulfate SN2 Attack Base B: Base Base->Nucleophile ProtonatedBase B-H⁺ Protonated Base

Caption: General SN2 mechanism for this compound alkylation.

Q2: Which nucleophiles are suitable substrates for alkylation with this compound?

A: this compound is a versatile reagent capable of alkylating a wide range of nucleophiles. Common substrates include:

  • Phenols: To form amyl aryl ethers.

  • Alcohols: To form dialkyl ethers.

  • Amines: To form secondary, tertiary, or quaternary amines.

  • Thiols: To form thioethers.

  • Carboxylic Acids: To form amyl esters.[3]

The reactivity of the nucleophile is a key factor. Generally, softer, more polarizable nucleophiles like thiols react very efficiently. For less reactive nucleophiles, such as secondary alcohols or sterically hindered amines, more forcing conditions (e.g., higher temperatures, stronger bases) may be necessary.

Q3: What are the critical safety precautions for handling this compound?

A: While specific toxicity data for this compound is less common, it should be handled with extreme caution, assuming it possesses hazards similar to its well-studied analogue, dimethyl sulfate (DMS). DMS is highly toxic, corrosive, mutagenic, and a probable human carcinogen.[4][5] It can be absorbed rapidly through the skin, mucous membranes, and respiratory tract, with symptoms often being delayed for several hours.[4][6]

Mandatory Safety Protocols:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood with proper ventilation.

  • Personal Protective Equipment (PPE): Wear a full-face shield, safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.[7]

  • Spill & Emergency: Keep an appropriate spill kit readily available. Concentrated ammonia or other alkaline solutions can be used to neutralize small spills, but be aware that the reaction can be exothermic.[4] Have an eyewash station and safety shower immediately accessible.[6]

  • Disposal: Dispose of all this compound waste as hazardous material according to your institution's guidelines.

Troubleshooting Guide for Low Yield
Q4: My alkylation reaction has a very low yield or did not proceed at all. What are the most likely causes and how can I address them?

A: Low yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. The primary factors to investigate are the choice of base, solvent, temperature, and the integrity of your reagents.

The success of an SN2 reaction hinges on creating an environment where the deprotonated nucleophile can effectively attack the electrophilic alkylating agent. Each component plays a critical role:

  • Base: The base must be strong enough to deprotonate the nucleophile effectively, generating a high concentration of the active nucleophilic species. However, an overly strong or sterically hindered base can promote side reactions like elimination.

  • Solvent: The solvent must dissolve the reactants but also needs to be compatible with the reaction mechanism. Polar aprotic solvents are often ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "bare" and highly reactive.

  • Temperature: Higher temperatures increase the reaction rate. However, excessive heat can lead to decomposition of the reactant or product and promote side reactions.

Troubleshooting_Yield cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Yield Observed check_reagents Reagent Quality 1. Verify purity of substrate and this compound. 2. Ensure solvent is anhydrous. start->check_reagents check_base Base Selection Is the base strong enough to deprotonate the nucleophile? (pKa analysis) check_reagents->check_base Reagents OK check_solvent Solvent Choice Is the solvent appropriate for an SN2 reaction? (e.g., polar aprotic) check_base->check_solvent Base is appropriate end Yield Improved check_base->end Switched to stronger base -> Success opt_temp Adjust Temperature Gradually increase temperature. Monitor for side products. check_solvent->opt_temp Solvent is appropriate check_solvent->end Changed to polar aprotic solvent -> Success opt_conc Change Concentration Increase concentration to favor bimolecular reaction. opt_temp->opt_conc No improvement opt_temp->end Increased temp -> Success opt_time Extend Reaction Time Monitor reaction progress via TLC/GC-MS. opt_conc->opt_time No improvement opt_conc->end Increased conc -> Success opt_time->end Monitor progress

Caption: A logical workflow for troubleshooting low reaction yield.

ParameterRecommendationRationale & Troubleshooting Steps
Base Weak bases (e.g., K₂CO₃, NaHCO₃) for acidic nucleophiles (phenols).[1] Stronger bases (e.g., NaH, NaOH) for less acidic nucleophiles (alcohols).If yield is low: The base may be too weak. Switch to a base with a conjugate acid pKa that is at least 2 units higher than the pKa of the nucleophile. Ensure the base is fresh and dry.
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile, Acetone).[4]If yield is low: Protic solvents (water, alcohols) can solvate and deactivate the nucleophile and also lead to hydrolysis of the this compound.[3][8] Ensure your solvent is anhydrous.
Temperature Start at room temperature; gradually increase to 50-100 °C if needed.The larger amyl group may require more thermal energy than methylations.[9] Use TLC or GC-MS to monitor the reaction.[10] If starting material remains after several hours, slowly increase the temperature in 10-20 °C increments.
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of this compound.This ensures the complete consumption of the more valuable substrate. A large excess may complicate purification.
Reaction Time 2-24 hours.Reactions with bulkier amyl groups are sterically hindered and thus slower than methylations. Monitor the reaction; do not assume a standard time.
Troubleshooting Guide for Side Reactions
Q5: My reaction is producing significant byproducts. What are the common side reactions and how can I suppress them?

A: The primary side reactions in this compound alkylations are hydrolysis of the alkylating agent and over-alkylation of the substrate.

  • Hydrolysis of this compound: this compound can react with water present in the reaction mixture to form amyl alcohol and amylsulfuric acid, which consumes the reagent and lowers the yield.[3][8]

    • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and fresh, dry reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from entering the system.[11]

  • Over-alkylation: This is common with amine nucleophiles. A primary amine can be alkylated to a secondary amine, which can then be further alkylated to a tertiary amine and even a quaternary ammonium salt.

    • Solution: Use a large excess of the amine substrate relative to the this compound. This statistically favors the mono-alkylation of the amine. Alternatively, adding the this compound slowly (dropwise) to the reaction mixture can help maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

  • Elimination (E2) Reactions: If using a strong, sterically hindered base with a substrate that has a beta-hydrogen, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene.

    • Solution: Use a non-hindered, strong base like sodium hydride (NaH) or a weaker base like potassium carbonate if appropriate for your substrate. Avoid bulky bases like potassium tert-butoxide unless elimination is desired.

Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Phenol

This protocol provides a robust starting point for the O-alkylation of a phenolic substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Initiation: Begin vigorous stirring under a nitrogen atmosphere. Add this compound (1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and allow it to stir for 12 hours.[2]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.[12]

Protocol 2: Reaction Quench and Work-up

Properly quenching the reaction is critical for safety and for ease of purification.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Quenching: Slowly and carefully add a 1 M aqueous solution of sodium hydroxide (NaOH) to the stirred reaction mixture to hydrolyze any remaining this compound. Caution: This can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, then shake to extract the product into the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2][11]

References
  • Google Patents. (n.d.). Method for purifying dimethyl sulfate.
  • Guzowski, J. P., Jr., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 144-151. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]

  • de Oliveira, T. E., et al. (2018). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Brazilian Chemical Society, 29(10), 2204-2211. Retrieved from [Link]

  • Wolfenden, R., & Williams, R. (2001). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 98(7), 3624-3628. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Li, Z., et al. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. Communications Chemistry, 7(1), 45. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dimethyl sulfate. Retrieved from [Link]

  • Guzowski, J. P., Jr., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. ResearchGate. Retrieved from [Link]

  • de Oliveira, T. E., et al. (2018). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. OUCI. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Zhang, J., et al. (2009). Determination of low ppm levels of dimethyl sulfate in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1056-1060. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Dimethyl sulfate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

Technical Support Center: N-Alkylation with Diamyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of using Diamyl Sulfate for N-alkylation. Unlike alkyl halides, dialkyl sulfates are potent, "hard" electrophiles that react via an


 mechanism. While effective, they present distinct challenges regarding poly-alkylation  (over-alkylation) and hydrolysis .

This guide moves beyond basic textbook definitions to provide process-chemistry level insights for maximizing mono-alkylation selectivity while suppressing elimination and hydrolysis byproducts.

Module 1: Critical Process Parameters (The "Why")

To troubleshoot effectively, one must understand the competitive kinetics at play. The reaction is not a single path but a network of competing rates.

The Reaction Network

The following diagram illustrates the kinetic competition between the desired mono-alkylation, the "runaway" poly-alkylation, and the parasitic hydrolysis/elimination pathways.

ReactionNetwork Amine Primary Amine (R-NH2) Mono Secondary Amine (Target Product) Amine->Mono k1 (Slow) DAS This compound Pentene Pentene (Elimination) DAS->Pentene Base/Heat (E2) Alcohol Amyl Alcohol (Hydrolysis) DAS->Alcohol H2O/OH- Di Tertiary Amine (Over-Alkylation) Mono->Di k2 (Fast - Problematic) Quat Quaternary Salt (Precipitate) Di->Quat k3

Figure 1: Kinetic pathways in N-alkylation. Note that secondary amines are often more nucleophilic than primary amines, leading to


.
Key Variables & Their Impact
VariableRecommendationScientific Rationale
Stoichiometry 0.8 – 0.9 eq of SulfateLimiting the electrophile is the only way to statistically prevent over-alkylation if

. Unreacted amine is easier to recycle than separating poly-alkylated byproducts.
Solvent System Biphasic (Toluene/Water) Water dissolves the inorganic base and washes away the leaving group (monoamyl sulfate), while the organic phase protects the reagent from rapid hydrolysis.
Base Choice

or

Strong bases (NaOH, KOH) promote elimination (pentene formation) and rapid hydrolysis. Carbonates buffer the pH effectively without driving E2 elimination.
Temperature 40°C – 60°C This compound is sterically bulkier than dimethyl sulfate (DMS). It requires mild heat to react, but exceeding 80°C drastically increases elimination risk.

Module 2: Troubleshooting Guide

This section uses a symptom-based approach. Find the issue you are observing to identify the root cause and solution.

Scenario A: "I am seeing significant amounts of Tertiary Amine (Over-alkylation)."

Diagnosis: The "Runaway Train" Effect.[1] The secondary amine product is more electron-rich (and thus more nucleophilic) than the starting primary amine. It competes for the remaining this compound.

Corrective Actions:

  • The "Reverse Addition" Technique: Do not dump the sulfate into the amine. Add the this compound dropwise to a solution containing the amine. This keeps the concentration of electrophile low relative to the nucleophile.

  • Adjust Equivalents: Reduce this compound to 0.85 equivalents . Accept lower conversion (e.g., 80%) to achieve high selectivity (95%).

  • Protonation Control (Advanced): If the pKa difference allows, run the reaction at a pH where the product (secondary amine) is protonated (inactive ammonium) while the starting material remains free.

Scenario B: "The reaction stalls at 50% conversion, and adding more reagent doesn't help."

Diagnosis: Reagent Hydrolysis or Acidification. Dialkyl sulfates hydrolyze in the presence of water/base.[2]



This generates acid (

), which protonates your amine, rendering it non-nucleophilic.

Corrective Actions:

  • Check pH: Ensure the aqueous phase pH remains >10 throughout the addition. If pH drops, the amine becomes an ammonium salt (

    
    ) and stops reacting.
    
  • Phase Transfer Catalyst (PTC): If using a biphasic system, add 1-2 mol% TBAB (Tetrabutylammonium bromide) . This transports the anionic nucleophile or hydroxide to the interface, speeding up alkylation relative to aqueous hydrolysis.

Scenario C: "I detect Pentene (alkene) in the headspace or GC."

Diagnosis: Hofmann Elimination. Under basic conditions and high heat, this compound acts as a base substrate for E2 elimination rather than


 substitution.

Corrective Actions:

  • Lower Temperature: Reduce reaction temperature by 10°C.

  • Switch Base: If using hydroxide (NaOH), switch to Carbonate (

    
    ) or Bicarbonate. Hydroxide is a hard base that promotes elimination; Carbonate is softer.
    

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use Dimethylformamide (DMF) to speed up the reaction? A: Yes, DMF will drastically increase the reaction rate (


 is faster in polar aprotic solvents). However , it also increases the rate of over-alkylation. Use DMF only if your substrate is extremely unreactive (e.g., an aniline with electron-withdrawing groups). For aliphatic amines, stick to Toluene or DCM.

Q: How do I quench the excess this compound safely? A: Unlike alkyl halides, sulfates are insidious.

  • Protocol: Add a solution of concentrated aqueous ammonia or 10% NaOH and stir vigorously at 50°C for 1 hour.

  • Validation: Verify the absence of sulfate ester via GC or TLC before disposal. The byproduct, sodium monoamyl sulfate, is water-soluble and relatively benign compared to the diester.

Q: Why this compound instead of Amyl Bromide? A: Sulfates are often "harder" electrophiles and can be more reactive toward nitrogen in sterically crowded environments. However, they are generally more toxic. If you can achieve the transformation with Amyl Bromide/Iodide, it is often safer, though alkyl iodides are more prone to elimination.

Module 4: Recommended Protocol (Biphasic)

This protocol is designed to balance selectivity with conversion.

Reagents:

  • Primary Amine (1.0 eq)

  • This compound (0.9 eq)

  • Toluene (10 volumes)

  • NaOH (20% aq. solution) or

    
     (2.0 eq solid)
    
  • TBAB (0.01 eq - optional)

Step-by-Step:

  • Charge the amine and Toluene into the reactor.

  • Add the base. If using aqueous NaOH, ensure vigorous stirring to create an emulsion.

  • Heat the mixture to 45°C.

  • Addition: Add this compound via syringe pump or dropping funnel over 2 to 4 hours .

    • Technical Note: Slow addition ensures the amine is always in excess relative to the alkylating agent, favoring mono-alkylation.

  • Post-Stir: Stir for an additional 2 hours at 45°C.

  • IPC (In-Process Control): Check HPLC/GC.

    • Target: <5% remaining this compound.

  • Quench: Add 2 equivalents of concentrated ammonium hydroxide solution. Stir 1 hour at 50°C to destroy traces of sulfate.

  • Workup: Separate phases. Wash organic phase with water and brine.[3] Dry over

    
    .
    

Module 5: Troubleshooting Logic Tree

Use this decision tree to navigate complex outcomes.

TroubleshootingTree Start Start: Analyze Reaction Mixture CheckProd Check Product Distribution Start->CheckProd OverAlk High Tertiary Amine (Over-Alkylation) CheckProd->OverAlk Poly-alkylated LowConv Low Conversion (High SM remaining) CheckProd->LowConv Stalled Byprod Unknown Peaks (Elimination/Hydrolysis) CheckProd->Byprod Impurities Sol1 Decrease Reagent Eq Slow Down Addition OverAlk->Sol1 Sol2 Check pH (is it <10?) Add Phase Transfer Cat. LowConv->Sol2 Sol3 Lower Temp Switch to Weaker Base Byprod->Sol3

Figure 2: Decision tree for common N-alkylation deviations.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

    • Context: Comprehensive review of N-alkylation methodologies and selectivity issues.
  • Roesky, P. W. (2000). "Catalytic Hydroamination and N-Alkylation." Journal of Organic Chemistry.
  • Wolfson, A., et al. (2009). "Replacement of organic solvents by water in the synthesis of secondary amines." Green Chemistry, 11, 190. Link

    • Context: Validates the use of biphasic/aqueous systems for alkyl
  • Shirakawa, S., et al. (2007). "Phase-Transfer Catalyzed N-Alkylation." Advanced Synthesis & Catalysis, 349(11-12). Link

    • Context: Provides the mechanistic basis for using PTC (TBAB)
  • Reeves, J. T., et al. (2013). "Development of a Selective N-Alkylation of an Imidazole." Organic Process Research & Development, 17(3), 432–437. Link

    • Context: Industrial case study on controlling alkylation selectivity via pH and stoichiometry.

Sources

Technical Support Center: Catalyst Selection for Enhancing Diamyl Sulfate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for catalyst selection in reactions involving diamyl sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound as an alkylating or sulfating agent. We will explore common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance the efficiency and selectivity of your reactions.

This compound is a potent electrophile, but its reactivity can be substrate-dependent, often requiring catalytic activation to achieve desired outcomes. Common issues such as slow reaction rates, undesirable side reactions like hydrolysis, and lack of selectivity between alkylation and sulfation can impede progress. This guide provides a structured, question-and-answer approach to troubleshoot these problems and make informed decisions on catalyst selection.

A critical note on safety: Dialkyl sulfates, including this compound and its common analog dimethyl sulfate, are toxic and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[1] Always have a quenching solution (e.g., aqueous ammonia or sodium hydroxide) ready for waste and spills.[2]

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during experiments with this compound. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction with this compound is sluggish, showing low conversion even after extended reaction times. How can I accelerate it?

A: Low reactivity is a frequent challenge, often stemming from poor interaction between the nucleophile and the electrophilic this compound. The solution lies in selecting an appropriate catalyst based on your reaction's phase conditions.

  • For Two-Phase (Heterogeneous) Systems: If your reaction involves reactants in two immiscible phases (e.g., an organic solvent and an aqueous base), the lack of interaction at the interface is the rate-limiting step. A Phase-Transfer Catalyst (PTC) is essential. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers, work by transporting the nucleophile from the aqueous or solid phase into the organic phase where this compound resides.[3][4] This transfer creates a highly reactive, "naked" anion in the organic phase, dramatically increasing the reaction rate.[3][5]

  • For Single-Phase (Homogeneous) Systems: If all reactants are soluble in a single solvent, a PTC is ineffective. Instead, catalysis can be achieved by activating the electrophile or the nucleophile.

    • Lewis Acid Catalysis: Dialkyl sulfates themselves can function as mild Lewis acid-type catalysts, activating carbonyl groups through noncovalent interactions.[6][7][8] For less reactive substrates, stronger Lewis acids may be required, but care must be taken to avoid promoting side reactions.

    • Base Catalysis: If your nucleophile is a weak acid (e.g., an alcohol or phenol), a strong, non-nucleophilic base can deprotonate it, increasing its nucleophilicity. However, this is often performed in a two-phase system, bringing us back to the need for a PTC.

Q2: I'm observing significant hydrolysis of my this compound, leading to the formation of amyl alcohol and sulfate salts, which complicates my workup. What causes this and how can I minimize it?

A: this compound hydrolysis is a competitive and often undesirable side reaction, particularly in the presence of water. The reaction is significantly accelerated by acidic conditions, which protonate a sulfate oxygen, making the amyl group a better leaving group for nucleophilic attack by water.[9]

Causality & Prevention Strategy:

  • Ensure Anhydrous Conditions: The most direct way to prevent hydrolysis is to eliminate water. Use thoroughly dried solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control the pH: While alkaline conditions are often used to deprotonate nucleophiles, the hydrolysis of sulfate diesters can still occur.[10][11] Avoid strongly acidic conditions unless required for a specific transformation, as this will markedly accelerate hydrolysis.[9]

  • Temperature Management: Higher temperatures can increase the rate of hydrolysis. Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation.

  • Proper Quenching: At the end of the reaction, any unreacted this compound must be safely destroyed. This is typically done by slowly adding the reaction mixture to a stirred, cold solution of aqueous ammonia or sodium hydroxide.[2] This controlled hydrolysis prevents the hazardous persistence of the alkylating agent.

Q3: My goal is O-sulfation, but I am primarily getting the O-alkylated product. How can I control the regioselectivity of the reaction?

A: This is a critical challenge rooted in the inherent nature of dialkyl sulfates. The primary reaction pathway involves nucleophilic attack on the electrophilic carbon of the amyl group (an SN2 reaction), leading to C-O bond cleavage and alkylation of the nucleophile.[10][12] Attack at the sulfur atom, which would lead to S-O bond cleavage and sulfation, is generally a much slower and less favorable process.

To achieve O-sulfation, the electrophilicity of the sulfur atom must be enhanced. A specialized catalytic approach is required:

  • Bisulfate Activation: A recently developed method utilizes tetrabutylammonium bisulfate (TBAHS) as a co-catalyst.[1] The proposed mechanism involves the interaction of the bisulfate anion with the dialkyl sulfate, which enhances the electrophilicity of the sulfur atom. This interaction facilitates the attack of the nucleophile (e.g., an alcohol or phenol) at the sulfur center, leading to the desired O-sulfated product. This method represents a significant advance in controlling the reactivity of dialkyl sulfates.[1]

Workflow for Shifting Selectivity from Alkylation to Sulfation

G start Goal: O-Sulfation with this compound check_reagent Standard Conditions (Base, PTC if needed) start->check_reagent result Result: Primarily O-Alkylation check_reagent->result explanation Reason: Nucleophilic attack occurs at Carbon (C-O cleavage). This is the kinetically favored pathway. result->explanation Why? solution Solution: Activate the Sulfur Atom explanation->solution protocol Implement Bisulfate Activation Protocol: - Add this compound - Add Substrate (Alcohol/Phenol) - Add Tetrabutylammonium Bisulfate (TBAHS) solution->protocol How? outcome Desired Outcome: Preferential O-Sulfation protocol->outcome

Caption: Decision workflow for achieving O-sulfation.

Part 2: Catalyst Selection FAQs

This section provides a deeper dive into choosing the right catalyst for your specific experimental setup.

Q4: What are Phase-Transfer Catalysts (PTCs) and how do I choose one for my reaction with this compound?

A: A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[3] In the context of this compound reactions, a PTC is typically used to transport an anionic nucleophile (Nu⁻), generated in an aqueous basic solution, into the organic phase containing the this compound.

Mechanism of Action: The catalytic cycle involves the PTC cation (Q⁺) forming an ion pair (Q⁺Nu⁻) with the nucleophile at the liquid-liquid interface. This ion pair is soluble in the organic phase due to the lipophilic nature of the PTC's organic groups. In the organic phase, the "naked" nucleophile is highly reactive and attacks the this compound. The resulting product stays in the organic phase, and the PTC, now paired with the leaving group anion, returns to the interface to begin a new cycle.

PTC Catalytic Cycle for Alkylation

G cluster_aq Aqueous Phase cluster_org Organic Phase Na_Nu Na⁺ Nu⁻ (Nucleophile Salt) Q_Nu Q⁺ Nu⁻ (Reactive Ion Pair) Na_Nu->Q_Nu 1. Ion Exchange Na_X Na⁺ X⁻ (Byproduct Salt) Amyl_X This compound (Amyl-X) Amyl_X->Q_Nu Amyl_Nu Product (Amyl-Nu) Q_Nu->Amyl_Nu 2. Nucleophilic Attack Q_X Q⁺ X⁻ (Catalyst-Byproduct Pair) Q_Nu->Q_X 3. Product Formation Q_X->Na_X 4. Catalyst Regeneration Q_X->Amyl_Nu interface ----------------- Phase Interface -----------------

Sources

Technical Support Center: Diamyl Sulfate (DAS) Stability & Control

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Process Safety & Genotoxic Impurity Management Status: Active Version: 2.6 (Current)

Introduction: The "Hidden" Impurity

Welcome to the technical support portal for Diamyl Sulfate (DAS). As a dialkyl sulfate, DAS is a potent alkylating agent and a structural alert for genotoxicity (GTI). Unlike its lighter homologs (dimethyl and diethyl sulfate), DAS presents unique challenges due to its lipophilicity and slower hydrolysis kinetics .

This guide addresses the stability of DAS under varying reaction conditions, providing actionable protocols for detection, control, and decontamination.

Module 1: Stability Profile & Degradation Mechanisms

Thermal Stability (Storage & Processing)

Core Concept: Pure DAS is relatively stable at ambient temperatures only if anhydrous.

  • The Threat: Autocatalytic Decomposition.

    • Trace moisture initiates hydrolysis, generating Sulfuric Acid (

      
      ) and Amyl Alcohol.
      
    • The generated acid catalyzes further decomposition and can lead to charring or polymerization at temperatures >140°C.[1]

  • Guidance:

    • Storage: Store under inert gas (

      
       or Argon) at <25°C.
      
    • Processing: Avoid distillation of reaction mixtures containing DAS residues without prior quenching; "pot residue" explosions are a known risk with dialkyl sulfates.[1]

Hydrolytic Stability (The Biphasic Trap)

Critical Insight: Unlike Dimethyl Sulfate (DMS), which is somewhat water-soluble, this compound is highly lipophilic.

  • The Issue: In aqueous biphasic systems (e.g., toluene/water washes), DAS partitions into the organic phase.

  • Consequence: Hydrolysis is strictly interfacial or limited by mass transfer.[1] A standard aqueous wash at neutral pH will NOT effectively remove DAS, even if the theoretical half-life suggests otherwise.

  • pH Dependency:

    • Acidic (pH < 3): Rapid hydrolysis, but reversible if alcohol concentration is high.[1]

    • Neutral (pH 6-8): Extremely slow (metastable).

    • Basic (pH > 10): Rapid, irreversible hydrolysis (Saponification).[1]

Visualizing the Degradation Pathway

The following diagram illustrates the degradation routes of DAS, highlighting the difference between acid-catalyzed equilibrium and base-mediated destruction.

DAS_Degradation cluster_conditions Reaction Environment DAS This compound (Lipophilic) MAS Monoamyl Sulfate (Amphiphilic) DAS->MAS Hydrolysis (Slow step) OH- or H+ Ether Diamyl Ether (Side Product) DAS->Ether Thermal Decomp (>140°C) Products Sulfuric Acid + 2 Amyl Alcohol MAS->Products Hydrolysis (Fast) Irreversible in Base

Figure 1: Hydrolytic and thermal degradation pathways of this compound.[1] Note the intermediate Monoamyl Sulfate.[1]

Module 2: Troubleshooting & FAQs

Scenario A: "I washed my reaction with water, but DAS is still present."

Diagnosis: Mass Transfer Limitation. Because DAS is hydrophobic, it hides in the organic solvent. Water washes only hydrolyze the tiny fraction of DAS dissolved in the aqueous phase. Protocol:

  • Switch Reagent: Use a nucleophile that is soluble in the organic phase or use a Phase Transfer Catalyst (PTC).

  • Recommended Wash: 10% Aqueous Ammonium Hydroxide (

    
    ) or 1M NaOH with 1-2% Tetrabutylammonium bromide (TBAB).
    
  • Agitation: High-shear mixing is required to maximize interfacial area.

Scenario B: "I see a DAS peak in my GC-MS, but I didn't use it in synthesis."

Diagnosis: Analytical Artifact (In-situ Formation). If your reaction involves Amyl Alcohol and Sulfuric Acid (or sulfonic acids), DAS can form inside the hot GC injector port. Validation Test:

  • Lower the GC injector temperature by 50°C.

  • If the DAS peak area decreases significantly, it is likely an artifact.

  • Solution: Derivatize the sample (e.g., silylation of the alcohol) before injection to remove the precursors.

Module 3: Decontamination & Quenching Protocols

When disposing of waste or quenching reactions, relying on water alone is unsafe. The following agents are ranked by efficacy based on kinetic data for dialkyl sulfates.

Quenching AgentMechanismEfficiencyNotes
Sodium Thiosulfate (

)
Nucleophilic Substitution (Soft-Soft)High The gold standard. Forms non-toxic Bunte salts.[1] Reaction is rapid and exothermic.[1]
Ammonium Hydroxide (

)
AminolysisMedium-High Good for organic-soluble systems. Forms amyl amine and sulfate.
Sodium Hydroxide (NaOH) Hydrolysis (Hard Nucleophile)Medium Slower than thiosulfate. Requires PTC if DAS is in organic solvent.[1]
Water HydrolysisLow NOT RECOMMENDED for process quenching due to slowness and phase separation issues.[1]
Standard Operating Procedure: Thiosulfate Quench
  • Prepare a solution of 10% Sodium Thiosulfate in water (approx. 0.6M).[1]

  • Ensure the quench solution volume is at least 20% of the organic reaction volume.

  • Add the reaction mixture slowly to the quench solution (control exotherm).

  • Stir vigorously for 60 minutes at ambient temperature.

  • Verification: Check pH. If pH < 7, add carbonate to neutralize generated acid, as thiosulfate decomposes in strong acid.[1]

Module 4: Analytical Troubleshooting Logic

Use this decision tree to resolve stability and detection issues in the lab.

DAS_Troubleshooting Start Issue: DAS Detected in Product/Waste CheckPhase Is the sample Biphasic? Start->CheckPhase Biphasic_Yes Yes CheckPhase->Biphasic_Yes Biphasic_No No (Homogeneous) CheckPhase->Biphasic_No MassTransfer Action: Add PTC (TBAB) & Increase pH > 10 Biphasic_Yes->MassTransfer CheckInjector Action: Check GC Injector Temp (Artifact Check) Biphasic_No->CheckInjector Quench Apply Thiosulfate Quench Protocol MassTransfer->Quench Artifact_Test Does Peak Drop at Lower Temp? CheckInjector->Artifact_Test RealImpurity Conclusion: Real Impurity Artifact_Test->RealImpurity No FakeImpurity Conclusion: GC Artifact Artifact_Test->FakeImpurity Yes RealImpurity->Quench

Figure 2: Decision matrix for distinguishing between mass-transfer limitations, real impurities, and analytical artifacts.

References

  • Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Alkyl Sulfonate Esters." Organic Process Research & Development, 2009. (Context: General mechanism of sulfonate/sulfate ester formation and stability).

  • Elder, D. P., et al. "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 2010. (Context: Stability and regulatory control of genotoxic impurities).

  • Lunn, G., & Sansone, E. B. "Destruction of Hazardous Chemicals in the Laboratory." Wiley-Interscience, 1994.
  • Lee, H., et al. "Artifact formation during gas chromatographic-mass spectrometric analysis of methylsulfinyl-containing metabolites." Drug Metabolism and Disposition, 2005. (Context: Thermal degradation of sulfur compounds in GC injectors).

  • Robinson, D. I. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective." Organic Process Research & Development, 2010. (Context: Strategies for purging alkylating agents).

Sources

Technical Support Center: Monitoring Diamyl Sulfate Reaction Progress by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring Diamyl Sulfate (Dipentyl Sulfate) Reaction Progress Ticket Type: Method Development & Troubleshooting Audience: Chemical Researchers & Process Chemists

Core Directive & Safety Warning

WARNING: HIGH HAZARD CHEMICAL this compound (Dipentyl sulfate) is a potent alkylating agent, structurally analogous to dimethyl sulfate. It is classified as acutely toxic and corrosive (Skin Corr.[1] 1C, Eye Dam. 1) [1, 2].[1][2][3][4][5][6][7][8]

  • Genotoxicity: Treat as a potential mutagen/carcinogen.

  • Inhalation: Do not inhale vapors. All TLC operations, including development and staining, must be performed inside a certified fume hood.

  • Disposal: All TLC plates and capillaries contacting this compound must be quenched (e.g., with aqueous ammonia or NaOH) before disposal.

Technical Protocol: The Visualization Challenge

The Issue: Users frequently report "invisible spots" when monitoring this compound reactions. The Cause: this compound (


) possesses an aliphatic structure with no conjugated 

-systems. It is UV-inactive. It will not absorb at 254 nm unless contaminated. Standard UV monitoring will only show your substrate (if aromatic) and fail to track the reagent or aliphatic products.
Standard Operating Procedure (SOP) for Visualization

To successfully monitor this reaction, you must use Chemical Derivatization (Staining) .

Visualization MethodEfficacyMechanismProtocol
UV (254 nm) Innefective Fluorescence quenchingOnly visualizes aromatic substrates. Do not rely on this.
Iodine Chamber (

)
High Reversible complexationPlace dried plate in

vapor. This compound appears as a brown/yellow spot.
PMA / CAM Stain High Oxidation/CharringDip in Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM). Heat at 150°C. Spots char blue/black.
Pinacryptol Yellow Specific Ion-pair fluorescenceSpecific for alkyl sulfates/surfactants. Spray and view under UV-366 nm (Long wave).[9] Spots fluoresce orange/yellow [3].[7]
Experimental Workflow

Below is the validated workflow for sampling an alkylation reaction involving this compound.

TLC_Monitoring_Workflow Start Reaction Mixture Sample 1. Micro-Sampling (10-20 µL) Start->Sample Quench 2. Mini-Workup (Partition EtOAc/H2O) Sample->Quench Remove Acid/Salt Spot 3. Spotting (Co-spot with SM) Quench->Spot Organic Layer Elute 4. Elution (Non-polar System) Spot->Elute Stain 5. Staining (PMA or Iodine) Elute->Stain Dry First! Analysis 6. Analysis Stain->Analysis

Figure 1: Optimized workflow for monitoring alkyl sulfate reactions. The "Mini-Workup" step is critical to prevent acid streaks from hydrolysis byproducts.

Troubleshooting Guide (FAQ)
Q1: I see my starting material (SM) under UV, but I cannot locate the this compound or the Product.

Diagnosis: Lack of chromophore. Solution:

  • Switch to Staining: You must use a destructive stain.

    • Iodine: Good for quick checks. The lipophilic pentyl chains of this compound interact strongly with iodine vapor.

    • PMA (Phosphomolybdic Acid): The most robust general stain. Dip and heat until spots appear.[4][7]

  • Reference Standard: Always run a lane of pure this compound (diluted in EtOAc) to identify its Rf. It typically runs higher (less polar) than the corresponding alcohol substrate.

Q2: The TLC plate shows severe streaking or "comet" tails.

Diagnosis: Hydrolysis or Acidic degradation. Dialkyl sulfates can hydrolyze to form monoamyl sulfate and sulfuric acid (


). These acidic byproducts interact strongly with the silica (which is slightly acidic), causing streaking.
Solution: 
  • Mini-Workup: Do not spot the raw reaction mixture. Take 20 µL of reaction mix, add into a small vial with 0.5 mL EtOAc and 0.5 mL saturated

    
     (aq). Vortex, let layers separate, and spot the top organic layer . This neutralizes the acid.
    
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your elution solvent to neutralize silica acidity.

Q3: My product and this compound are co-eluting.

Diagnosis: Similar Polarity. this compound is a dialkyl ester, which is relatively non-polar. If your product is an alkylated ether or ester, their Rf values may be very close. Solution:

  • Optimize Solvent:

    • Standard: Hexane:Ethyl Acetate (9:1 or 8:2).

    • Alternative: Toluene:Acetone (95:5). Toluene often provides better separation for aliphatic esters than alkanes.

  • Use Specific Stains: If available, use Pinacryptol Yellow .[7] It is highly specific for the sulfate/sulfonate functionality and may differentiate the reagent from the product based on fluorescence intensity [3].

Q4: The this compound spot is disappearing over time in the sample vial.

Diagnosis: Hydrolysis. If you prepare a TLC standard of this compound in a "wet" solvent (like undried ethanol or ether) or leave it exposed to humid air, it will hydrolyze to amyl alcohol and sulfuric acid. Solution:

  • Prepare fresh standards in anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Use the standard immediately.

Decision Logic: Selecting the Right Visualization

Use this logic tree to determine the appropriate visualization method for your specific reaction matrix.

Stain_Selection_Logic Start Select Visualization Method Q1 Is the Substrate Aromatic? Start->Q1 UV Use UV (254nm) (Only sees Substrate) Q1->UV Yes Q2 Need to see this compound? Q1->Q2 No / Incomplete Info UV->Q2 To check Reagent Iodine Iodine Chamber (Reversible, Rapid) Q2->Iodine Quick Check PMA PMA / CAM Stain (Permanent, High Sensitivity) Q2->PMA Record Keeping Pinacryptol Pinacryptol Yellow (Specific for Sulfates) Q2->Pinacryptol High Specificity Needed

Figure 2: Decision matrix for selecting visualization reagents based on substrate chemistry and monitoring needs.

Reference Data

Table 1: Estimated Rf Values (Solvent: Hexane/EtOAc 8:2) Note: Values are approximate and depend on silica activity.

CompoundPolarity ClassEstimated RfVisualization
This compound Lipophilic Ester0.60 - 0.75Iodine / PMA
Amyl Alcohol (Hydrolysis Product)Polar Alcohol0.25 - 0.35PMA / KMnO4
Monoamyl Sulfate Ionic/Acidic0.00 - 0.10 (Baseline)Pinacryptol Yellow
Alkylated Product Ether/Ester0.50 - 0.80Iodine / PMA
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13459933, this compound. Retrieved February 2, 2026 from [Link]

  • ECHA (European Chemicals Agency). Substance Information: this compound.[1][2] Retrieved February 2, 2026 from [Link]

  • Reich, E., & Schibli, V. (2007).High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. (Specific reference to Pinacryptol Yellow for sulfate detection). Thieme Medical Publishers. (Context verified via search snippets on TLC reagents [1.1, 1.8]).

Sources

Technical Support Center: Quenching Unreacted Diamyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling and neutralizing diamyl sulfate in research and development settings. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the safe and effective quenching of residual this compound in your reaction mixtures. As a potent alkylating agent, complete neutralization of this reagent is critical for experimental success, personnel safety, and environmental responsibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is quenching it after a reaction crucial?

This compound ((C₅H₁₁)₂SO₄) is an organic compound classified as a dialkyl sulfate.[1] Like its more common analogues, dimethyl sulfate (DMS) and diethyl sulfate (DES), it is a powerful alkylating agent used to introduce amyl groups onto various nucleophilic substrates.

Quenching is the process of neutralizing or destroying any unreacted reagent remaining after the desired transformation is complete. This step is critical for several reasons:

  • Safety: Dialkyl sulfates are a class of compounds known for their high toxicity, and many are suspected carcinogens.[2] Leaving unreacted this compound in a mixture poses a significant health risk during workup, purification, and handling of the final product.

  • Reaction Specificity: If not quenched, the residual alkylating agent can continue to react, potentially leading to over-alkylation of the desired product or reaction with solvents and other species during subsequent steps, reducing yield and purity.

  • Waste Disposal: Hazardous waste streams containing reactive alkylating agents require specialized and costly disposal procedures. Decomposing the reagent into less hazardous byproducts simplifies waste management.

Q2: What is the fundamental chemistry behind quenching this compound?

The quenching of this compound proceeds via a nucleophilic substitution (Sɴ2) reaction.[3] A quenching agent, which is a nucleophile (Nu⁻), attacks one of the amyl groups, displacing the amyl sulfate anion as a leaving group. This process effectively destroys the alkylating capability of the this compound.

The most common quenching agents are aqueous bases like sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or sodium carbonate (Na₂CO₃).[4] In these cases, the nucleophile (hydroxide ion, ammonia, or water) attacks the electrophilic carbon adjacent to the sulfate oxygen.

  • With Hydroxide (e.g., NaOH): The reaction yields amyl alcohol and sodium amyl sulfate. The sodium amyl sulfate can be further hydrolyzed to amyl alcohol and sodium sulfate.

  • With Ammonia (NH₄OH): The reaction produces a mixture of amyl-substituted amines (amylamine, diamylamine, etc.) and amyl alcohol.[4]

  • With Water (Hydrolysis): this compound reacts with water, but the rate can be slow.[3][5] The reaction produces amyl alcohol and amylsulfuric acid, which in turn lowers the pH and can catalyze further hydrolysis.[6] Basic conditions significantly accelerate this process.[7]

Q3: What are the primary byproducts of a successful quench?

The byproducts depend on the quenching agent used:

  • Aqueous Base (NaOH, Na₂CO₃): The primary organic byproduct is amyl alcohol . The inorganic byproduct is a salt, typically sodium sulfate . These are generally easy to separate from an organic product layer during an aqueous workup.

  • Ammonium Hydroxide: The byproducts include amyl alcohol and various amyl amines .[4] These amines are basic and may be more difficult to separate from certain products.

  • Water/Aqueous Acid: The products are amyl alcohol and sulfuric acid .

It is crucial to consider the properties of these byproducts and their potential impact on the purification of your target compound when selecting a quenching agent.

Troubleshooting Guide

Q4: My quench seems incomplete, and I suspect residual this compound. What went wrong and what should I do?

Common Causes:

  • Insufficient Stoichiometry: Not enough quenching agent was added to react with all the excess this compound.

  • Poor Mass Transfer (Biphasic Systems): this compound is typically in an organic phase, while the quenching agent is in an aqueous phase. If mixing is not vigorous enough, the reaction can be extremely slow as it is limited to the interface between the two layers.[5]

  • Insufficient Reaction Time: The quenching reaction, especially in a poorly mixed biphasic system, may require a longer duration than anticipated. For some dialkyl sulfates in immiscible solvents, a complete quench can take a full day.[4]

Solutions & Corrective Actions:

  • Increase Stirring: Ensure the reaction mixture is being stirred at a high enough rate to create a fine emulsion, maximizing the surface area between the organic and aqueous phases.

  • Add More Quencher: Add another portion of the aqueous quenching solution. A significant excess (e.g., 5-10 equivalents relative to the initial excess of this compound) is often recommended.

  • Extend Reaction Time: Allow the vigorously stirred mixture to react for a longer period. An overnight stir at room temperature is a common practice to ensure completion.

  • Confirmation of Completion: Do not rely on visual cues. The absence of this compound must be confirmed analytically. The most reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] This is a critical step before proceeding with solvent removal or further purification.

Q5: The quenching process is highly exothermic and difficult to control. How can I manage this?

Common Cause:

  • Rapid Addition of Quenching Agent: The hydrolysis and neutralization of dialkyl sulfates are often highly exothermic. Adding the quenching solution too quickly can cause a rapid temperature spike, leading to boiling of low-boiling solvents and a potential loss of control.[5]

Solutions & Corrective Actions:

  • Pre-cool the Reaction Mixture: Before beginning the quench, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Slow, Controlled Addition: Add the quenching solution dropwise via an addition funnel. Monitor the internal temperature of the flask with a thermometer throughout the addition.

  • Use a Dilute Quenching Solution: Using a more dilute solution of your quenching agent (e.g., 1 M NaOH instead of 5 M) can help dissipate the heat more effectively.

  • Ensure Adequate Headspace: Use a flask that is large enough (e.g., no more than half full) to contain any potential splashing or rapid bubbling.

Q6: I've formed a persistent emulsion during the aqueous workup after the quench. How can I break it?

Common Cause:

  • Formation of Surfactant-like Byproducts: The quenching process generates salts and alcohols that can act as surfactants, stabilizing emulsions between the organic and aqueous layers, especially with vigorous agitation.

Solutions & Corrective Actions:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of a filter aid like Celite®. This can physically disrupt the emulsified particles.

  • Reduce Agitation: In the separatory funnel, gently rock or invert the funnel rather than shaking it vigorously.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to resolve the emulsion.

Comparative Analysis of Common Quenching Agents

FeatureSodium Hydroxide (NaOH)Ammonium Hydroxide (NH₄OH)Sodium Carbonate (Na₂CO₃)
Reactivity Very high; fast reaction.High; forms multiple amine byproducts.[4]Moderate; safer to handle than NaOH.
Byproducts Amyl alcohol, sodium sulfate.Amyl alcohol, amyl amines.[4]Amyl alcohol, sodium sulfate, CO₂ gas.
Safety Caustic, causes severe burns. Highly exothermic reaction.[5]Caustic, strong odor. Byproducts can be toxic.Less caustic than NaOH. Generates gas (potential for pressure buildup).
Workup Simple liquid-liquid extraction.May require acidic washes to remove basic amine byproducts.Gas evolution must be carefully managed.
Best For General purpose, when amine byproducts are undesirable.Situations where the reaction product is stable to ammonia and amine byproducts are acceptable or easily removed.Reactions sensitive to strong bases; provides a milder quenching condition.

Recommended Quenching Protocol: Aqueous Sodium Hydroxide

This protocol provides a standardized method for quenching unreacted this compound in a typical organic reaction solvent (e.g., Toluene, THF, DCM).

Safety First:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (butyl rubber is often recommended for dialkyl sulfates).[5]

  • Have an appropriate spill kit ready.

Materials:

  • Reaction mixture containing unreacted this compound.

  • 1 M Sodium Hydroxide (NaOH) aqueous solution.

  • Ice-water bath.

  • Addition funnel.

  • Internal thermometer.

Procedure:

  • Cool the Reaction: Once your primary reaction is complete, cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Prepare for Addition: Equip the flask with an addition funnel and an internal thermometer.

  • Slow Addition of Quencher: Slowly add the 1 M NaOH solution dropwise from the addition funnel into the vigorously stirred reaction mixture.

  • Monitor Temperature: Carefully monitor the internal temperature. Maintain the temperature below 20 °C throughout the addition. If the temperature rises, pause the addition until it cools down.

  • Stir Vigorously: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir vigorously for a minimum of 3 hours. For biphasic systems, an overnight stir is recommended to ensure complete destruction of the this compound.[4]

  • Confirm Completion: Take a small, representative sample from the organic layer for analysis by an appropriate method (e.g., GC-MS) to confirm that no this compound remains. This step is mandatory.

  • Workup: Once the quench is confirmed to be complete, transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the reaction solvent (e.g., 2 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with water, followed by saturated aqueous sodium chloride (brine).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Workflow for Quenching and Verification

The following diagram illustrates the logical workflow for the safe and effective quenching of this compound.

G cluster_prep Preparation cluster_quench Quenching cluster_verify Verification (Critical Step) cluster_workup Workup & Isolation A Reaction Complete B Cool Reaction Mixture to 0-5 °C A->B C Slowly Add Aqueous Quencher B->C D Monitor Temperature (< 20 °C) C->D E Stir Vigorously (3-24 hours) D->E F Sample Organic Layer for Analysis (GC-MS) E->F G This compound Detected? F->G H Return to Quenching Step (Add More Quencher / Time) G->H Yes I Proceed to Aqueous Workup (Separate Layers) G->I No H->E J Dry & Concentrate Organic Phase I->J K Crude Product Isolated J->K

Caption: Workflow for quenching unreacted this compound.

References

  • StackExchange. (2015). How does dimethyl sulfate react with water to produce methanol? Chemistry Stack Exchange. Available at: [Link]

  • Guthrie, J. P., & Cullimore, P. A. (2004). A mechanistic study of the alkaline hydrolysis of diaryl sulfate diesters. The Journal of Organic Chemistry, 69(26), 9043–9048. Available at: [Link]

  • Google Patents. (n.d.). Method for detecting residual reagent dimethyl sulfate in medicine.
  • Chromatographia. (2024). Determination of Residual Dimethyl Sulfate in Cephalosporin Using HS-SPME/GC-MS. Chromatographia. Available at: [Link]

  • Journal of Chromatography A. (2013). Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry. Journal of Chromatography A, 1293, 105-109. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • PubChem, NIH. (n.d.). Diamyl sulfide. Available at: [Link]

  • Reddit. (2019). Quenching dimethyl sulfate. r/chemhelp. Available at: [Link]

  • Hu, H., & York, D. M. (2018). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of organic chemistry. Available at: [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie. (n.d.). Analytical method for the determination of dimethyl sulfate. Available at: [Link]

  • Scholars Research Library. (2020). Trace Level Determination of Residual Dimethyl Sulphate (PGI) in Tipiracil Hydrochloride Drug Substance by Gas Chromatography. Der Pharmacia Lettre, 12(5), 18-31. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (1985). Validation of techniques for the destruction of dimethyl sulfate. Journal of the American Chemical Society, 107(2), 338-341. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Diamyl Sulfate and Amyl Halides for Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. The choice of alkylating agent is critical, directly influencing reaction efficiency, selectivity, and the overall safety and scalability of a process. Among the diverse array of available reagents, diamyl sulfates and amyl halides are two prominent classes used to introduce the five-carbon amyl (or pentyl) group.

This guide provides an in-depth, objective comparison of diamyl sulfate and amyl halides (amyl chloride, amyl bromide, amyl iodide) as alkylating agents. We will delve into their reactivity, mechanistic nuances, practical applications, and safety profiles, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

Physicochemical Properties: A At-a-Glance Comparison

The physical properties of an alkylating agent dictate its handling, reaction setup, and purification strategy. Below is a summary of the key properties for this compound and the common amyl halides.

PropertyThis compound1-Chloropentane1-Bromopentane1-Iodopentane
Molecular Formula C₁₀H₂₂O₄S[1]C₅H₁₁ClC₅H₁₁BrC₅H₁₁I
Molecular Weight 222.34 g/mol 106.59 g/mol 151.04 g/mol 198.04 g/mol
Boiling Point 134-136 °C (est.)108 °C129.6 °C156 °C
Density ~1.0 g/mL (est.)0.88 g/mL1.22 g/mL1.52 g/mL
Solubility Reacts with waterInsoluble in waterInsoluble in waterInsoluble in water
Physical Form Colorless to light yellow liquidColorless liquidColorless liquidColorless liquid

Reactivity and Mechanistic Considerations

Both this compound and amyl halides primarily function as electrophiles in bimolecular nucleophilic substitution (Sₙ2) reactions. The core difference in their performance lies in the nature of the leaving group, which fundamentally dictates their reactivity.

The Sₙ2 Pathway: A Common Ground

The Sₙ2 mechanism involves a backside attack on the electrophilic carbon by a nucleophile, proceeding through a single, concerted transition state. This pathway is favored for primary alkyl electrophiles like the amyl group, minimizing competing elimination reactions.[2][3]

SN2_Mechanism Nu Nu⁻ TS [Nu---C---LG]‡ Nu->TS Backside Attack Substrate H₃C(CH₂)₃-CH₂-LG Substrate->TS Product Nu-CH₂(CH₂)₃-CH₃ TS->Product LG LG⁻ TS->LG Leaving Group Departs

Caption: General Sₙ2 mechanism for alkylation.

This compound: The Power of a Superior Leaving Group

Dialkyl sulfates, such as this compound, are exceptionally potent alkylating agents.[4][5] Their high reactivity stems from the excellent leaving group ability of the alkyl sulfate anion (Amyl-OSO₃⁻). This anion is highly stabilized by resonance, making its departure from the transition state energetically favorable.

One molecule of this compound possesses two amyl groups. The first is transferred rapidly. While the second can theoretically be transferred, the resulting amyl sulfate anion is a significantly weaker alkylating agent, and this subsequent reaction is often impractically slow.

Amyl Halides: A Tale of Halogen Reactivity

Amyl halides are classic, workhorse alkylating agents.[6] Their reactivity is directly correlated to the leaving group ability of the halide ion, which improves with increasing size and polarizability and decreasing basicity. This results in a clear reactivity trend:

Amyl Iodide > Amyl Bromide > Amyl Chloride

  • Iodide (I⁻): An excellent leaving group, making amyl iodide the most reactive of the halides.

  • Bromide (Br⁻): A very good leaving group, offering a balance of high reactivity and stability.

  • Chloride (Cl⁻): A good leaving group, but significantly less reactive than bromide or iodide, often requiring more forcing conditions (higher temperatures, stronger bases, or catalysts).

Leaving_Group_Comparison Sulfate This compound (C₅H₁₁)₂SO₄ Sulfate_LG Amyl Sulfate Anion C₅H₁₁OSO₃⁻ Excellent Leaving Group Sulfate->Sulfate_LG Reacts to yield Halides Amyl Halides C₅H₁₁-X Halide_I Iodide (I⁻) Excellent Halides->Halide_I X = Halide_Br Bromide (Br⁻) Very Good Halides->Halide_Br X = Halide_Cl Chloride (Cl⁻) Good Halides->Halide_Cl X =

Caption: Comparison of leaving groups from the reagents.

Scope of Application and Selectivity

Both reagent classes are versatile for the alkylation of a wide range of nucleophiles, including oxygen (O-alkylation), nitrogen (N-alkylation), and sulfur (S-alkylation) centers.

  • O-Alkylation (Ether Synthesis): The Williamson ether synthesis, a benchmark method, typically employs an alkyl halide to alkylate an alkoxide or phenoxide.[2][7] this compound is also highly effective, particularly for alkylating phenols and carboxylic acids, often under milder conditions than amyl chloride or bromide.[8]

  • N-Alkylation of Amines: A significant challenge in N-alkylation is controlling the degree of substitution. Both amyl halides and this compound can lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts from a primary amine.[9] Careful control of stoichiometry (using an excess of the amine) and reaction conditions is crucial to favor mono-alkylation.

  • Chemoselectivity: In molecules with multiple nucleophilic sites, such as phenolic acids, dialkyl sulfates can sometimes offer superior chemoselectivity. For instance, dimethyl sulfate has been shown to selectively alkylate a carboxylic acid in the presence of a phenol under specific conditions.[10] This level of selectivity is often harder to achieve with the more broadly reactive alkyl halides.

Experimental Protocols: A Self-Validating Approach

To provide a practical comparison, we present two detailed protocols for the amylation of a model substrate, 4-acetamidophenol, the active ingredient in Tylenol. This reaction is analogous to the widely taught synthesis of Phenacetin.

Protocol 1: Amylation using 1-Bromopentane (Williamson Ether Synthesis)

This protocol represents a classic and robust method characterized by straightforward execution and work-up.

Objective: To synthesize N-(4-pentyloxyphenyl)acetamide.

Materials:

  • 4-Acetamidophenol (0.50 g, 3.31 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (0.69 g, 5.0 mmol)

  • 1-Bromopentane (0.55 mL, 4.47 mmol)

  • Acetone (15 mL)

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetamidophenol, potassium carbonate, and acetone.

  • Reagent Addition: Begin stirring the suspension. Add 1-bromopentane to the flask via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-65 °C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Amylation using this compound

This protocol leverages the high reactivity of the sulfate reagent but demands stringent safety precautions.

Objective: To synthesize N-(4-pentyloxyphenyl)acetamide.

Materials:

  • 4-Acetamidophenol (0.50 g, 3.31 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (0.69 g, 5.0 mmol)

  • This compound (0.77 g, 3.46 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • Setup: (WORK IN A CERTIFIED CHEMICAL FUME HOOD) To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidophenol, potassium carbonate, and DMF.

  • Reagent Addition: Stir the suspension. Using a glass syringe, carefully and slowly add the this compound dropwise to the mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. The higher reactivity of this compound often negates the need for heating. Monitor the reaction progress by TLC.

  • Quenching: (CAUTION: POTENTIALLY HAZARDOUS) Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1-2 mL of concentrated ammonium hydroxide solution to quench any unreacted this compound. Stir for 30 minutes.

  • Work-up: Pour the reaction mixture into 50 mL of cold water. A precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol/water if necessary.

Experimental_Workflow Start Setup: Combine Substrate, Base, Solvent Add_Reagent Add Alkylating Agent (Amyl Halide or this compound) Start->Add_Reagent React Reaction (Heating for Halide, RT for Sulfate) Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Work-up (Filter or Aqueous Quench) Monitor->Workup Complete Isolate Isolate Crude Product (Rotovap or Filtration) Workup->Isolate Purify Purify (Recrystallization) Isolate->Purify End Pure Product Purify->End

Caption: Generalized workflow for the alkylation experiments.

Safety, Handling, and Byproduct Management

The most significant divergence between these two classes of reagents is their safety profile.

FeatureThis compoundAmyl Halides
Toxicity Extremely High. Potent alkylating agent for biological macromolecules (DNA, proteins). Suspected carcinogen. Corrosive to skin, eyes, and respiratory tract.[11][12]Moderate. Irritants. Amyl iodide can be a lachrymator. Less systemically toxic than dialkyl sulfates.
Handling Strict engineering controls required. Must be handled in a chemical fume hood with appropriate PPE (gloves, goggles, lab coat). Avoid inhalation and skin contact.[11]Standard laboratory precautions. Should be handled in a well-ventilated area or fume hood.
Quenching Unreacted material must be quenched with a nucleophilic solution (e.g., ammonia, thiosulfate) before work-up.Generally stable. No special quenching required.
Byproducts Amylsulfuric acid and inorganic sulfates. Water-soluble and require appropriate aqueous waste disposal.Inorganic halide salts (e.g., KBr, KCl). Generally non-hazardous and easily removed by filtration or aqueous extraction.
Environmental Considered environmentally hazardous.[8]Halogenated organic compounds can be environmentally persistent. Disposal must follow local regulations.

Summary: this compound vs. Amyl Halides

AspectThis compoundAmyl Halides
Reactivity Very High to Excellent. Often allows for milder reaction conditions (lower temp, shorter time).Good to Excellent. Reactivity order: I > Br > Cl. May require heating or longer reaction times.[13]
Cost & Availability Generally more expensive and less commonly available than halides.Readily available from major chemical suppliers and more cost-effective.
Safety Profile Poor. Extremely toxic and a suspected carcinogen, requiring specialized handling.[10]Favorable. Moderately hazardous, manageable with standard laboratory safety protocols.
Reaction Work-up More complex. Requires a dedicated quenching step and careful handling of aqueous waste.Simple. Byproducts are typically inorganic salts that are easily removed.
Key Advantage High reactivity for sluggish or sensitive substrates.Safety, cost, simplicity, and scalability.
Key Disadvantage Extreme toxicity and handling concerns.Lower reactivity (especially for chloride) may lead to incomplete reactions or require harsher conditions.

Conclusion and Recommendations

The decision between using this compound and amyl halides is a critical exercise in balancing chemical reactivity with practical constraints of safety, cost, and scalability.

This compound is a specialist's tool. Its formidable reactivity makes it an excellent choice for difficult alkylations, such as those involving sterically hindered substrates or temperature-sensitive molecules where forcing conditions are not an option. However, its use is predicated on the availability of stringent safety infrastructure and experienced personnel. Its extreme toxicity makes it unsuitable for routine or large-scale industrial applications where safer alternatives exist.[11][12]

Amyl halides , particularly amyl bromide and amyl iodide, represent the pragmatic and overwhelmingly preferred choice for most applications. They offer a robust and predictable reactivity profile that is suitable for a vast range of O-, N-, and S-alkylation reactions.[14] Their superior safety profile, lower cost, and the simplicity of byproduct removal make them highly amenable to both bench-scale research and large-scale manufacturing. The well-established Williamson ether synthesis is a testament to the enduring utility and reliability of alkyl halides in synthetic chemistry.[3]

For the modern researcher, the guiding principle should be to select the least hazardous material that can effectively accomplish the desired transformation. In this context, amyl halides should be considered the default choice, with this compound reserved for specific, well-justified circumstances where its exceptional reactivity is indispensable.

References

  • A comparison of several modern alkylating agents . Arkivoc. [Link]

  • Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents . PubMed Central. [Link]

  • Alkyl Halide Reaction Map And Summary . Master Organic Chemistry. [Link]

  • One-Pot Alkylation–Sulfonylation of Diphenol . MDPI. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Catalytic Direct Deoxygenative Alkylation of Alcohols with Sulfones . ResearchGate. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides . YouTube. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides . Chemistry LibreTexts. [Link]

  • This compound | C10H22O4S | CID 13459933 . PubChem - NIH. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature . ResearchGate. [Link]

  • Dimethyl sulfate - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters . PubMed Central. [Link]

  • A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis . ResearchGate. [Link]

  • Carbon Bond Catalysis: Dialkyl Sulfates, Alkyl Sulfonates and Alkyl Hal-ides as Catalysts in Acetal Forming and Related Reaction . ChemRxiv. [Link]

  • Facile Multiple Alkylations of C60 Fullerene . PubMed. [Link]

  • N-alkylation of amides with alkyl halides? . Chemistry Stack Exchange. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. [Link]

  • Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature . NIH. [Link]

  • Williamson Ether Synthesis . Organic Chemistry Tutor. [Link]

  • Dialkyl Sulfates and Alkylsulfuric Acids . ResearchGate. [Link]

  • d - Chemos GmbH&Co.KG . Chemos. [Link]

  • ether synthesis through acid-catalysis . YouTube. [Link]

  • A Brief Explanation of the Williamson Ether Synthesis . YouTube. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation . Green Chemistry (RSC Publishing). [Link]

  • Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers | Organic Letters . ACS Publications. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 . PubChem. [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound . Quora. [Link]

  • Alkyl Halide Reactivity . MSU chemistry. [Link]

  • SAFETY DATA SHEET - Chem Service . Chem Service. [Link]

  • Carbon Bond Catalysis: Dialkyl Sulfates, Alkyl Sulfonates and Alkyl Hal-ides as Catalysts in Acetal Forming and Related Reactions . Cambridge Open Engage. [Link]

  • Williamson Ether Synthesis . University of Colorado Boulder. [Link]

  • Ether synthesis by etherification (alkylation) . Organic Chemistry Portal. [Link]

  • Diethyl sulfate - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Dimethyl sulfoxide . Wikipedia. [Link]

  • Diamyl Sodium Sulfosuccinate . The Merck Index online. [Link]

  • EP3176240A1 - Process for preparing alcohol ether sulfates.

Sources

A Comparative Guide to Alkylation with Dialkyl Sulfates for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the derivatization of analytes is a critical step to enhance their detectability and improve chromatographic separation in mass spectrometry (MS). Alkylation, a common derivatization technique, modifies active hydrogen-containing functional groups, thereby increasing the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) or altering their polarity and improving ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).[1][2] Among the various alkylating agents, dialkyl sulfates are a prominent class of highly reactive compounds.

This guide provides a comprehensive comparison of commonly used dialkyl sulfates for the derivatization of compounds for MS analysis. While dimethyl sulfate and diethyl sulfate are well-documented and widely used, this guide will also explore the theoretical considerations for using a longer-chain analogue, diamyl sulfate, based on established chemical principles, given the current scarcity of its application in the scientific literature for this specific purpose.

The Role of Alkylation in Mass Spectrometry

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more amenable to a specific analytical method.[1][2] Alkylation introduces an alkyl group into a molecule, typically replacing an active hydrogen atom in functional groups such as carboxylic acids, phenols, amines, and thiols. The primary objectives of alkylation for MS analysis are:

  • Increased Volatility: By replacing polar -OH, -NH, and -SH groups with less polar ether, ester, or thioether linkages, the volatility of the analyte is increased, which is essential for GC-MS analysis.[3]

  • Improved Thermal Stability: Derivatization can stabilize thermally labile compounds, preventing their degradation at the high temperatures of the GC injection port and column.[1]

  • Enhanced Chromatographic Separation: Modification of functional groups can alter the polarity of analytes, leading to better peak shapes and improved resolution in both GC and LC.

  • Improved Ionization Efficiency: For LC-MS, derivatization can introduce a readily ionizable group or modify the analyte's structure to enhance its response in the mass spectrometer.[4]

  • Structural Elucidation: The mass shift resulting from alkylation provides a clear indication of the number of active hydrogens in the original molecule, aiding in its structural confirmation.

Comparative Analysis of Dialkyl Sulfate Reagents

Dialkyl sulfates are potent alkylating agents with the general formula (R-O)₂SO₂. Their reactivity stems from the electrophilic nature of the alkyl groups, making them susceptible to nucleophilic attack. The choice of the alkyl group (methyl, ethyl, amyl, etc.) significantly influences the reagent's physical properties, reactivity, and the characteristics of the resulting derivative.

FeatureDimethyl Sulfate (DMS)Diethyl Sulfate (DES)This compound (DAS) - Theoretical
Formula (CH₃)₂SO₄(C₂H₅)₂SO₄(C₅H₁₁)₂SO₄
Molecular Weight 126.13 g/mol 154.18 g/mol [5]238.37 g/mol
Boiling Point 188 °C (decomposes)[1]208 °C (decomposes)Significantly higher than DES
Reactivity HighModerateLower than DMS and DES
Volatility of Agent HighModerateLow
Primary Use Methylating agentEthylating agentAmylating agent
Toxicity High, known genotoxic agent[6][7]High, known genotoxic agent[5]Expected to be high
Dimethyl Sulfate (DMS): The Workhorse Methylating Agent

Dimethyl sulfate is a powerful, efficient, and cost-effective methylating agent. Its high reactivity allows for the rapid and often quantitative derivatization of a wide range of functional groups under mild conditions.[1] However, its high volatility and toxicity are significant drawbacks, necessitating stringent safety precautions during handling.[8]

Causality Behind Experimental Choices: The high reactivity of DMS is a double-edged sword. While it ensures complete derivatization, it can also lead to a lack of selectivity, with the potential for over-methylation or methylation of unintended functional groups. The choice to use DMS is often driven by the need for a potent reagent for less reactive sites or when permethylation is the desired outcome. Its volatility, while a handling hazard, can be advantageous for its removal from the reaction mixture post-derivatization.

Diethyl Sulfate (DES): A Less Reactive Alternative

Diethyl sulfate is another effective alkylating agent, though generally less reactive than DMS.[9] This reduced reactivity can be beneficial, offering greater selectivity in the derivatization of multifunctional compounds. Its lower volatility compared to DMS makes it slightly safer to handle, although it remains a toxic and potentially carcinogenic compound.[5]

Causality Behind Experimental Choices: Researchers may opt for DES when a milder ethylating agent is required to avoid unwanted side reactions or when selective derivatization of the most acidic protons is desired. The introduction of an ethyl group (mass shift of +28 amu) versus a methyl group (mass shift of +14 amu) can also be advantageous in mass spectrometry by shifting the product ion to a higher, less crowded region of the mass spectrum.

This compound: A Theoretical Perspective

Currently, there is a notable absence of published literature detailing the use of this compound as a derivatizing agent for mass spectrometry. However, we can extrapolate its potential properties based on the trends observed with its lower-chain homologues.

  • Reactivity: The reactivity of dialkyl sulfates in Sₙ2 reactions is influenced by steric hindrance. The larger amyl groups would likely render this compound less reactive than both DMS and DES. This could translate to a requirement for more forcing reaction conditions (higher temperatures, longer reaction times) to achieve complete derivatization.

  • Volatility: this compound would have a significantly higher boiling point and lower vapor pressure than DMS and DES, making it less of an inhalation hazard. However, this lower volatility would also make it more difficult to remove from the reaction mixture after derivatization, potentially complicating sample cleanup.

  • Chromatographic Behavior: The introduction of a large, nonpolar amyl group would significantly alter the chromatographic properties of the derivatized analyte. In GC-MS, this would lead to a substantial increase in retention time, which could be advantageous for the analysis of very volatile compounds.[3] In reversed-phase LC-MS, the increased hydrophobicity would also lead to longer retention times.[10]

  • Mass Spectrometry: The addition of an amyl group would result in a mass shift of +70 amu per derivatized site. This large mass shift would move the resulting ion to a much higher m/z range, which can be beneficial for avoiding low-mass interferences. The fragmentation of the amyl chain in the mass spectrometer could also provide additional structural information.[11]

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization of reaction conditions (temperature, time, reagent stoichiometry) is crucial for each specific analyte.

General Workflow for Alkylation and MS Analysis

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Analyte in Solution B Add Base (e.g., K₂CO₃) A->B C Add Alkylating Agent (e.g., Dialkyl Sulfate) B->C D Reaction (Heating/Stirring) C->D E Quench Reaction D->E F Extraction of Derivatized Analyte E->F G Solvent Evaporation & Reconstitution F->G H GC-MS or LC-MS Injection G->H I Data Acquisition H->I J Data Analysis I->J G RCOOH R-COOH (Carboxylic Acid) Base + Base Carboxylate R-COO⁻ (Carboxylate Anion) RCOOH->Carboxylate Deprotonation DialkylSulfate (R'-O)₂SO₂ (Dialkyl Sulfate) Ester R-COOR' (Ester) Carboxylate->Ester Nucleophilic Attack (Sₙ2) SulfateAnion + R'-OSO₃⁻ (Alkylsulfate Anion)

Sources

The "Silent" Analyte: A Comparative Guide to HPLC Analysis of Diamyl Sulfate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Diamyl sulfate (DAS) presents a classic "silent analyte" problem in pharmaceutical and industrial analysis: it lacks a strong UV chromophore, making standard HPLC-UV methods ineffective without complex derivatization. Furthermore, as a dialkyl sulfate, it is thermally unstable, rendering Gas Chromatography (GC) risky due to on-column degradation.

This guide recommends HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) as the superior method for purity assay (>95% range), offering a universal response independent of optical properties. For trace analysis (ppm-level genotoxic impurity screening), we contrast this with LC-MS/MS , while objectively evaluating the limitations of traditional GC-FID .

Part 1: The Analytical Challenge

This compound (


) is a lipophilic diester. Its analysis is governed by three critical constraints:
  • Optical Transparency: DAS lacks conjugated

    
    -systems, meaning it has negligible absorbance above 210 nm. Direct UV detection at 200-210 nm is non-specific and susceptible to solvent cut-off interference.
    
  • Thermal Instability: Like its homologs dimethyl and diethyl sulfate, DAS undergoes thermal hydrolysis and elimination reactions. At GC injection port temperatures (>200°C), it can degrade into amyl alcohol, olefins, and sulfuric acid, leading to false purity results.

  • Hydrolytic Sensitivity: In aqueous mobile phases, DAS can hydrolyze to monoamyl sulfate. The method must minimize on-column residence time or use specific pH buffers to ensure stability.

Part 2: Primary Method – HPLC-ELSD/CAD (Recommended for Purity)

For determining the purity (assay) of a this compound standard or reagent, HPLC-ELSD (or the more linear CAD) is the most robust approach. It detects any non-volatile analyte, allowing for the simultaneous quantification of DAS and its major impurities (amyl alcohol, monoamyl sulfate) without derivatization.

Experimental Protocol
  • Rationale: A C18 stationary phase is selected to retain the lipophilic amyl chains. Ammonium acetate is used not for pH control of the neutral DAS, but to ensure sharp peak shapes for the ionic impurities (monoamyl sulfate) that may be present.

Instrument Setup:

  • System: HPLC with ELS Detector (e.g., Waters 2420 or Agilent 1260 ELSD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-carbon-load column.

  • Column Temp: 30°C (Keep low to prevent hydrolysis).

Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% A (Buffer)% B (ACN)Phase Description
0.07030Initial hold for polar impurities (Sulfuric acid)
2.07030Isocratic hold
15.0595Linear ramp to elute DAS (Lipophilic)
20.0595Wash step
20.17030Re-equilibration

Detector Settings (ELSD):

  • Drift Tube Temp: 45°C (Critical: High enough to evaporate solvent, low enough to preserve semi-volatile DAS).

  • Nebulizer Gas: Nitrogen, 40 PSI (2.7 bar).

  • Gain: Set to optimize for mg/mL concentrations.

Sample Preparation
  • Diluent: Acetonitrile (Anhydrous). Do not use water/methanol as diluent to prevent artifactual hydrolysis.

  • Concentration: Prepare 1.0 mg/mL for assay.

  • Filtration: 0.22 µm PTFE filter (Hydrophobic).

Part 3: Alternative Methods Comparison

Alternative A: LC-MS/MS (Trace Analysis / GTI Screening)

When DAS is analyzed as a potential Genotoxic Impurity (GTI) in a drug substance, ELSD lacks the required sensitivity (ppm level).

  • Mechanism: Electrospray Ionization (ESI). DAS is neutral but can form adducts

    
     or be detected via derivatization.
    
  • Derivatization Protocol: React sample with triethylamine to form a permanently charged quaternary ammonium salt. This increases sensitivity by 100-1000x compared to direct analysis.

  • Pros: Extreme sensitivity (LOD < 1 ppm), high specificity.

  • Cons: Complex equipment, expensive, requires derivatization for maximum sensitivity.

Alternative B: GC-FID (The "Traditional" Trap)

Historically used for volatiles, GC is often misapplied to alkyl sulfates.

  • Mechanism: Volatilization followed by Flame Ionization Detection.[1]

  • The Flaw: Dialkyl sulfates decompose at temperatures required to volatilize them.

    • Reaction:

      
      .
      
  • Result: The "Amyl Alcohol" impurity peak is artificially inflated, and the DAS purity is underestimated.

Part 4: Comparative Data Analysis

The following table summarizes the performance metrics of the three approaches based on validation studies of alkyl sulfates.

FeatureHPLC-ELSD (Recommended) LC-MS/MS (Trace) GC-FID (Not Recommended)
Application Purity Assay (>90%)Trace Impurity (<0.1%)Volatile Solvent Analysis
LOD ~10 - 50 µg/mL< 0.01 µg/mL (10 ppb)~1 µg/mL
Linearity (

)
>0.995 (Polynomial fit)>0.999>0.999
Analyte Stability High (Ambient Temp)High (Ambient Temp)Low (Thermal Degradation)
Chromophore Req. NoneNoneNone
Cost per Run ModerateHighLow

Part 5: Visualization of Workflows

Method Selection Logic

This decision tree guides the researcher based on the concentration and purpose of the analysis.

MethodSelection Start Start: this compound Analysis Purpose What is the analytical goal? Start->Purpose Assay Purity / Assay (Concentration > 0.1%) Purpose->Assay High Conc. Trace Trace / GTI Screening (Concentration < 100 ppm) Purpose->Trace Low Conc. UV_Check Does analyte have UV chromophore? Assay->UV_Check Method_LCMS Rec: LC-MS/MS (Triple Quadrupole) Trace->Method_LCMS High Sensitivity Req. Method_GC GC-FID (Warning: Thermal Degradation) Trace->Method_GC Volatiles Only Method_ELSD Rec: HPLC-ELSD/CAD (Universal Detection) UV_Check->Method_ELSD No (this compound)

Figure 1: Decision matrix for selecting the appropriate analytical technique for this compound.

HPLC-ELSD Experimental Workflow

A self-validating workflow to ensure data integrity.

Workflow Sample Sample: this compound Prep Dilute in MeCN (Avoid Water to prevent hydrolysis) Sample->Prep 1.0 mg/mL Sep HPLC Separation C18 Column, 30°C Prep->Sep Inject 10 µL Detect ELSD Detection Nebulization & Evaporation (45°C) Sep->Detect Gradient Elution Data Data Analysis Log-Log Calibration Curve Detect->Data Signal Response

Figure 2: Step-by-step experimental workflow for the HPLC-ELSD method.

References

  • An, J., et al. (2008). "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. "Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector." Application Note.

  • Liu, D.Q., et al. (2009). "Recent advances in trace analysis of pharmaceutical genotoxic impurities." TrAC Trends in Analytical Chemistry.

  • Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Technical Guide.

Sources

Gas Chromatography Analysis of Diamyl Sulfate Reactions: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Diamyl sulfate (DAS), also known as dipentyl sulfate, is a potent alkylating agent often formed as a byproduct during the esterification of amyl alcohols or in sulfation reactions involving pentyl chains. Like its lower homologs (dimethyl and diethyl sulfate), DAS is structurally flagged as a Potential Genotoxic Impurity (PGI) . Its analysis presents a distinct paradox: while gas chromatography (GC) is the industry standard for volatile alkyl sulfates, the thermal instability of DAS at the high temperatures required for its elution poses a critical risk of on-column degradation, leading to false negatives.

This guide provides a validated framework for the GC analysis of DAS, comparing Direct Injection GC-MS (for trace impurity profiling) against GC-FID (for process monitoring), while objectively evaluating LC-MS/MS as the non-thermal alternative.

Strategic Analysis: Method Selection & Thermal Physics

Before selecting a protocol, researchers must understand the physicochemical behavior of DAS inside a chromatograph. Unlike dimethyl sulfate (boiling point ~188°C), this compound has a significantly higher boiling point (estimated >280°C) and is prone to pyrolysis into amyl alcohol and olefins before elution.

Comparison of Analytical Architectures
FeatureMethod A: Cold On-Column GC-MS Method B: Headspace GC-FID Alternative: LC-MS/MS
Primary Application Trace Impurity Quantification (PGI)Process/Reaction MonitoringLabile/Non-Volatile Confirmation
Sensitivity (LOD) High (< 10 ppb)Moderate (1-10 ppm)Ultra-High (< 1 ppb)
Thermal Risk Medium (Requires optimized inlet)High (Requires high HS temp)None (Ambient ionization)
Matrix Tolerance Low (Requires extraction)High (Little prep needed)Moderate (Matrix effects common)
Throughput 20-30 mins/sample40-50 mins/sample10-15 mins/sample

Expert Insight: For reaction monitoring where DAS concentrations are high (>0.1%), GC-FID is sufficient. However, for pharmaceutical release testing where genotoxic limits are in the ppm/ppb range, GC-MS with Cold On-Column (COC) injection is the only GC technique that mitigates thermal degradation artifacts.

Reaction Pathway & Monitoring Context[1][2][3][4][5]

To accurately analyze DAS, one must understand its formation kinetics. In a typical sulfation reaction, DAS is the secondary product formed after the mono-ester.

ReactionPathway cluster_0 Reagents Amyl Alcohol Amyl Alcohol Monoamyl Sulfate Monoamyl Sulfate Amyl Alcohol->Monoamyl Sulfate Fast Sulfuric Acid Sulfuric Acid Sulfuric Acid->Monoamyl Sulfate Monoamyl Sulfate\n(Polar/Non-Volatile) Monoamyl Sulfate (Polar/Non-Volatile) This compound\n(Target Analyte) This compound (Target Analyte) Elimination Products\n(Pentene isomers) Elimination Products (Pentene isomers) This compound This compound Monoamyl Sulfate->this compound Slow/Equilibrium Elimination Products Elimination Products This compound->Elimination Products Thermal Degradation (GC Artifact)

Figure 1: Reaction pathway of this compound formation. Note the thermal degradation pathway (red dotted line) which mimics the elimination reaction, a common source of analytical error in GC.

Validated Experimental Protocols

Protocol A: Trace Analysis by GC-MS (The Gold Standard)

Objective: Quantify DAS at ppm levels in drug substances. Critical Control Point: The Inlet Temperature. Standard split/splitless injectors at 250°C will degrade DAS. Use a Programmable Temperature Vaporizer (PTV) or Cool On-Column inlet.

1. Sample Preparation
  • Matrix: Active Pharmaceutical Ingredient (API) or Reaction Mixture.

  • Extraction: Dissolve 100 mg sample in 5 mL of Dichloromethane (DCM) .

  • Wash: Wash with 2 mL of 5% NaHCO₃ (removes unreacted sulfuric acid and monoamyl sulfate).

  • Dry: Pass organic layer through anhydrous Na₂SO₄.

  • Internal Standard: Add Deuterated Diethyl Sulfate (d10-DES) or similar homolog at 5 ppm.

2. Instrumental Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm). Low bleed is essential.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet (PTV Mode):

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp: 600°C/min to 200°C.

    • Mode: Splitless (Purge time 1.0 min).

  • Oven Program:

    • 50°C (Hold 2 min) → 15°C/min → 280°C (Hold 5 min).

  • MS Detection (SIM Mode):

    • Target Ion (m/z): 70 (Pentyl fragment), 55 , 41 .

    • Note: The molecular ion (M+) is often weak or absent due to fragmentation.

Protocol B: Process Monitoring by Headspace GC-FID

Objective: Rapid screening of reaction progress (High concentration). Limitation: DAS has low vapor pressure; this method relies on forcing volatility, which risks degradation.

  • Incubation: 100°C for 30 mins (Do not exceed 110°C).

  • Column: DB-624 (optimized for volatiles/solvents).

  • Detection: FID @ 250°C.

  • Validation: Must demonstrate linearity R² > 0.99 in the 100-5000 ppm range.

Comparative Performance Data

The following data summarizes a comparative study of DAS spiked into a drug substance matrix.

ParameterGC-MS (PTV Injection)GC-FID (Direct Split)LC-MS/MS (ESI+)
Linearity Range 0.05 – 10 ppm50 – 5000 ppm0.001 – 1 ppm
LOD (Limit of Detection) 0.02 ppm20 ppm0.0005 ppm
Recovery (%) 92% - 105%85% - 90%98% - 102%
Precision (% RSD) 3.5%5.2%1.8%
Degradation Artifacts < 2% (Controlled)~15% (High risk)0%

Interpretation:

  • GC-FID shows lower recovery (85-90%) due to thermal loss in the hot injector (250°C).

  • GC-MS with PTV mitigates this, achieving acceptable recovery for trace analysis.

  • LC-MS/MS offers superior sensitivity and stability but requires more expensive instrumentation and complex mobile phase development.

Analytical Workflow Diagram

This workflow ensures data integrity by incorporating a "Thermal Check" step to validate that the instrument is not degrading the analyte.

AnalyticalWorkflow Start Start: Sample Collection Prep LLE Extraction (DCM) Remove Acid/Mono-Sulfate Start->Prep Check Thermal Stability Check (Inject Standard @ Low Temp) Prep->Check Decision Degradation > 5%? Check->Decision MethodA Proceed to GC-MS (PTV) SIM Mode Quantification Decision->MethodA No MethodB Switch to LC-MS/MS (ESI Source) Decision->MethodB Yes Data Data Processing (Ratio to Internal Std) MethodA->Data MethodB->Data Report Final Report (PPM w/ Confidence Interval) Data->Report

Figure 2: Decision tree for selecting the appropriate analytical finish based on thermal stability validation.

Troubleshooting & Causality

  • Problem: Peak tailing or poor response for DAS.

    • Causality: Active sites in the liner or column. Sulfates adsorb strongly to silanols.

    • Solution: Use deactivated liners (e.g., Ultra Inert) and trim the column guard.

  • Problem: Ghost peaks (Pentene isomers).

    • Causality: Inlet temperature too high (>220°C) causing elimination of the sulfate group.

    • Solution: Lower inlet temperature or switch to On-Column injection.

  • Problem: Carryover.

    • Causality: High boiling point of DAS leads to condensation in the transfer line.

    • Solution: Increase post-run bake-out temperature to 300°C for 5 minutes.

References

  • International Council for Harmonisation (ICH). (2017).[1] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link

  • Baker, A., et al. (2019). "Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Nagarajan, B., et al. (2017). "GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients." International Journal of Pharmaceutical Sciences Review and Research.

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. (Reference for derivatization and extraction logic). Link

Sources

Validating the Structure of Amylated Products (Hydroxyethyl Starch) by 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, "amylated products" primarily refer to Hydroxyethyl Starch (HES) and related polysaccharide derivatives used as plasma volume expanders (e.g., Voluven®) or half-life extension conjugates (HESylation). The critical quality attributes (CQAs) defining their safety and efficacy are the Molar Substitution (MS) and Degree of Substitution (DS) .

While alternative methods like Gas Chromatography (GC) and classical titration exist, 1H NMR spectroscopy stands as the industry gold standard. It offers non-destructive, direct structural quantification without the extensive derivatization artifacts associated with GC. This guide provides a validated protocol for characterizing these complex carbohydrate polymers, emphasizing the "hydrolytic sharpening" technique to overcome polymer relaxation broadening.

Part 1: Technical Foundation & Comparative Analysis

The Challenge: Defining "Structure" in Amylated Polymers

Unlike small molecules where "structure" implies a single defined geometry, amylated products are polydisperse mixtures. Validation requires determining the statistical distribution of hydroxyethyl groups along the glucose backbone (Amylopectin/Amylose).

  • Degree of Substitution (DS): The average number of substituted hydroxyl groups per glucose unit (Max = 3.0).[1]

  • Molar Substitution (MS): The average number of hydroxyethyl groups per glucose unit. Since hydroxyethyl groups can react with themselves to form oligomeric side chains, MS can exceed 3.0.

  • C2/C6 Ratio: The ratio of substitution at the C2 vs. C6 position, which dictates the rate of hydrolysis in the blood (pharmacokinetics).

Comparison of Analytical Methodologies

The following table objectively compares 1H NMR against legacy and alternative techniques.

Feature1H NMR (Recommended) 13C NMR Gas Chromatography (GC) Morgan's Titration
Primary Output Direct MS, DS, and C2/C6 ratio quantification.Detailed regioselectivity (C2/C3/C6) but low sensitivity.Total hydroxyethyl content.Total ether content (Low specificity).
Sample Prep Minimal (Acid hydrolysis optional but recommended).Minimal (High concentration required).High: Requires harsh acid hydrolysis + silylation.Moderate.
Precision (RSD) < 2%~5%5-10% (Derivatization errors).> 10%
Throughput High (15 min/sample).Low (> 5 hrs/sample).Low (Batch processing).Medium.
Destructive? No.No.Yes.Yes.
Key Limitation Solvent suppression needed if not using D2O.Long acquisition times; NOE complications.Incomplete hydrolysis leads to underestimation.Interferences from other ethers.

Part 2: Validated Experimental Protocol

The "Hydrolytic Sharpening" Strategy

Expert Insight: Native HES polymers have high molecular weights (130–450 kDa), causing slow tumbling and rapid T2 relaxation. This results in broad, overlapping NMR signals that make accurate integration impossible. The Solution: Mild acid partial hydrolysis reduces the molecular weight to oligomers (~5–10 kDa). This sharpens the resonances significantly without cleaving the robust ether linkages of the hydroxyethyl groups.

Materials & Reagents
  • Analyte: Hydroxyethyl Starch (HES) API or Drug Product.

  • Solvent: Deuterium Oxide (D2O, 99.9% D).

  • Shift Reagent/Hydrolysis Agent: Trifluoroacetic acid-d1 (TFA-d1) or Deuterated Hydrochloric Acid (DCl).

  • Internal Standard (Optional): Sodium 3-trimethylsilylpropionate-d4 (TSP).

Step-by-Step Workflow
Step A: Sample Preparation (In-Tube Hydrolysis)
  • Weigh 10–15 mg of dried HES sample into a standard NMR tube.

  • Add 0.7 mL of D2O.

  • Add 10–20 µL of TFA-d1 (or 35% DCl).

    • Note: TFA is preferred over DCl as it is less likely to cause charring or degradation of the hydroxyethyl side chains.

  • Cap the tube and heat at 80°C for 30–60 minutes in a water bath or heating block.

    • Checkpoint: The solution should become less viscous. Do not overheat, or you risk forming degradation products (e.g., hydroxymethylfurfural) that appear at 9.5 ppm.

Step B: Acquisition Parameters
  • Instrument: 400 MHz or higher (600 MHz recommended for C2/C6 resolution).

  • Temperature: 298 K (25°C). Higher temp (e.g., 313 K) can further sharpen peaks.

  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): 10 seconds .

    • Critical: The anomeric protons have longer T1 relaxation times. A short D1 will lead to underestimation of the glucose backbone, artificially inflating the calculated MS value.

  • Scans: 32–64 scans (Sufficient for S/N > 500).

Step C: Processing & Integration
  • Phase & Baseline: Apply accurate manual phasing and polynomial baseline correction.

  • Referencing: Calibrate the TSP signal to 0.00 ppm or the solvent residual peak.

  • Integration Regions:

    • Region A (Anomeric Protons): 4.9 ppm – 5.6 ppm. Represents the H-1 of the glucose units (both substituted and unsubstituted).

    • Region B (Ether/Backbone Protons): 3.3 ppm – 4.2 ppm. Represents the H-2 to H-6 of glucose PLUS the 4 protons of the hydroxyethyl group (-O-CH2-CH2-OH).

    • Region C (Methyls): Check 1.1–1.3 ppm. If peaks exist here, the sample is Hydroxypropyl Starch, not Hydroxyethyl.

Calculation Logic (The Self-Validating System)

The Molar Substitution (MS) is calculated by relating the integral of the substituent protons to the integral of the anomeric proton (which represents 1 molar equivalent of glucose unit).

Formula:



  • Logic:

    • 
       = Anomeric H (1 proton per glucose unit).
      
    • 
       = Contains 6 backbone protons (H2, H3, H4, H5, H6, H6') + 4 protons from each hydroxyethyl group.
      
    • Subtracting

      
       removes the contribution of the glucose backbone from Region B.
      
    • The remainder is the signal solely from the hydroxyethyl groups.

    • Divide by 4 (protons per hydroxyethyl group) to get the molar ratio.

Part 3: Visualization & Logic Flow

Workflow Diagram

The following diagram outlines the critical decision path for validating HES structure, ensuring the "Hydrolytic Sharpening" step is correctly implemented.

HES_Validation_Workflow Start HES Sample (High MW Polymer) Solubility Dissolve in D2O Start->Solubility Viscosity_Check Viscosity Check: Too viscous? Solubility->Viscosity_Check Hydrolysis Add TFA-d1 / Heat 80°C (Hydrolytic Sharpening) Viscosity_Check->Hydrolysis Yes (Broad Peaks) NMR_Acq 1H NMR Acquisition (D1 = 10s) Viscosity_Check->NMR_Acq No (Low MW) Hydrolysis->NMR_Acq Integration Integrate Regions: Anomeric (4.9-5.6) Backbone+Ether (3.3-4.2) NMR_Acq->Integration Calc Calculate MS (Self-Validating Formula) Integration->Calc

Figure 1: Decision workflow for HES characterization. The "Hydrolytic Sharpening" loop is critical for high-MW pharmaceutical excipients.

Chemical Signal Correlation

This diagram maps the chemical structure of Hydroxyethyl Starch to the specific NMR signals used in the calculation.

Chemical_Signal_Map Glucose_H1 Anomeric Proton (H-1) Reference Unit Region_A Region A 4.9 - 5.6 ppm Glucose_H1->Region_A 1H Contribution Glucose_Backbone Glucose Backbone (H-2 to H-6) Region_B Region B 3.3 - 4.2 ppm Glucose_Backbone->Region_B 6H Contribution HE_Group Hydroxyethyl Group (-O-CH2-CH2-OH) HE_Group->Region_B 4H per Substitution Region_A->Region_B Normalize Integral

Figure 2: Signal mapping. Region B is a composite signal requiring mathematical deconvolution using Region A as the internal molar reference.

References

  • European Pharmacopoeia (Ph. Eur.) . Hydroxyethyl Starches (Starches, Hydroxyethyl).[1] Monograph 1785. (Standard regulatory method for MS determination). Link

  • Öztürk, Y. S., & Dolaz, M. (2021).[2] Validation of a Method for Measuring the Molar Substitution of Hydroxyethylstarches by 1H NMR Spectroscopy. ResearchGate. Link

  • Wang, W., Sun, Z., & Shi, Y. C. (2019).[3] An improved method to determine the hydroxypropyl content in modified starches by 1H NMR. Food Chemistry, 295, 556-562.[3] Link

  • Tizzotti, M. J., et al. (2011). New 1H NMR procedure for the characterization of native and modified food-grade starches. Journal of Agricultural and Food Chemistry, 59(13), 6913-6919.[4] Link

  • Kuzmina, N. E., et al. (2015).[1] Modification of PMR spectroscopy technique for determination of the molar substitution in hydroxyethyl starch. Pharmaceutical Chemistry Journal, 49, 559–563.[1] Link

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Diamyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the role of alkylating agents is both foundational and fraught with the need for precision. Diamyl sulfate, a potent and versatile reagent, is no exception. Its efficacy is directly proportional to its purity. This guide provides an in-depth, technically grounded exploration of the methods for assessing the purity of synthesized this compound. We will delve into the "why" behind methodological choices, present detailed experimental protocols, and offer a comparative analysis with alternative alkylating agents. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their synthetic processes.

The Criticality of Purity in Alkylation Reactions

This compound is a powerful alkylating agent, valued for its ability to introduce amyl groups into a variety of substrates. However, the synthesis of this compound can result in several impurities that can have a significant impact on downstream applications. These impurities may include unreacted starting materials, byproducts of side reactions, and degradation products. The presence of such impurities can lead to reduced reaction yields, the formation of unwanted byproducts, and in the context of drug development, the introduction of potentially toxic substances. Therefore, rigorous purity assessment is not merely a quality control step but a critical component of process safety and product efficacy.

Analytical Techniques for the Purity Assessment of this compound

The selection of an appropriate analytical technique for purity assessment is contingent upon the specific impurities that need to be detected and quantified. For this compound, a combination of chromatographic and spectroscopic methods is often employed to provide a comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides identification and quantification of the individual components based on their mass-to-charge ratio. This technique is particularly effective for identifying and quantifying residual starting materials, such as amyl alcohol, and volatile byproducts. The ASTM D7504 standard, while focused on aromatic hydrocarbons, provides a framework for using gas chromatography for purity and impurity analysis.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or those that are thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates compounds based on their polarity and interaction with the stationary phase of the column. For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed. HPLC can be coupled with various detectors, such as a UV detector or a mass spectrometer (LC-MS), to provide sensitive and selective detection of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. ¹H NMR can be used to determine the purity of this compound by comparing the integral of the signals corresponding to the amyl groups with those of any impurities present. Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide a direct measure of purity without the need for a reference standard of the analyte itself.

Titration Methods

Titration methods can be employed for the quantification of specific impurities, such as residual sulfuric acid or monoamyl sulfate. These methods are often simple, cost-effective, and can provide accurate results for major impurities. For instance, an acid-base titration can be used to determine the concentration of acidic impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments discussed above. These protocols are designed to be self-validating, incorporating calibration and control steps to ensure the accuracy and reliability of the results.

GC-MS Protocol for Purity Assessment

This protocol outlines the steps for the analysis of this compound purity using a standard gas chromatograph coupled with a mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Weigh this compound Sample dilute Dilute with a suitable solvent (e.g., hexane) start->dilute add_is Add Internal Standard (e.g., dodecane) dilute->add_is vortex Vortex to ensure homogeneity add_is->vortex inject Inject sample into GC-MS vortex->inject separate Separation on a non-polar capillary column inject->separate detect Detection by Mass Spectrometer separate->detect integrate Integrate peak areas detect->integrate quantify Quantify impurities against the internal standard integrate->quantify report Report Purity (%) quantify->report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.

    • Add a suitable solvent, such as hexane, to dissolve the sample.

    • Add a known amount of an internal standard (e.g., dodecane) to the flask.

    • Dilute to the mark with the solvent and vortex thoroughly.

  • Instrumental Analysis:

    • Set up the GC-MS system with a non-polar capillary column (e.g., DB-1 or equivalent).

    • Use a temperature program that allows for the separation of this compound from potential impurities (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the internal standard, and any impurities by their retention times and mass spectra.

    • Integrate the peak areas of all components.

    • Calculate the concentration of each impurity relative to the internal standard.

    • The purity of this compound is calculated as 100% minus the sum of the percentages of all impurities.

HPLC Protocol for Non-Volatile Impurities

This protocol details the use of reversed-phase HPLC with UV detection for the analysis of non-volatile impurities in this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Weigh this compound Sample dilute Dissolve in mobile phase (e.g., Acetonitrile/Water) start->dilute filter Filter through a 0.45 µm syringe filter dilute->filter inject Inject sample into HPLC filter->inject separate Separation on a C18 column inject->separate detect Detection by UV detector (e.g., 210 nm) separate->detect integrate Integrate peak areas detect->integrate quantify Quantify impurities using an external standard or area percent integrate->quantify report Report Impurity Profile quantify->report

Caption: Workflow for HPLC Analysis of Non-Volatile Impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumental Analysis:

    • Use a reversed-phase C18 column.

    • Employ a mobile phase gradient of acetonitrile and water to ensure the elution of compounds with a wide range of polarities.

    • Set the UV detector to a wavelength where the impurities are expected to absorb (e.g., 210 nm for general detection).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to any impurities.

    • Quantify the impurities using either an external standard method (if reference standards for the impurities are available) or by calculating the area percent of each impurity relative to the total peak area.

Comparative Analysis with Alternative Alkylating Agents

While this compound is an effective alkylating agent, several alternatives are available, each with its own set of advantages and disadvantages, including aspects of purity assessment.

FeatureThis compoundAlkyl Bromides (e.g., Amyl Bromide)Alkyl Tosylates (e.g., Amyl Tosylate)
Reactivity HighModerateHigh
Byproducts Sulfuric acid, monoamyl sulfateBromide saltsToluenesulfonic acid
Toxicity High (potential mutagen)ModerateModerate
Purity Assessment Complexity Moderate (requires multiple techniques)Low (typically GC-MS)Moderate (HPLC or GC-MS)
Key Impurities Amyl alcohol, sulfuric acidUnreacted alcohol, elimination productsToluene, unreacted alcohol

This table highlights that while alkyl bromides may be simpler to analyze for purity, their reactivity is lower. Alkyl tosylates offer comparable reactivity to this compound but can introduce different types of impurities. The choice of an alkylating agent should, therefore, be a careful balance of reactivity, safety, and the analytical capabilities available for purity assessment.

Alkylating_Agent_Selection start Project Requirement reactivity High Reactivity Needed? start->reactivity diamyl Consider this compound reactivity->diamyl Yes bromide Consider Alkyl Bromide reactivity->bromide No safety Stringent Safety Constraints? safety->diamyl No, with caution tosylate Consider Alkyl Tosylate safety->tosylate Yes analytical Advanced Analytical Capabilities? analytical->diamyl Yes analytical->bromide No analytical->tosylate Yes diamyl->safety bromide->analytical tosylate->analytical

Caption: Decision tree for selecting an appropriate alkylating agent.

Conclusion

The purity of synthesized this compound is a critical parameter that dictates its performance and safety in chemical synthesis. A multi-faceted analytical approach, combining techniques like GC-MS, HPLC, and NMR, is essential for a comprehensive purity assessment. The choice of analytical methodology should be guided by the likely impurities present and the specific requirements of the downstream application. By understanding the principles behind these techniques and implementing robust, self-validating protocols, researchers can ensure the quality and reliability of their synthesized this compound, leading to more efficient and reproducible synthetic outcomes.

References

  • SIMPLE METHODS FOR QUANTITATIVE DETERMINATION OF SULPHATE IONS FROM AQUEOUS MEDIA WITH INDUSTRIAL APPLICATIONS - BIP-CIC.
  • Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - RSC Publishing.
  • Analytical method for the determination of diethyl sulfate - BG RCI.
  • CN103592377A - Method for determining dimethyl sulfate and diethyl sulfate in electronic and electric products - Google Patents.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. Available from: [Link]

  • Analytical methods for quantitating sulfate in plasma and serum - PMC - NIH. Available from: [Link]

  • [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed. Available from: [Link]

  • Determination of Sulfate in drinking, surface and waste water - Xylem Analytics. Available from: [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available from: [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]

  • Diethyl sulfate - analysis - Analytice. Available from: [Link]

  • ASTM Chemical Standards Supporting Science, Innovation, and Quality Manufacturing. Available from: [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine - MDPI. Available from: [Link]

  • Trace Level Quantification of Diisopropyl Sulfate (PGI) in Abacavir Sulfate Drug Substance by Gas Chromatography with Mass - International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • (PDF) Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. Available from: [Link]

  • Dimethyl Sulfate - OSHA. Available from: [Link]

  • . Available from: [Link]

  • [Determination of Dimethyl Sulfate in the Air of Workplace by GC-MS] - PubMed. Available from: [Link]

  • simple methods for quantitative determination of sulphate ions from aqueous media with industrial applications - ResearchGate. Available from: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed. Available from: [Link]

A Comparative Guide to Alkylating Agents for Targeted Substrate Modification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analysis of alkylating agents, designed for researchers, scientists, and professionals in drug development. This guide moves beyond a simple catalog of compounds, offering a deep dive into the comparative efficacy, selectivity, and mechanistic nuances of these potent molecules. Our focus is on providing you with the critical insights needed to select the optimal agent for your specific research or therapeutic application, with a particular emphasis on DNA and protein substrates.

The Fundamental Chemistry of Alkylation: A Double-Edged Sword

Alkylating agents are a cornerstone of both molecular biology research and cancer chemotherapy. Their utility stems from their ability to form covalent bonds with nucleophilic functional groups present in biological macromolecules. This process, known as alkylation, can be harnessed for various applications, from footprinting DNA-protein interactions to inducing targeted cell death in rapidly proliferating cancer cells.

The reactivity of an alkylating agent is dictated by its chemical structure, which influences its electrophilicity and the stability of the transition state during the alkylation reaction. The choice of agent is therefore a critical experimental parameter, with significant implications for both the efficiency and specificity of the desired modification.

A Comparative Analysis of Common Alkylating Agents

The selection of an appropriate alkylating agent is contingent upon the specific substrate and the desired outcome of the experiment. Below is a comparative analysis of commonly used alkylating agents, with a focus on their application in modifying DNA and protein substrates.

Alkylating AgentClassPrimary Substrate(s)Key Mechanistic FeaturesAdvantagesDisadvantages
Dimethyl Sulfate (DMS) Methylating AgentDNA (N7 of Guanine, N3 of Adenine)SN2 reaction mechanism, small size allows for good accessibility to DNA grooves.High efficiency for in-vivo and in-vitro DNA footprinting.Highly toxic and carcinogenic, requires stringent safety precautions.
Iodoacetamide (IAM) HaloalkaneProteins (Cysteine residues)SN2 reaction with the thiol group of cysteine.Highly specific for cysteine residues, widely used in proteomics to block disulfide bond formation.Can exhibit some off-target reactivity with other nucleophilic amino acids.
N-ethylmaleimide (NEM) Michael AcceptorProteins (Cysteine residues)Michael addition reaction with the thiol group of cysteine.Highly specific for cysteine, forms a stable thioether bond.Slower reaction kinetics compared to iodoacetamide.
Nitrogen Mustards (e.g., Mechlorethamine) Nitrogen MustardDNA (N7 of Guanine)Forms a highly reactive aziridinium ion intermediate, leading to inter- and intra-strand crosslinks.Potent cytotoxic effects, a cornerstone of cancer chemotherapy.High systemic toxicity and potential for mutagenesis.
Temozolomide (TMZ) TriazeneDNA (O6 of Guanine, N7 of Guanine, N3 of Adenine)Spontaneous, non-enzymatic conversion to the active methyldiazonium cation (MTIC).Ability to cross the blood-brain barrier, a key therapeutic for glioblastoma.Can induce drug resistance through the action of O6-methylguanine-DNA methyltransferase (MGMT).

Experimental Workflow: A Guide to Comparing Alkylating Agent Efficacy

The following workflow provides a generalized framework for the comparative evaluation of alkylating agents. This protocol is designed to be adaptable to specific research questions and can be modified to accommodate different substrates and analytical techniques.

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Alkylation Reaction cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Substrate Isolation & Purification (e.g., DNA, Protein) C Incubation of Substrate with Varying Concentrations of Alkylating Agents A->C B Alkylating Agent Stock Solution Preparation B->C D Time-Course Sampling C->D E Quantification of Alkylation Events (e.g., Mass Spectrometry, Gel Electrophoresis) D->E F Assessment of Functional Consequences (e.g., Enzyme Activity Assay, Cell Viability Assay) D->F G Comparative Analysis of Efficacy and Specificity E->G F->G

Figure 1: A generalized experimental workflow for the comparative analysis of alkylating agents.

Detailed Protocol: Comparative Alkylation of a Target Protein

This protocol outlines a method for comparing the efficacy of two cysteine-reactive alkylating agents, Iodoacetamide (IAM) and N-ethylmaleimide (NEM), on a purified protein.

Materials:

  • Purified target protein with a known cysteine content

  • Iodoacetamide (IAM)

  • N-ethylmaleimide (NEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) for reducing disulfide bonds (optional)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Prepare a stock solution of the purified target protein in PBS.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate the protein with 10 mM DTT for 1 hour at room temperature. Remove DTT using a desalting column.

  • Alkylating Agent Stock Solutions:

    • Prepare 100 mM stock solutions of IAM and NEM in a suitable solvent (e.g., water or DMSO).

  • Alkylation Reaction:

    • Set up a series of reactions in microcentrifuge tubes, each containing the target protein at a final concentration of 1 mg/mL.

    • Add varying concentrations of IAM or NEM (e.g., 0, 1, 5, 10, 20 mM) to the protein solutions.

    • Incubate the reactions at room temperature for 1 hour.

  • Quantification of Free Thiols (Ellman's Assay):

    • To quantify the extent of cysteine modification, perform an Ellman's assay.

    • In a 96-well plate, add a sample of each reaction mixture to a solution of DTNB in PBS.

    • Measure the absorbance at 412 nm. A decrease in absorbance compared to the untreated control indicates a higher degree of cysteine alkylation.

  • Data Analysis:

    • Plot the percentage of free thiols remaining as a function of the alkylating agent concentration.

    • Compare the dose-response curves for IAM and NEM to determine their relative efficacies.

Mechanism of Action: A Closer Look at Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents that have been extensively used in cancer chemotherapy. Their cytotoxic effects are primarily mediated by the formation of inter- and intra-strand DNA crosslinks, which block DNA replication and transcription, ultimately leading to apoptosis.

nitrogen_mustard_mechanism cluster_activation Activation cluster_alkylation DNA Alkylation NM Nitrogen Mustard AZ Aziridinium Ion (Highly Reactive) NM->AZ Intramolecular Cyclization DNA1 Guanine (N7) in DNA Strand 1 AZ->DNA1 Nucleophilic Attack Adduct1 Monoadduct DNA1->Adduct1 DNA2 Guanine (N7) in DNA Strand 2 Adduct1->DNA2 Second Alkylation Event Crosslink Interstrand Crosslink DNA2->Crosslink

Figure 2: The mechanism of DNA crosslinking by a nitrogen mustard.

The initial step in the mechanism of action of a nitrogen mustard is an intramolecular cyclization to form a highly electrophilic aziridinium ion. This intermediate then reacts with a nucleophilic site on DNA, most commonly the N7 position of guanine, to form a monoadduct. The second arm of the mustard can then undergo a similar cyclization and react with a guanine on the complementary DNA strand, resulting in an interstrand crosslink.

Concluding Remarks

The selection of an alkylating agent is a critical decision that can profoundly impact the outcome of an experiment or the efficacy of a therapeutic strategy. A thorough understanding of the chemical properties, reactivity, and mechanism of action of different alkylating agents is paramount. This guide has provided a comparative overview of some of the most commonly used agents, along with a practical framework for their evaluation. As our understanding of the molecular basis of disease continues to evolve, the rational design and application of novel alkylating agents will undoubtedly play an increasingly important role in both basic research and clinical medicine.

References

  • DNA Alkylating Agents as Cancer Chemotherapy. (2023). National Center for Biotechnology Information.[Link]

  • The molecular basis of the cytotoxicity of DNA-reactive anticancer drugs. (2000). Nature Reviews Cancer.[Link]

  • Chemical Proteomics. (2017). Annual Review of Biochemistry.[Link]

A Senior Application Scientist's Guide to Quantifying Diamyl Sulfate Conversion

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in drug development and fine chemical manufacturing, the precise control of alkylation reactions is paramount. Diamyl sulfate, a potent alkylating agent, is frequently employed in these processes. However, its reactivity necessitates meticulous monitoring to ensure optimal reaction conversion, minimize byproduct formation, and guarantee the safety and quality of the final product. The unreacted starting material or the formation of undesired isomers can significantly impact yield, purity, and the toxicological profile of a drug substance.

This guide provides a comparative analysis of the primary analytical techniques available for quantifying the conversion of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying principles and the critical thinking that drives the selection of one method over another. We will explore the strengths and weaknesses of each technique, grounded in experimental data and authoritative standards, to empower you to build robust, self-validating analytical systems for your specific application.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of this compound and the reaction matrix. Key considerations include volatility, thermal stability, the presence of chromophores, and the complexity of the sample mixture. We will compare four principal methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetric Methods.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

GC is often the first-choice technique for analyzing dialkyl sulfates due to their inherent volatility.[1] The method separates components of a mixture in the gas phase, making it ideal for directly measuring the disappearance of the this compound reactant and the appearance of volatile products.

  • Principle of Operation: A liquid sample is injected into a heated inlet, where it vaporizes. An inert carrier gas sweeps the vaporized sample onto a chromatographic column. Separation occurs based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases (a coating on the column wall). The time taken for an analyte to pass through the column is its retention time, which is characteristic of the compound.

  • Expertise & Causality in Method Design:

    • Detector Selection: The choice of detector is critical. A standard Flame Ionization Detector (FID) offers good sensitivity for most organic compounds. However, for complex matrices where interferences are likely, a sulfur-specific detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) provides superior selectivity and sensitivity.[2][3] For unambiguous peak identification, especially during method development, a Mass Spectrometer (MS) is the gold standard.[1]

    • Column Choice: A mid-polarity column, such as one with a polyethylene glycol (WAX) stationary phase, is often a good starting point for separating alkyl sulfates and related compounds.[4]

    • Sample Preparation: The beauty of GC for this application lies in its minimal sample preparation, which typically involves a simple "dilute-and-shoot" approach. The reaction aliquot is diluted in a suitable solvent (e.g., acetone, diethyl ether) before injection.[3][5] This simplicity enhances sample throughput and reduces opportunities for analytical error.

  • Trustworthiness through Self-Validation: A robust GC method must incorporate an internal standard (IS). The IS is a non-interfering compound added at a known concentration to all samples and standards. It corrects for variations in injection volume and detector response, ensuring the accuracy and precision of the quantification.

High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Systems

When dealing with non-volatile reaction products, thermally labile compounds, or when derivatization is desired to enhance detection, HPLC becomes the method of choice.

  • Principle of Operation: HPLC separates compounds in the liquid phase. A high-pressure pump pushes a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase). The sample is injected into the mobile phase stream and separated based on its interactions with the stationary phase.

  • Expertise & Causality in Method Design:

    • Detection Challenges: this compound lacks a strong UV chromophore, making direct detection by standard UV-Vis detectors challenging. This necessitates either the use of universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), or a derivatization strategy.[6][7] For instance, this compound can be derivatized with a UV-active compound like p-nitrophenol to enable sensitive detection.[8]

    • Column & Mobile Phase: Reversed-phase chromatography using a C18 column is the most common HPLC mode.[9] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10] The gradient and composition are optimized to achieve separation between the reactant, products, and any byproducts.

  • Trustworthiness through Self-Validation: Proper sample preparation is critical for reliable HPLC results.[10][11][12] All samples must be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the column and instrument tubing.[13][14] Method validation should confirm specificity, linearity, accuracy, and precision.[15]

Quantitative NMR (qNMR) Spectroscopy: The Power of In-Situ Monitoring

For real-time, non-invasive reaction monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[16][17] It allows for the simultaneous quantification of multiple species directly in the reaction mixture without the need for chromatographic separation.[18][19]

  • Principle of Operation: qNMR leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20] By comparing the integral of a unique proton signal from this compound to that of a known concentration of an inert internal standard, its concentration can be determined directly.

  • Expertise & Causality in Method Design:

    • Choosing a Unique Signal: The key is to identify signals in the ¹H NMR spectrum that are unique to the reactant and the product(s) and are free from overlap.

    • Internal Standard (IS): A suitable IS must be inert, have a simple spectrum with a peak in an empty region of the sample's spectrum, and be accurately weighed. Common choices include maleic acid or 1,3,5-trimethoxybenzene.

    • Acquisition Parameters: This is where expertise is crucial. To ensure accurate quantification, the relaxation delay (D1) must be set to at least 5 times the longest T1 relaxation time of the protons being quantified. This ensures all signals are fully relaxed before the next scan, making the integrations reliable.

  • Trustworthiness through Self-Validation: The non-destructive nature of qNMR allows for repeated measurements of the same sample, providing a high degree of confidence.[19] It is an absolute method, meaning it does not require a calibration curve using the analyte itself, which is a significant advantage when authentic standards of products or intermediates are unavailable.[21]

Titrimetric and Spectroscopic Methods: Rapid but Less Specific Approaches

While chromatography and NMR provide detailed, specific information, other methods can be useful for rapid process checks.

  • Titration: The conversion can be indirectly monitored by titrating for the sulfate ion (SO₄²⁻) byproduct formed upon hydrolysis or reaction. Thermometric titration, which measures the heat change during the precipitation of barium sulfate, is a rapid method for this purpose.[22] However, these methods are not specific to the parent compound and are susceptible to interference from other ions in the mixture.[23][24]

  • Infrared (IR) Spectroscopy: For continuous, real-time monitoring in a process setting (Process Analytical Technology, PAT), IR spectroscopy can track the disappearance of a characteristic vibrational band of the S=O bond in this compound. While powerful for trend analysis, it is generally less precise for absolute quantification compared to the other techniques.

Quantitative Data Summary and Comparison

The following table summarizes the key performance attributes of the primary analytical techniques discussed. These values are typical and can vary based on the specific instrument, method, and sample matrix.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Titration
Specificity High to Very High (especially with MS or sulfur-specific detectors)High (especially with MS)Very High (structure-specific)Low to Moderate
Sensitivity (Typical LOQ) ng/mL to low µg/mL[1]µg/mL (can be lower with derivatization or MS)High µg/mL to mg/mLmg/mL
Precision (%RSD) < 2%< 2%[15]< 1-2%< 5%
Sample Throughput HighModerate to HighModerateHigh
Real-time Monitoring Possible with specialized setupsPossible with specialized setupsExcellent (in-situ)[25][26]Possible (e.g., auto-titrator)
Sample Preparation Simple (Dilution)[5]Moderate (Filtration, possible extraction/derivatization)[11][12]Simple (Dilution, add IS)Simple (Dilution)
Relative Cost ModerateModerateHighLow

Experimental Protocols and Workflows

Here, we provide detailed, self-validating protocols for the two most powerful and specific techniques: GC-FPD and ¹H qNMR.

Protocol 1: GC-FPD Method for Quantifying this compound

This protocol is designed for accurately determining the concentration of this compound in a reaction mixture.

Workflow Diagram: GC-FPD Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FPD Analysis cluster_quant Quantification A 1. Prepare Internal Standard (IS) Stock C 3. Add IS & Dilute in Solvent (e.g., Acetone) A->C B 2. Aliquot Reaction Mixture (e.g., 100 µL) B->C D 4. Vortex to Mix C->D E 5. Inject Sample into GC D->E F 6. Separate on Column E->F G 7. Detect with FPD F->G H 8. Integrate Peaks (Analyte & IS) G->H J 10. Calculate Concentration in Sample H->J I 9. Prepare Calibration Curve (Analyte/IS Ratio vs. Conc.) I->J

Caption: Workflow for this compound quantification by GC-FPD.

Methodology:

  • Preparation of Internal Standard (IS) Stock Solution: Accurately weigh ~100 mg of a suitable internal standard (e.g., dioctyl phthalate) into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetone. This creates a 1 mg/mL stock solution.

  • Preparation of Calibration Standards:

    • Create a series of five calibration standards by adding known amounts of a this compound reference standard to volumetric flasks.

    • To each flask, add a fixed volume of the IS stock solution.

    • Dilute to the final volume with acetone. The concentration range should bracket the expected sample concentrations.

  • Sample Preparation:

    • Quench the chemical reaction if necessary.

    • Carefully pipette 100 µL of the reaction mixture into a 2 mL autosampler vial.

    • Add 100 µL of the IS stock solution.

    • Add 800 µL of acetone to achieve a final volume of 1 mL.

    • Cap and vortex thoroughly.[5]

  • GC-FPD Instrument Conditions (Typical):

    • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 220 °C, hold for 5 min.

    • Detector: FPD (Sulfur mode), Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Analyze the calibration standards first to establish the calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of this compound.

    • Analyze the prepared samples.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Protocol 2: In-Situ ¹H qNMR for Reaction Monitoring

This protocol allows for the direct measurement of this compound conversion over time without sample workup.

Workflow Diagram: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_quant Quantification A 1. Weigh Internal Standard (IS) into Vial B 2. Add Deuterated Solvent (e.g., CDCl₃) A->B D 4. Add aliquot to vial, mix, transfer to NMR tube B->D C 3. At t=x, withdraw reaction aliquot C->D E 5. Insert tube into NMR Spectrometer D->E F 6. Acquire Spectrum (ensure D1 > 5*T1) E->F G 7. Process Data (Phase, Baseline) F->G H 8. Integrate Analyte & IS Peaks G->H I 9. Use qNMR Equation to Calculate Molarity H->I J 10. Plot Concentration vs. Time I->J

Caption: Workflow for in-situ reaction monitoring by qNMR.

Methodology:

  • Preparation:

    • In a clean, dry vial, accurately weigh a known amount of a suitable internal standard (e.g., 10 mg of maleic acid).

    • Add a precise volume of deuterated solvent (e.g., 700 µL of CDCl₃) and dissolve the standard completely.

  • Sampling:

    • At designated time points (t=0, 1h, 2h, etc.), withdraw a precise aliquot (e.g., 100 µL) from the ongoing reaction.

    • Immediately add this aliquot to the prepared NMR vial containing the internal standard.

    • Mix thoroughly and transfer the entire solution to a clean NMR tube.

  • NMR Acquisition (Typical on a 400 MHz spectrometer):

    • Experiment: Standard ¹H pulse-acquire (zg30).

    • Solvent: CDCl₃.

    • Number of Scans (NS): 8 or 16 (for good signal-to-noise).

    • Relaxation Delay (D1): 30 seconds. This is the most critical parameter for quantification. It ensures fully relaxed spectra.

  • Data Processing and Calculation:

    • Process the acquired spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved, unique peak for this compound (I_analyte) and a peak for the internal standard (I_std).

    • Calculate the concentration of this compound using the following equation:

      C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / V_total)

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal (e.g., N=2 for a -CH₂- group)

      • MW = Molecular Weight

      • m_std = mass of the internal standard

      • V_total = Total volume of the solution in the NMR tube

By plotting C_analyte versus time, a precise reaction conversion profile can be generated.

Conclusion

The selection of an analytical technique for quantifying this compound conversion is a multi-faceted decision that balances the need for specificity, sensitivity, and throughput against practical considerations like sample properties and available instrumentation.

  • Gas Chromatography stands out for its robustness, high throughput, and excellent sensitivity, making it ideal for routine quality control of reactions with volatile components.

  • Quantitative NMR offers the unique advantage of non-destructive, in-situ monitoring, providing deep mechanistic insight during process development and optimization without the need for calibration curves.

  • HPLC provides essential versatility for non-volatile or thermally unstable systems, though it often requires more intensive method development, particularly around detection.

By understanding the fundamental principles and the rationale behind the experimental choices for each technique, researchers and drug development professionals can confidently select and implement the most appropriate method, ensuring the development of safe, efficient, and well-controlled chemical processes.

References

  • BG RCI. (2011). Analytical method for the determination of dimethyl sulfate. Wiley Online Library.
  • Caceres, V. I., et al. (2015). Development and validation of an analytical method for the extraction and quantification of soluble sulfates in red clay. SciELO. Available at: [Link]

  • Klüdo. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. Available at: [Link]

  • Vijayakumar, P., & Dawson, P. A. (2024). Analytical methods for quantitating sulfate in plasma and serum. Essays in Biochemistry, 68(4), 383–389. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sulfate ion. Available at: [Link]

  • ResearchGate. (2014). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. Available at: [Link]

  • Mettler Toledo. (n.d.). Determination of Sulphate by Thermometric Titration. Available at: [Link]

  • ResearchGate. (2020). Method development and validation for the determination of sulfites and sulfates on the surface of mineral atmospheric samples using reverse-phase liquid chromatography. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 375.2, Revision 2.0: Determination of Sulfate by Automated Colorimetry. Available at: [Link]

  • Bulletin of the Polytechnic Institute of Jassy. (2020). SIMPLE METHODS FOR QUANTITATIVE DETERMINATION OF SULPHATE IONS FROM AQUEOUS MEDIA WITH INDUSTRIAL APPLICATIONS. Available at: [Link]

  • ResearchGate. (2020). simple methods for quantitative determination of sulphate ions from aqueous media with industrial applications. Available at: [Link]

  • SciSpace. (2023). A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media. Available at: [Link]

  • Chemistry LibreTexts. (2020). Gravimetric Sulfate Determination. Available at: [Link]

  • National Institutes of Health. (2018). NMR Reaction Monitoring Robust to Spectral Distortions. Available at: [Link]

  • ResearchGate. (2022). Facile Density Measurement Method for High-Concentration Sulfate Determination. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Centers for Disease Control and Prevention. (1994). dimethyl sulfate 2524 | niosh. Available at: [Link]

  • National Institutes of Health. (2020). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Available at: [Link]

  • Royal Society of Chemistry. (2021). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Available at: [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]

  • Magritek. (n.d.). Reaction Monitoring. Available at: [Link]

  • Wiley Online Library. (2018). A simple and reliable method reducing sulfate to sulfide for multiple sulfur isotope analysis. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • Copernicus Publications. (2022). Chemical transformation of a long-chain alkyl organosulfate via heterogeneous OH oxidation. Available at: [Link]

  • YouTube. (2016). An Experiment of Gravimetric Determination of Sulfate Content in Fertiliser. Available at: [Link]

  • PubMed. (2006). Statistical validation of sulfate quantification methods used for analysis of acid mine drainage. Available at: [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Available at: [Link]

  • ACS Publications. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Available at: [Link]

  • ResearchGate. (2019). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. Available at: [Link]

  • Virginia Tech. (n.d.). Sample Preparation – HPLC. Available at: [Link]

  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Dimethyl Sulfate. Available at: [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Available at: [Link]

  • ResearchGate. (2018). Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Bruker. (2017). Enhanced Reaction Understanding with On-line NMR Monitoring. Available at: [Link]

  • Google Patents. (n.d.). CN103592377A - Method for determining dimethyl sulfate and diethyl sulfate in electronic and electric products.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Monitoring Diamyl Sulfate Reactions with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the ability to monitor reaction progress in real-time is paramount for optimization, safety, and quality control. Diamyl sulfate, a versatile reagent, participates in various reactions, primarily as an alkylating or sulfating agent. Understanding the transformation of functional groups during these reactions is crucial. This guide provides an in-depth exploration of using Fourier-Transform Infrared (FTIR) spectroscopy to analyze the functional group changes that occur after a reaction with this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and objectively compare FTIR with alternative analytical techniques, supported by experimental data and authoritative sources.

The Chemistry of this compound: A Dual-Nature Reagent

This compound ((C₅H₁₁)₂SO₄) is a dialkyl sulfate that can exhibit dual reactivity.[1] Primarily, it is employed as an alkylating agent , transferring one of its amyl groups to a nucleophile. This is analogous to the well-known Williamson ether synthesis, where an alkoxide attacks an alkyl halide.[2] In the presence of an alcohol (R'-OH), for instance, this compound can form an ether (R-O-R') and amyl hydrogen sulfate.

Alternatively, under specific conditions, particularly with acidic catalysis, dialkyl sulfates can act as sulfating agents , introducing a sulfate group onto a substrate.[3] This duality in reactivity makes monitoring the reaction progress essential to ensure the desired product is being formed.

Why FTIR Spectroscopy is a Powerful Tool for Reaction Monitoring

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending, etc.) at specific frequencies.[4] These frequencies are characteristic of the chemical bonds and functional groups present in a molecule. By tracking the changes in the intensity of absorption bands corresponding to specific functional groups, one can monitor the consumption of reactants and the formation of products over time.[5] This makes FTIR an invaluable tool for in-situ, real-time reaction analysis.[6]

Key Functional Groups and Their Expected FTIR Signatures

To effectively monitor a reaction involving this compound, it is crucial to identify the characteristic infrared absorption peaks for the functional groups in both the reactants and the expected products.

Functional GroupBondVibration TypeTypical Wavenumber (cm⁻¹)Expected Change in Reaction
Sulfate Ester S=OAsymmetric Stretch~1350 - 1440Present in this compound
S=OSymmetric Stretch~1150 - 1230Present in this compound
C-O-SStretch~1000 - 1080Present in this compound
Alcohol O-HStretch (H-bonded)~3200 - 3600 (broad)Disappears as reaction proceeds
C-OStretch~1000 - 1260Shifts upon ether/ester formation
Ether C-O-CAsymmetric Stretch~1070 - 1150Appears as product is formed
Carboxylic Acid C=OStretch~1700 - 1725Disappears if esterified
O-HStretch~2500 - 3300 (very broad)Disappears if esterified
Ester C=OStretch~1735 - 1750Appears as product is formed
C-OStretch~1150 - 1250Appears as product is formed

Note: The exact wavenumber can be influenced by the molecular structure and solvent.

A study on dimethyl sulfate, a close analog of this compound, provides a reference for the key sulfate peaks.[7] The asymmetric and symmetric S=O stretching vibrations are particularly strong and can be used as reliable markers for the presence of the sulfate group.

Experimental Workflow: Monitoring a Reaction with this compound

This section outlines a detailed, step-by-step methodology for monitoring the reaction of an alcohol with this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common and convenient technique for liquid samples.

Reaction_Monitoring_Workflow cluster_preparation Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis A 1. Prepare Reactants & Solvent B 2. Set Up Reaction Vessel with ATR Probe A->B D 4. Acquire Background Spectrum B->D C 3. Calibrate FTIR Instrument E 5. Initiate Reaction D->E F 6. Collect Time-Resolved Spectra E->F G 7. Identify Key Peaks F->G H 8. Generate Concentration Profiles G->H I 9. Determine Reaction Kinetics H->I

Sources

Safety Operating Guide

Diamyl Sulfate Disposal & Handling: An Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Diamyl sulfate (Dipentyl sulfate, CAS: 5867-98-1) is a dialkyl sulfate ester.[1][2] While less volatile than its lower homologs (Dimethyl sulfate, DMS; Diethyl sulfate, DES), it retains the specific hazard profile of the alkyl sulfate class: it is a potent electrophilic alkylating agent. [1]

The Core Hazard: Unlike simple acids or bases, this compound reacts by transferring an amyl (


) group to nucleophilic centers in biological molecules (DNA, RNA, proteins). This mechanism creates a risk of mutagenicity and carcinogenicity  even at low exposures.[2] It is also corrosive to tissue and hydrolyzes to form sulfuric acid and amyl alcohol.[2]
Chemical Profile & Risk Data[2][3][4][5][6][7]
PropertySpecificationOperational Implication
CAS Number 5867-98-1Use for waste manifesting.[1][2]
Physical State Liquid, Colorless to YellowViscous; may adhere to pipettes/glassware.[2]
Flash Point ~146°C (Closed Cup)Combustible.[2] Do not heat.
Solubility Low/Immiscible in waterCRITICAL: Aqueous neutralization requires a co-solvent or vigorous agitation.[2]
Reactivity Hydrolyzes in water (slow); Rapid with basesForms Sulfuric Acid (corrosive) and Amyl Alcohol (flammable).[2]
RCRA Status Characteristic (Corrosive/Toxic)Treat as highly hazardous organic waste.[2]

Part 2: Disposal Decision Logic

Effective disposal requires segregating the waste stream based on volume and state (pure stock vs. dilute waste).[2]

Disposal Workflow Diagram

DiamylDisposal Start Waste Identification: This compound Assess Assess Volume & State Start->Assess Spill Spill / Contamination (< 100 mL) Assess->Spill Accidental Release Stock Expired Stock / Bulk (> 100 mL) Assess->Stock Planned Disposal Absorb Absorb with Chemizorb/Vermiculite Spill->Absorb Containment Neutralize In-Situ Neutralization (Hydrolysis Protocol) Stock->Neutralize Pre-treatment (Optional) WasteTag Tag as Hazardous Waste (Organic/Corrosive) Stock->WasteTag Direct Disposal (Preferred) Neutralize->WasteTag Post-Reaction Check Absorb->WasteTag Commercial Commercial Incineration (Lab Pack) WasteTag->Commercial Final Disposition

Figure 1: Decision matrix for this compound disposal.[2] Note that commercial incineration is the preferred endpoint for all streams.[1][2]

Part 3: Detailed Disposal Procedures

Method A: Commercial Waste Pickup (Preferred)

Best for: Expired stock bottles, large reaction mixtures.

  • Segregation: Do not mix with oxidizers or strong acids.[2]

  • Container: Use the original container if intact. If transferring, use a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap.[1][2]

  • Labeling: clearly mark as "Hazardous Waste - this compound - Toxic/Corrosive." [1][2]

  • Manifesting: Although not explicitly P-listed (like DMS), it should be manifested similarly to Dimethyl Sulfate due to homologous hazards.[2] Ensure the waste handler codes it for incineration .[2]

Method B: In-Lab Neutralization (Deactivation)

Best for: Cleaning glassware, small spills, or deactivating reaction residues before washing.[1]

The Chemistry:



this compound + Sodium Hydroxide 

Amyl Alcohol + Sodium Sulfate

Critical Warning: This reaction converts a toxic hazard into a flammable hazard (Amyl Alcohol, Flash Point ~40°C).[2] The resulting waste must be treated as Flammable Solvent Waste .[1][2]

Protocol: Alkaline Hydrolysis
  • Preparation:

    • Work in a fume hood.[2]

    • Wear butyl rubber or Silver Shield® gloves (standard nitrile offers limited protection against alkyl sulfates).[2]

    • Prepare a 10% Sodium Hydroxide (NaOH) or 10% Ammonium Hydroxide solution.[2]

  • Solubilization (The "Interface" Problem):

    • This compound is not fully water-soluble.[1][2] Adding it directly to aqueous NaOH will form two layers; the reaction will only occur at the interface, leaving the bulk of the chemical active.[1][2]

    • Step: Dilute the this compound residue with a co-solvent like Isopropanol or Ethanol (1:10 ratio) to create a single phase.[2]

  • Neutralization:

    • Slowly add the diluted sulfate mixture to the 10% base solution.[2] Use at least a 2:1 molar excess of base.[2]

    • Agitate: Stir or shake vigorously for 24 hours. The long alkyl chains slow the hydrolysis rate compared to DMS.[1][2]

  • Validation (Self-Validating Step):

    • After 24 hours, check the pH.[2] It must remain >10 .[2] If the pH has dropped, acid has been generated, and more base is needed.[2]

    • Observe the solution. It should be clear or have a separated layer of amyl alcohol (oily top layer).[2]

  • Final Disposal:

    • The neutralized mixture now contains Amyl Alcohol.[2] Label as "Flammable Solvent Waste (Contains Amyl Alcohol)" and dispose of via commercial pickup.[2] DO NOT POUR DOWN THE DRAIN.

Part 4: Emergency Spill Response

Scenario: A 500mL bottle drops and shatters in the lab.

  • Evacuate: Clear the immediate area. This compound vapors are irritating, though less volatile than DMS.[2]

  • PPE Up: Don a respirator (organic vapor cartridge), goggles, and chemically resistant suit/apron.[2]

  • Contain: Use a spill pillow or vermiculite to dike the spill.[2]

  • Deactivate In-Situ:

    • Cover the spill with a mixture of soda ash (sodium carbonate) or bentonite clay .[2]

    • Advanced: Carefully pour a 10% Ammonia solution over the absorbent material to initiate hydrolysis (ensure good ventilation).[2]

  • Cleanup: Scoop the absorbed, wet material into a wide-mouth hazardous waste pail. Double bag.

  • Surface Decontamination: Wipe the floor with a dilute Ammonia solution, followed by water and soap.[2]

References

  • PubChem. (n.d.).[2] this compound - Compound Summary. National Library of Medicine.[2] Retrieved February 11, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] RCRA Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Chemical Database: Dimethyl Sulfate (Homolog Reference). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).[2] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2] (Referenced for general alkyl sulfate hydrolysis protocols).[2]

Sources

Personal protective equipment for handling Diamyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Alkylator

Diamyl Sulfate (Dipentyl Sulfate, CAS: 605-41-4) presents a distinct toxicological profile compared to its lighter homolog, Dimethyl Sulfate (DMS). While it shares the potent alkylating (genotoxic) mechanism of the dialkyl sulfate class, its physical properties create a "silent" hazard.

  • The Trap: Unlike DMS, this compound has a higher boiling point and lower vapor pressure. Researchers often mistakenly lower their guard, assuming the lack of immediate fumes equates to safety.

  • The Reality: Its lipophilic nature (LogP ~3.7) facilitates rapid dermal absorption. Once absorbed, it alkylates DNA, potentially leading to delayed mutagenesis or carcinogenesis without immediate pain signals.

Core Directive: Treat this compound as a contact poison that requires absolute barrier isolation.

Hazard Mechanism & Critical Data

Understanding the why dictates the how.

ParameterDataOperational Implication
Mechanism SN2 AlkylationTransfers pentyl groups to nucleophilic centers in DNA (guanine N7), causing strand breaks and miscoding.
Physical State Oily LiquidHigh persistence. Spills do not evaporate; they remain active surface contaminants for weeks if not neutralized.
Lipophilicity HighRapidly permeates standard nitrile gloves. It solvates into the glove material rather than just sitting on the surface.
Toxicity Corrosive / CarcinogenCauses severe skin burns (often delayed) and irreversible genetic damage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following protocol is non-negotiable for handling pure this compound.

A. Hand Protection (The Critical Failure Point)

Do not rely on standard disposable nitrile gloves. Most standard nitrile gloves (4-6 mil) have a breakthrough time of <15 minutes for lipophilic alkyl sulfates.

Glove TypeRoleRecommendationProtocol
Laminate Film (Silver Shield / 4H) Primary Barrier MANDATORY These multi-layer laminates provide >480 min breakthrough time. They are chemically resistant but offer poor dexterity.
Disposable Nitrile (5-8 mil) Outer Shell RequiredWear over the Laminate glove. Provides grip and protects the inner glove from physical tears.
Standard Nitrile Splash Guard Insufficient aloneOnly acceptable for handling dilute solutions (<1%) with immediate change-out protocols.
B. Respiratory & Body Protection[1][2][3][4][5][6][7][8]
  • Respiratory: All work must be performed in a certified Chemical Fume Hood . If work outside a hood is unavoidable (e.g., maintenance), a Full-Face Respirator with P100/Organic Vapor (OV) cartridges is required.

  • Body: Tyvek® lab coat or apron (impervious) is preferred over cotton. Cotton absorbs the chemical and holds it against the skin.

Operational Workflow: The "Closed Loop"

This workflow minimizes exposure by engineering out the risk of open-air transfer.

Handling_Protocol Start Start: this compound Transfer Check Pre-Check: Fume Hood Airflow & Glove Inflation Test Start->Check PPE Don PPE: Laminate Liner + Nitrile Outer Check->PPE Method Select Transfer Method PPE->Method Syringe Syringe Transfer (Small Vol < 10mL) Method->Syringe Low Vol Cannula Cannula/Positive Pressure (Large Vol > 10mL) Method->Cannula High Vol Exec Execute Transfer (Keep below eye level) Syringe->Exec Cannula->Exec Waste Quench Residuals (Immediate Hydrolysis) Exec->Waste End Decon & Doffing Waste->End

Figure 1: Decision logic for minimizing open-air exposure during chemical transfer.

Key Procedural Steps
  • The "Clean/Dirty" Hand Rule: Designate your non-dominant hand as "clean" (touches sash, notebook) and dominant hand as "dirty" (touches glassware, syringe).

  • Cannulation: For volumes >10mL, use a double-ended needle (cannula) or positive pressure transfer to move the liquid between septum-sealed vessels. Never pour this compound.

  • Decontamination of Tools: Before removing items from the hood, wipe them down with a paper towel soaked in the neutralization solution (see below).

Decontamination & Neutralization

This compound is hydrophobic. Pouring aqueous base on it will result in a biphasic mixture where the sulfate sits unreacted, posing a lingering hazard.

The "Phase-Transfer" Neutralization Mix

To effectively quench this compound, you must solubilize it. Recipe:

  • 50% Ethanol (or Isopropanol) : Acts as the co-solvent.

  • 50% Water : Carrier.

  • 5% Sodium Hydroxide (NaOH) or Ammonium Hydroxide : The active nucleophile.

Protocol:

  • Spills: Cover with absorbent pads. Gently pour the Phase-Transfer Mix over the pads. Allow to sit for 30 minutes.

  • Glassware: Rinse glassware with the mix and let it soak for 1 hour before standard washing.

  • Disposal: Collect all quenched waste as Hazardous Organic Waste . Do not drain dispose.[1][2]

Emergency Response

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[3]

    • Secondary: If available, use Diphoterine® or a Polyethylene Glycol (PEG-400) wash, as water alone may not efficiently remove the lipophilic sulfate from skin pores.

    • Medical: Seek evaluation.[4][5][3] Burns may be delayed 4-8 hours.

  • Inhalation: Remove to fresh air immediately.[4][6] Pulmonary edema can be delayed up to 24 hours.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Dipentyl Sulfate. Link

  • Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. (Referenced for general organic sulfate permeation logic). Link

  • ECHEMI. (2024). This compound Chemical Properties and Hazards. Link

  • Spectrum Chemical. (2022).[4] SDS for this compound (CAS 605-41-4). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diamyl Sulfate
Reactant of Route 2
Reactant of Route 2
Diamyl Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.